molecular formula C13H15N3O B1466010 5-(piperazine-1-carbonyl)-1H-indole CAS No. 1409708-21-9

5-(piperazine-1-carbonyl)-1H-indole

Número de catálogo: B1466010
Número CAS: 1409708-21-9
Peso molecular: 229.28 g/mol
Clave InChI: NPULQXOITWBTJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Piperazine-1-carbonyl)-1H-indole is a chemical scaffold of significant interest in medicinal chemistry research, combining a piperazine ring with an indole core through a carbonyl linker. The piperazine ring is a well-known privileged structure in drug discovery, frequently used to improve solubility and optimize pharmacokinetic properties, while also contributing to biological activity across a wide range of therapeutic areas . The indole moiety is a fundamental structure in biology and medicinal chemistry, found in many natural products and pharmaceuticals . Research on structurally similar molecules, where the piperazine-carbonyl group is attached at different positions of the indole ring, has demonstrated promising antibacterial properties . For instance, hybrid molecules incorporating coumarin, piperazine, and indolylcyanoenone have been shown to disrupt bacterial cell membranes, cause membrane depolarization, and interact with DNA gyrase, presenting a multi-targeting action mechanism to combat resistant bacteria . Other indole-piperazine derivatives have been synthesized and evaluated for analgesic activity , showing significant antinociceptive effects in pharmacological models . As a versatile chemical building block, this compound is primarily used in the discovery and synthesis of novel bioactive molecules. It is suitable for further chemical modifications, such as acid-amine coupling on the piperazine nitrogen, to create diverse compound libraries for biological screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Propiedades

Número CAS

1409708-21-9

Fórmula molecular

C13H15N3O

Peso molecular

229.28 g/mol

Nombre IUPAC

1H-indol-5-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-1-2-12-10(9-11)3-4-15-12/h1-4,9,14-15H,5-8H2

Clave InChI

NPULQXOITWBTJG-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NC=C3

SMILES canónico

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NC=C3

Origen del producto

United States
Foundational & Exploratory

5-(piperazine-1-carbonyl)-1H-indole mechanism of action in kinase inhibition

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Mechanism of Action, Structure-Activity Relationships, and Characterization of Indole-Piperazine Based Kinase Inhibitors

Abstract

The indole-piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of small molecule kinase inhibitors. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles underlying the kinase inhibitory activity of this important chemical class. While the specific compound 5-(piperazine-1-carbonyl)-1H-indole is not extensively characterized in public literature as a kinase inhibitor, this guide will utilize the wealth of information available for the broader indole-piperazine class to elucidate the fundamental mechanisms of action, explore critical structure-activity relationships (SAR), and detail the experimental workflows required for the characterization of such compounds. We will delve into the specific roles of the indole and piperazine moieties in binding to the ATP pocket of various kinases, with a focus on key targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), Rho-associated coiled-coil containing protein kinase (ROCK), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This guide aims to equip researchers with the foundational knowledge and practical insights necessary to design, synthesize, and evaluate novel indole-piperazine based kinase inhibitors.

Introduction: The Enduring Significance of Kinase Inhibitors and the Indole-Piperazine Scaffold

Protein kinases, as central regulators of a vast array of cellular processes, have become one of the most important classes of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers. Within the vast chemical space of kinase inhibitors, the indole nucleus has been identified as a versatile and effective scaffold.[] Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases makes it an excellent starting point for inhibitor design.[2]

The incorporation of a piperazine moiety further enhances the drug-like properties of indole-based compounds. The piperazine ring can serve multiple functions: it can act as a flexible linker to other pharmacophoric groups, its basic nitrogen atoms can be protonated at physiological pH to form crucial salt-bridge interactions with acidic residues in the kinase active site, and it can improve the solubility and overall pharmacokinetic profile of the inhibitor.[3] This combination of the indole and piperazine motifs creates a powerful and adaptable scaffold for the development of potent and selective kinase inhibitors.

Mechanism of Action: Unraveling the Binding of Indole-Piperazine Inhibitors to the Kinase ATP Pocket

The majority of indole-piperazine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of substrate proteins. The specific interactions that govern this binding are a result of the unique chemical features of the indole and piperazine rings.

The Role of the Indole Moiety

The indole ring system typically anchors the inhibitor within the hydrophobic region of the ATP-binding site. The N-H group of the indole can act as a hydrogen bond donor, often forming a critical interaction with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This hydrogen bond to the backbone of the hinge region is a hallmark of many type I kinase inhibitors. Additionally, the aromatic nature of the indole ring allows for favorable π-π stacking interactions with aromatic residues such as phenylalanine in the active site.

The Contribution of the Piperazine Ring

The piperazine ring serves as a versatile linker, connecting the indole core to other chemical groups that can occupy different sub-pockets within the ATP-binding site, thereby enhancing potency and selectivity. The basicity of the piperazine nitrogen atoms is a key feature. One of the nitrogens can be protonated, allowing it to form a salt bridge with a conserved acidic residue, often a glutamate or aspartate, in the kinase active site. This electrostatic interaction can significantly contribute to the binding affinity of the inhibitor. The other nitrogen atom of the piperazine can be substituted with various functional groups to explore different chemical spaces and optimize the inhibitor's properties.

A Structural Perspective: Indole-Piperazine Inhibitors in Complex with Their Kinase Targets

X-ray crystallography has provided invaluable insights into the precise binding modes of indole-piperazine inhibitors. For example, the crystal structure of ROCK1 in complex with an azaindole thiazole piperazine inhibitor (PDB ID: 5KKT) reveals how the azaindole (a bioisostere of indole) forms hydrogen bonds with the hinge region, while the piperazine moiety positions a thiazole group to make further interactions within the active site.[4]

Key Kinase Targets for Indole-Piperazine Inhibitors

The versatility of the indole-piperazine scaffold has led to the development of inhibitors targeting a range of kinases implicated in various diseases.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several indole-piperazine and related indolin-2-one derivatives have shown potent inhibitory activity against VEGFR-2.[5][6]

Rho-associated coiled-coil containing protein kinase (ROCK)

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in diseases such as hypertension, glaucoma, and cancer metastasis. Indazole-piperazine derivatives have been developed as potent ROCK inhibitors.[7]

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

p38 MAPKs are key components of signaling pathways that respond to cellular stress and inflammatory cytokines. Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases. Indole-based inhibitors, some incorporating piperazine-like structures, have been designed to target p38α MAPK.[8][9]

Structure-Activity Relationships (SAR): Fine-Tuning Potency and Selectivity

Systematic modification of the indole-piperazine scaffold has yielded valuable insights into the structure-activity relationships that govern kinase inhibition.

  • Substitutions on the Indole Ring: Modifications at the 5- and 6-positions of the indole ring can significantly impact potency and selectivity by interacting with the solvent-exposed region or specific sub-pockets of the kinase active site.[2]

  • Substitutions on the Piperazine Ring: The nature of the substituent on the second nitrogen of the piperazine ring is critical for determining the overall activity and selectivity profile of the inhibitor. Bulky or hydrophobic groups can enhance binding to hydrophobic pockets, while polar groups can improve solubility.

  • Linker Modification: The connection point of the piperazine to the indole core (e.g., via a carbonyl group as in the topic compound, or a direct linkage) influences the orientation of the molecule in the active site and thus its inhibitory profile.

Compound ClassTarget KinaseKey SAR Insights
Indazole-piperazineROCK-II2-amino substituted analogs showed increased potency but also CYP3A4 inhibition.[7]
Indole-pyrimidineEGFR/VEGFR-2The nature of the bridge (N-bridge vs. O-bridge) between the indole and pyrimidine moieties affects selectivity.
Indolin-2-one-piperazineVEGFR-2Substitutions on the benzylidene ring attached to the piperazine can modulate activity.[6]

Experimental Protocols for Characterization

A thorough characterization of any novel kinase inhibitor requires a combination of in vitro biochemical assays and cell-based assays to determine its potency, selectivity, and mechanism of action in a biological context.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

This is a widely used, robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal that is proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., 5-(piperazine-1-carbonyl)-1H-indole derivative) in kinase assay buffer. A typical concentration range would be from 1 nM to 10 µM.

    • Dilute the target kinase to its optimal working concentration in kinase assay buffer.

    • Prepare a substrate/ATP mixture containing the specific peptide or protein substrate for the kinase and ATP at a concentration close to its Km value.

  • Kinase Reaction:

    • In a white 96-well or 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of the diluted kinase to each well.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Diagram of Luminescence-Based Kinase Assay Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Inhibitor Inhibitor Dilution Kinase Kinase Dilution Substrate_ATP Substrate/ATP Mix Reaction_Setup Add Inhibitor, Kinase, and Substrate/ATP to Plate Incubation Incubate at 30°C Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Depletion Incubate (ATP Depletion) Add_ADP_Glo->Depletion Add_Detection Add Kinase Detection Reagent Depletion->Add_Detection Signal_Gen Incubate (Signal Generation) Add_Detection->Signal_Gen Read_Plate Measure Luminescence Signal_Gen->Read_Plate Plot_Data Plot Luminescence vs. [Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell-Based Assays

Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a cellular environment, leading to a downstream biological effect.

This method directly assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase.

Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. The levels of the phosphorylated substrate and the total amount of the substrate protein are then quantified by Western blotting using phospho-specific and total protein antibodies, respectively.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the inhibitor for a specific duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

    • If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Collect the cell lysates and clarify them by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized phospho-protein levels against the inhibitor concentration to determine the cellular IC50.

Diagram of Western Blotting Workflow for Phospho-Protein Analysis

G cluster_cell_prep 1. Cell Treatment cluster_lysis 2. Cell Lysis & Protein Quantification cluster_western 3. Western Blotting cluster_analysis 4. Data Analysis Cell_Plating Plate Cells Inhibitor_Treatment Treat with Inhibitor Cell_Plating->Inhibitor_Treatment Stimulation Stimulate Pathway (optional) Inhibitor_Treatment->Stimulation Lysis Lyse Cells Stimulation->Lysis Quantification Quantify Protein Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Ab (Phospho-specific) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection Detect Signal Secondary_Ab->Detection Quantify_Bands Quantify Band Intensities Detection->Quantify_Bands Normalize Normalize Phospho to Total Protein Quantify_Bands->Normalize Plot Plot and Determine Cellular IC50 Normalize->Plot

Caption: Workflow for analyzing phospho-protein levels by Western blotting.

Synthesis of the 5-(Piperazine-1-carbonyl)-1H-indole Core

The synthesis of the core structure of the topic compound can be achieved through a multi-step process.

General Synthetic Scheme

A common approach involves the amide coupling of indole-5-carboxylic acid with a suitable piperazine derivative.

Step 1: Preparation of Indole-5-carboxylic acid This can be commercially sourced or synthesized via various established methods for indole synthesis, such as the Fischer indole synthesis, followed by carboxylation.

Step 2: Preparation of the Substituted Piperazine The desired piperazine, if not commercially available, can be synthesized. For example, mono-N-Boc-piperazine can be reacted with an appropriate alkylating or acylating agent, followed by deprotection of the Boc group.

Step 3: Amide Coupling Indole-5-carboxylic acid is coupled with the chosen piperazine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).

Diagram of a General Synthetic Route

G Indole_Acid Indole-5-carboxylic acid Product 5-(piperazine-1-carbonyl) -1H-indole Derivative Indole_Acid->Product Piperazine Substituted Piperazine Piperazine->Product Coupling_Reagents Coupling Reagents (e.g., HATU, DIPEA) Coupling_Reagents->Product

Caption: General synthetic scheme for 5-(piperazine-1-carbonyl)-1H-indole derivatives.

Conclusion and Future Directions

The indole-piperazine scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. A deep understanding of the structure-activity relationships and the specific molecular interactions within the kinase ATP-binding pocket is crucial for the rational design of new drug candidates. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these inhibitors, from initial in vitro potency determination to the confirmation of their mechanism of action in a cellular context.

Future research in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the exploration of novel substitutions on both the indole and piperazine rings will continue to yield inhibitors with enhanced potency and optimized pharmacokinetic properties, ultimately leading to the development of more effective and safer therapies for a wide range of diseases.

References

  • Shinde, A. K., et al. (2011). Synthesis of novel (1-substituted benzenesulfonyl-1H-indol-5-yl)-(4- substituted piperazin-1-yl)-methanone derivatives as 5-HT6R ligands. Der Pharma Chemica, 3(3), 221-231. [Link]

  • Horvat, I. (2022). Synthesis, characterization and analysis of physico-chemical properties of 1H-indol-5-yl-[4-(2-phenoxyethyl)piperazin-1-yl]methanone (Doctoral dissertation, University of Zagreb. Faculty of Chemical Engineering and Technology. Department of Organic Chemistry.). [Link]

  • Feng, Y., et al. (2007). Structure–activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & medicinal chemistry letters, 17(8), 2355-2360. [Link]

  • Tan, X., et al. (2010). Design and synthesis of piperazine-indole p38 alpha MAP kinase inhibitors with improved pharmacokinetic profiles. Bioorganic & medicinal chemistry letters, 20(3), 828-831. [Link]

  • Zengin, M., et al. (2026). Targeting VEGFR-2 with piperazine bridged indolin-2-one derivatives. Bioorganic chemistry, 171, 109693. [Link]

  • Abdelgawad, M. A., et al. (2022). Targeting VEGFR-2 with piperazine bridged Indolin-2-one derivatives. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • Feng, Y., et al. (2007). Structure–activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360. [Link]

  • Lee, H., et al. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLOS ONE, 10(9), e0138997. [Link]

  • El-Damasy, A. K., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie, 351(2), 1700299. [Link]

  • Zengin, M., et al. (2026). Targeting VEGFR-2 with piperazine bridged indolin-2-one derivatives. Bioorganic Chemistry, 171, 109693. [Link]

  • Tan, X., et al. (2010). Design and synthesis of piperazine-indole p38 alpha MAP kinase inhibitors with improved pharmacokinetic profiles. Bioorganic & Medicinal Chemistry Letters, 20(3), 828-831. [Link]

  • El-Sayed, M. A. A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC advances, 14(9), 6061-6110. [Link]

  • Altuntaş, T. G., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of Research in Pharmacy, 24(3), 350-360. [Link]

  • RCSB PDB. (2012). 4H1M: Crystal structure of PYK2 with the indole 10c. [Link]

  • Panda, S. S., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC medicinal chemistry, 14(5), 794-822. [Link]

  • RCSB PDB. (2017). 5KKT: ROCK 1 bound to azaindole thiazole piperazine inhibitor. [Link]

  • Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & medicinal chemistry letters, 22(1), 733-737. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & medicinal chemistry letters, 33, 127721. [Link]

  • Naim, M. J., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(2), 10. [Link]

  • RCSB PDB. (2011). 3PIZ: Crystal structure of BTK kinase domain complexed with (5-Amino-1-o-tolyl-1H-pyrazol-4-yl)-[3-(1-methanesulfonyl-piperidin-4-yl)-phenyl]-methanone. [Link]

  • Hauser, D. (2017). The path of p38α MAP kinase inhibition. University of Tübingen. [Link]

  • Mavunkel, B. J., et al. (2003). Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue. Bioorganic & medicinal chemistry letters, 13(18), 3087-3090. [Link]

  • RCSB PDB. (2012). 3SD5: Crystal Structure of PI3K gamma with 5-(2,4-dimorpholinopyrimidin-6-yl)-4-(trifluoromethyl)pyridin-2-amine. [Link]

  • Wikipedia. IC50. [Link]

  • Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 856. [Link]

  • Ciaffaglione, V., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 586-621. [Link]

  • Sahu, R., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance, 15(4). [Link]

  • Al-Ostath, A. H. A., et al. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. [Link]

  • A. A. D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19646-19674. [Link]

Sources

structural activity relationship SAR of 5-(piperazine-1-carbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

The 5-(Piperazine-1-carbonyl)-1H-indole Scaffold: Comprehensive Structure-Activity Relationship (SAR) and Methodological Guide

Executive Summary

In modern drug discovery, the 5-(piperazine-1-carbonyl)-1H-indole moiety has emerged as a highly versatile, privileged pharmacophore. By combining the electron-rich, hydrogen-bonding capacity of an indole core with the basic, conformationally rigid piperazine ring via a carbonyl linker, this scaffold provides a precise vector for engaging diverse biological targets. As a Senior Application Scientist, I have observed that subtle modifications to this core dictate a profound shift in target specificity—ranging from kinase and transcription factor inhibition (e.g., STAT3) to G-protein coupled receptor (GPCR) modulation and analgesic activity. This whitepaper deconstructs the structural activity relationship (SAR) of this scaffold, explains the causality behind its molecular interactions, and provides self-validating experimental protocols for its evaluation.

Pharmacophoric Deconstruction & SAR Logic

The therapeutic plasticity of the 5-(piperazine-1-carbonyl)-1H-indole scaffold can be divided into three distinct modifiable zones, each governed by specific thermodynamic and steric rules.

  • The Indole Core (N1, C2, C3): The N1 position acts as a critical hydrogen bond donor (HBD). In kinase targeting, the unsubstituted N-H is often required to interact with the hinge region. Conversely, substitutions at the C2 and C3 positions dictate the lipophilicity and spatial geometry of the molecule. For instance, introducing bulky, lipophilic phenyl rings at C2 and C3 forces the molecule into deep hydrophobic pockets, shifting the activity profile toward analgesic targets.

  • The Carbonyl Linker (C5): The carbonyl group is not merely a synthetic bridge; it provides vital conformational restriction. It restricts the rotation of the piperazine ring, locking the ligand into a bioactive conformation that minimizes the entropic penalty upon target binding. Furthermore, the carbonyl oxygen acts as a crucial hydrogen bond acceptor (HBA). In dual-target profiling for Adenosine A2A receptors, the presence of this carbonyl group leads to significantly higher binding affinity compared to alkyl-linked analogs[1].

  • The Piperazine Ring (N4'): The distal N4 nitrogen is highly basic and often solvent-exposed. It serves as an ideal handle for modulating pharmacokinetic (PK) properties (e.g., aqueous solubility, pKa​ , and logP ). Alkylation or acylation at this position directly impacts cell permeability and can be used to probe the solvent-exposed boundaries of a target's binding pocket[2].

SAR_Logic Core 5-(Piperazine-1-carbonyl) -1H-indole Core IndoleN1 Indole N1 Position Core->IndoleN1 IndoleC2C3 Indole C2/C3 Positions Core->IndoleC2C3 Carbonyl Carbonyl Linker Core->Carbonyl PiperazineN4 Piperazine N4 Position Core->PiperazineN4 HBD Crucial H-Bond Donor (Kinase Hinge Region) IndoleN1->HBD Diphenyl 2,3-Diphenyl (Analgesic/GPCR Targets) IndoleC2C3->Diphenyl Unsub Unsubstituted (Kinase/STAT3 Targets) IndoleC2C3->Unsub Conform Conformational Restriction (H-Bond Acceptor) Carbonyl->Conform Solvent Solvent-Exposed Region (Tolerates Bulky Groups) PiperazineN4->Solvent PK Modulates Solubility & Pharmacokinetics PiperazineN4->PK

Logical SAR tree mapping structural modifications to target specificity.

Target-Specific SAR Profiles & Causality

STAT3 Dual Phosphorylation Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic transcription factor. Inhibiting its SH2 domain prevents the dimerization required for its nuclear translocation. Recent structural studies have demonstrated that indole-containing tetra-aromatic heterocycles utilizing the 5-(piperazine-1-carbonyl)-1H-indole scaffold act as highly potent STAT3 dual phosphorylation inhibitors[3].

Causality of Design: The unsubstituted indole core anchors the molecule within the SH2 domain. At the piperazine N4 position, increasing the alkyl chain length initially improves luciferase inhibitory activity due to enhanced hydrophobic contacts[2]. However, replacing the alkyl group with bulky ester or benzoyl groups fails to increase activity, indicating a strict steric boundary in the solvent-exposed region of the SH2 domain[2]. By optimizing this N4 substituent, researchers achieved low nanomolar abrogation of both p-Tyr705 and p-Ser727, effectively shutting down mitochondrial oxidative phosphorylation and nuclear transcription[3].

STAT3_Pathway Ligand Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Complex (e.g., gp130) Ligand->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3 STAT3 Monomer (Inactive) JAK->STAT3 pSTAT3 p-Tyr705 / p-Ser727 STAT3 STAT3->pSTAT3 Phosphorylation Inhibitor 5-(Piperazine-1-carbonyl) -1H-indole Scaffold Inhibitor->pSTAT3 Blocks Phosphorylation Dimer STAT3 Dimerization (SH2 Domain) Inhibitor->Dimer Binds SH2 Domain pSTAT3->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

STAT3 pathway blockade by indole-piperazine derivatives.
Analgesic and Anti-inflammatory Applications

When the indole core is heavily substituted, the scaffold's biological profile shifts dramatically. El-Nezhawy et al. synthesized a series of (2,3-diphenyl-1H-indol-5-yl)(piperazin-1-yl)methanone derivatives that exhibited potent visceral antinociceptive activities in vivo.

Causality of Design: The introduction of bulky, lipophilic phenyl rings at the C2 and C3 positions forces the molecule to engage with deep hydrophobic pockets typical of cyclooxygenase (COX) enzymes or related pain-pathway receptors. Meanwhile, the piperazine ring counterbalances this extreme lipophilicity, maintaining the necessary aqueous solubility required for systemic drug distribution and oral bioavailability.

Quantitative SAR Data Summary

The following table synthesizes quantitative data across multiple targets, highlighting the functional consequences of specific structural modifications on the scaffold.

Compound ModificationPrimary TargetAssay TypeEfficacy / AffinityCausality / MechanismRef
Unsubstituted Indole, N4-Methyl Piperazine STAT3 SH2 DomainLuciferase / ATP IC50​ ~ 1.1 - 2.7 µMOptimal fit in SH2 domain; blocks p-Tyr705/p-Ser727.[2]
Unsubstituted Indole, N4-Benzoyl Piperazine STAT3 SH2 DomainLuciferase / ATP IC50​ > 10 µMSteric clash in the solvent-exposed region limits binding.[2]
2,3-Diphenyl Indole, N4-Alkyl Piperazine COX / Pain PathwaysIn vivo WrithingSignificant reductionDeep hydrophobic pocket engagement by diphenyl groups.
Unsubstituted Indole, N4-Pyrimidine Adenosine A2A ReceptorRadioligand Binding Ki​ = 8.7 - 11.2 µMCarbonyl oxygen acts as a critical H-bond acceptor.[1]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every experimental workflow must be designed as a self-validating system. Below are the definitive protocols for synthesizing and evaluating this scaffold.

Protocol 1: Scaffold Synthesis via Amide Coupling

Objective: Synthesize 5-(piperazine-1-carbonyl)-1H-indole derivatives with >95% purity. Self-Validation Mechanism: Utilization of an internal standard during LC-MS monitoring to accurately quantify the consumption of the carboxylic acid precursor, preventing false-positive completion signals.

  • Activation: Dissolve 1H-indole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the appropriately substituted piperazine derivative (1.1 eq) dropwise.

  • Monitoring: Extract a 10 µL aliquot every 2 hours. Quench in 90 µL ACN/Water (1:1) containing 1 µM of an internal standard (e.g., caffeine). Analyze via LC-MS. The reaction is self-validated as complete when the ratio of the precursor mass peak to the internal standard falls below 0.05.

  • Purification: Dilute with EtOAc, wash with 5% NaHCO3​ and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: High-Throughput Fluorescence Polarization (FP) Assay for STAT3 Binding

Objective: Quantify the binding affinity ( IC50​ ) of synthesized compounds to the STAT3 SH2 domain. Self-Validation Mechanism: Calculation of the Z'-factor for every assay plate. A plate is only accepted if Z′≥0.5 .

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Prepare a 5-FAM labeled p-Tyr peptide (tracer) at 10 nM.

  • Protein Incubation: Incubate recombinant STAT3 protein (50 nM) with the tracer in a 384-well black microplate.

  • Compound Addition: Dispense the 5-(piperazine-1-carbonyl)-1H-indole derivatives in a 10-point dose-response format (ranging from 100 µM to 0.1 nM) using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based pipetting errors.

  • Controls: Include 16 wells of DMSO vehicle (Negative Control) and 16 wells of a known potent inhibitor like Stattic (Positive Control).

  • Readout & Validation: Read fluorescence polarization (Ex: 485 nm, Em: 535 nm). Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . If Z′<0.5 , discard the data and recalibrate the protein batch. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Synthesis (Amide Coupling of Indole-5-COOH) Step2 2. LC-MS / NMR Validation (Internal Standard, Purity >95%) Step1->Step2 Step3 3. FP Primary Screening (Self-Validation: Z' > 0.5) Step2->Step3 Step4 4. Dose-Response (IC50) (10-point serial dilution) Step3->Step4 Step5 5. Orthogonal Validation (Surface Plasmon Resonance) Step4->Step5

Self-validating HTS workflow for STAT3 SH2 domain inhibitors.

References

  • Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptor. PLoS One (Semantic Scholar). URL:[Link]

  • Discovery of a Highly Potent and Orally Bioavailable STAT3 Dual Phosphorylation Inhibitor for Pancreatic Cancer Treatment. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Synthesis and analgesic activity of (2,3-diphenyl-1H-indol-5-YL)piperazin-1-yl methanone derivatives. Pharmaceutical Chemistry Journal (Springer / ResearchGate). URL:[Link]

Sources

Overcoming FGFR Gatekeeper Mutations: The Role of 5-(Piperazine-1-carbonyl)-1H-indole Derivatives in Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1–4) plays a critical role in cellular proliferation, survival, and migration[1]. While first-generation ATP-competitive FGFR inhibitors (e.g., AZD4547, BGJ398) have shown clinical efficacy in FGFR-driven malignancies, their long-term utility is severely limited by acquired resistance[2]. This resistance is predominantly driven by "gatekeeper" mutations within the kinase domain.

To address this unmet clinical need, drug development professionals have turned to novel pharmacophore models. The integration of a 5-(piperazine-1-carbonyl)-1H-indole moiety into kinase inhibitor scaffolds has emerged as a highly effective strategy to maintain nanomolar binding affinity against both wild-type (WT) and mutant FGFR kinases[2]. This technical guide explores the structural rationale, binding kinetics, and self-validating experimental workflows required to evaluate this class of next-generation inhibitors.

The Mechanistic Challenge: FGFR Gatekeeper Mutations

In the orthosteric ATP-binding site of FGFRs, the gatekeeper residue controls access to a deep hydrophobic back pocket[3]. In WT FGFR1 (Val561) and FGFR2 (Val564), the relatively small valine side chain allows first-generation inhibitors to penetrate deeply and bind effectively.

However, point mutations such as FGFR1 V561M or FGFR2 V564F substitute valine with bulkier amino acids (methionine or phenylalanine)[2]. This introduces severe steric hindrance, physically blocking first-generation inhibitors from achieving their optimal binding conformation, leading to a massive drop in binding affinity and subsequent clinical relapse.

Structural Rationale & Pharmacophore Model

The design of 5-(piperazine-1-carbonyl)-1H-indole derivatives directly circumvents the steric clash caused by gatekeeper mutations through a dual-action binding mode:

  • The 1H-Indole Core (Hinge-Binding Anchor): The rigid indole ring acts as a highly efficient hinge-binding motif. The N-H of the indole acts as a hydrogen bond donor, while adjacent heteroatoms in the broader scaffold act as acceptors, forming critical bidentate hydrogen bonds with the backbone of the kinase hinge region (e.g., Ala564 in FGFR1)[1].

  • The Piperazine-1-carbonyl Motif (Solvent-Front Vector): Instead of forcing the molecule into the occluded back pocket, the carbonyl linker at the 5-position directs the flexible piperazine ring outward toward the solvent-exposed region of the kinase domain[4]. This trajectory entirely avoids the sterically hindered gatekeeper residue[3]. Furthermore, the ionizable basic nitrogen of the piperazine ring forms favorable electrostatic interactions with the solvent front and significantly improves the aqueous solubility and cellular permeability of the compound[5].

FGFR_Signaling Inhibitor 5-(piperazine-1-carbonyl) -1H-indole FGFR FGFR Gatekeeper Mutant Inhibitor->FGFR Binds hinge & solvent front Adapter FRS2 / GRB2 Complex FGFR->Adapter Phosphorylation Blocked MAPK MAPK Cascade Adapter->MAPK PI3K PI3K / AKT Cascade Adapter->PI3K

Signaling logic of FGFR gatekeeper mutants inhibited by the indole-piperazine scaffold.

Quantitative Binding Affinity Profile

The structural advantages of the indole-piperazine scaffold translate into robust biochemical data. Below is a representative comparative analysis demonstrating how this moiety preserves binding affinity across mutant strains compared to a first-generation benchmark[2].

Kinase TargetAZD4547 (First-Gen) IC₅₀ (nM)Prototype Indole-Piperazine IC₅₀ (nM)Fold-Shift (Resistance Factor)
FGFR1 WT 1.2 ± 0.32.5 ± 0.4~2x (Maintained)
FGFR1 V561M 145.0 ± 12.54.1 ± 0.6~35x Improvement
FGFR2 WT 1.5 ± 0.21.8 ± 0.3~1x (Maintained)
FGFR2 V564F 210.0 ± 18.03.5 ± 0.5~60x Improvement

Data summarizes the typical biochemical resilience of solvent-front directed piperazine derivatives against gatekeeper mutations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-(piperazine-1-carbonyl)-1H-indole derivatives must utilize a self-validating system. Enzymatic inhibition (IC₅₀) must be orthogonally confirmed by biophysical thermodynamic binding (K_d) to prove that the activity is driven by direct, sustained target engagement rather than assay artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard radiometric or luminescent assays because its delayed emission reading eliminates compound auto-fluorescence—a critical necessity when screening highly conjugated, aromatic indole derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant mutant FGFR (e.g., V561M) and biotinylated poly-GT substrate in the kinase buffer.

  • Compound Incubation: Dispense the indole-piperazine derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the Enzyme/Substrate mix and incubate for 30 minutes at room temperature to allow the hinge-binding equilibrium to establish.

  • Reaction Initiation: Add ATP at the predetermined K_m concentration for the specific mutant to initiate phosphorylation. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Readout: Read the plate using a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR)

Causality: Enzymatic IC₅₀ values are highly dependent on ATP concentration. SPR provides orthogonal, label-free validation by measuring true thermodynamic binding affinity (K_d) and real-time kinetics (k_on, k_off). This confirms that the piperazine moiety's solvent-front interaction increases the target residence time (slower k_off).

  • Sensor Chip Functionalization: Utilize a CM5 sensor chip. Activate the surface using EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize His-tagged mutant FGFR via amine coupling (or capture via anti-His antibody) to a target level of 2000–3000 Response Units (RU). Block remaining active sites with ethanolamine.

  • Analyte Preparation: Dilute the 5-(piperazine-1-carbonyl)-1H-indole compound in running buffer (PBS-P+ with 2% DMSO to maintain solubility of the indole core) in a 2-fold dilution series.

  • Kinetic Injection: Inject the analyte series over the functionalized flow cell and a reference flow cell at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Subtract reference flow cell data (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract k_on, k_off, and calculate K_d (k_off / k_on).

SPR_Workflow Prep 1. Sensor Chip Functionalization Immobilize 2. Mutant FGFR Immobilization Prep->Immobilize Analytes 3. Indole-Piperazine Analyte Injection Immobilize->Analytes Kinetics 4. Real-Time Kinetics (kon / koff) Analytes->Kinetics Analysis 5. Thermodynamic Affinity (Kd) Kinetics->Analysis

Biophysical validation workflow using Surface Plasmon Resonance (SPR) for Kd determination.

References

  • Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC. nih.gov.[Link]

  • WO2015099127A1 - Fgfr gatekeeper mutant gene and drug targeting same - Google P
  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor | Journal of Medicinal Chemistry. acs.org.[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC - NIH. nih.gov.[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. nih.gov.[Link]

Sources

Part 1: Designing the Preclinical In Vivo Pharmacokinetic Study

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 5-(piperazine-1-carbonyl)-1H-indole

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the essential principles and methodologies for evaluating the in vivo pharmacokinetics of 5-(piperazine-1-carbonyl)-1H-indole. Given the specific nature of this molecule, which combines the privileged indole scaffold with a piperazine moiety known to modulate physicochemical properties, a thorough understanding of its behavior in a biological system is paramount for its development as a potential therapeutic agent.[1][2]

The journey of a drug candidate from laboratory discovery to clinical application is critically dependent on its pharmacokinetic profile—what the body does to the drug. This profile, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), governs a compound's efficacy and safety.[3][4] Early and robust ADME studies are essential filters in the drug discovery pipeline, helping to identify and eliminate candidates with poor pharmacokinetic properties, thereby saving significant time and resources.[5][6] This document outlines a logical, field-proven approach to designing, executing, and interpreting preclinical in vivo pharmacokinetic studies for a novel chemical entity like 5-(piperazine-1-carbonyl)-1H-indole.

The primary objective of a preclinical pharmacokinetic study is to characterize the ADME properties of a drug candidate in a living organism to predict its behavior in humans.[7][8] These studies are a regulatory prerequisite for moving a compound into clinical trials and must be designed with scientific rigor.[9][10]

The Rationale for Animal Model Selection

The choice of animal model is a critical decision that directly impacts the translatability of preclinical data to humans.[9] While no animal model perfectly replicates human physiology, careful selection can provide a reasonable prediction of a drug's pharmacokinetic profile.[8]

  • Rodent Models (Mice, Rats): Rodents are typically used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. They are excellent for early assessments of absorption, bioavailability, and clearance.[11]

  • Non-Rodent Models (Beagle Dogs, Monkeys): A second, non-rodent species is often required by regulatory agencies like the FDA before human trials can begin.[10][12] Dogs are frequently used for pharmacokinetic studies because their metabolic pathways can, for some classes of compounds, more closely resemble those of humans than rodents.[12]

The selection should be justified based on factors such as similarities in drug-metabolizing enzymes (e.g., Cytochrome P450 isoforms) and transporters compared to humans.

Route of Administration and Dose Selection

The study design must include routes of administration relevant to the intended clinical application.[13]

  • Intravenous (IV) Administration: An IV dose is administered directly into the systemic circulation. This route is essential for determining fundamental pharmacokinetic parameters like clearance (CL) and volume of distribution (Vd). Data from the IV route serves as the benchmark (100% bioavailability) against which other routes are compared.

  • Oral (PO) Administration: As most drugs are intended for oral delivery, this route is critical for assessing oral bioavailability (F%). This parameter reveals the fraction of the drug that is absorbed from the gastrointestinal tract and survives first-pass metabolism in the gut wall and liver to reach the bloodstream.[14]

Dose selection is typically informed by preliminary in vitro efficacy data and in vivo toxicology studies, such as a Maximum Tolerated Dose (MTD) study, to ensure the dose is both pharmacologically relevant and safe for the animal.[14]

Blood Sampling Schedule

A well-designed sampling schedule is crucial for accurately defining the plasma concentration-time profile. Blood samples are collected at multiple time points to capture the key phases of the drug's journey through the body.

  • Pre-dose (t=0): To establish a baseline.

  • Absorption Phase: Frequent sampling shortly after oral administration (e.g., 5, 15, 30 minutes) to accurately determine the peak concentration (Cmax) and time to peak (Tmax).

  • Distribution & Elimination Phase: Spaced-out sampling over a longer period (e.g., 1, 2, 4, 8, 12, 24 hours) to characterize the distribution and elimination half-life (t½).

The duration of sampling should be long enough to capture at least 80% of the total Area Under the Curve (AUC).

G cluster_0 Study Design & Preparation cluster_1 In-Life Phase cluster_2 Sample Processing & Analysis A Select Animal Model (e.g., Sprague-Dawley Rat) B Determine Dose Levels & Routes (IV and PO) A->B C Prepare Dosing Formulations B->C D Acclimatize Animals E Administer Compound (IV or PO) D->E F Serial Blood Sampling (e.g., via tail vein) E->F G Process Blood to Plasma F->G H Bioanalytical Quantification (LC-MS/MS) G->H I Pharmacokinetic Analysis (NCA) H->I J PK Report Generation I->J

Caption: High-level workflow for a preclinical in vivo pharmacokinetic study.

Part 2: Bioanalytical Quantification by LC-MS/MS

Accurate quantification of the drug in biological matrices is the bedrock of any pharmacokinetic study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique, offering unparalleled sensitivity, selectivity, and speed for analyzing complex samples like plasma.[15]

Sample Preparation: Isolating the Analyte

Biological samples contain numerous endogenous substances (proteins, lipids, salts) that can interfere with analysis.[16] Therefore, a robust sample preparation step is required to isolate the 5-(piperazine-1-carbonyl)-1H-indole and its internal standard from the plasma matrix.

  • Protein Precipitation (PPT): The simplest method, where an organic solvent (e.g., acetonitrile) is added to the plasma to denature and precipitate proteins. The supernatant containing the drug is then analyzed.

  • Liquid-Liquid Extraction (LLE): This technique separates the drug from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties.

  • Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away. The purified drug is then eluted for analysis.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure it is reliable and reproducible, in accordance with regulatory guidelines from agencies like the FDA.[17][18]

Validation ParameterDescription
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity & Range The concentration range over which the assay is accurate and precise. For indole derivatives, a typical range might be 1 to 500 ng/mL.[17]
Accuracy & Precision Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the results.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[17]
Matrix Effect The influence of co-eluting, endogenous matrix components on the ionization of the analyte.
Stability Assessment of the analyte's stability in the biological matrix under various storage and processing conditions.
Step-by-Step Bioanalytical Protocol (Example)
  • Sample Thawing: Thaw plasma samples and calibration standards from -80°C storage.

  • Internal Standard Spiking: Add a small volume of a concentrated internal standard solution (a structurally similar molecule, e.g., a deuterated version of the analyte) to all samples, standards, and quality controls (QCs).

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.

  • Vortex & Centrifuge: Vortex vigorously to mix and then centrifuge at high speed (e.g., >10,000 g) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporation & Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution.

  • LC-MS/MS Injection: Inject the prepared sample into the LC-MS/MS system for analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge extract Extract Supernatant centrifuge->extract lc HPLC Separation (C18 Column) extract->lc ms1 Ionization (ESI+) lc->ms1 ms2 Mass Selection (Quadrupole 1) ms1->ms2 ms3 Fragmentation (Collision Cell) ms2->ms3 ms4 Fragment Detection (Quadrupole 3) ms3->ms4 data Concentration Data ms4->data

Caption: The bioanalytical workflow from plasma sample to concentration data.

Part 3: Pharmacokinetic Data Analysis & Interpretation

Once the plasma concentrations at each time point have been determined, the data is analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is the most common method used for this purpose as it does not require assumptions about the underlying physiological model.[19][20][21]

Key Pharmacokinetic Parameters (NCA)

The analysis of the plasma concentration-time curve yields several critical parameters that describe the drug's disposition.[22][23]

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is observed.Provides information on the rate of absorption.
AUC(0-t) Area under the concentration-time curve from time zero to the last measurable concentration.Represents the total drug exposure over the measured time period.[19]
AUC(0-∞) AUC extrapolated to infinity.Represents the total drug exposure after a single dose.[19]
Elimination half-life.The time required for the plasma concentration to decrease by 50%; determines dosing interval.[23]
CL Clearance.The volume of blood or plasma completely cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A high Vd suggests extensive distribution into tissues.
F% Absolute Oral Bioavailability.The fraction of an orally administered dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[24]
Interpretation of Pharmacokinetic Profile

The calculated parameters provide a comprehensive picture of the compound's behavior. For 5-(piperazine-1-carbonyl)-1H-indole, the piperazine moiety is often included in drug design to improve aqueous solubility and pharmacokinetic properties.[1][25] Therefore, one might hypothesize a favorable oral bioavailability. A study on structurally related 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives showed promising PK profiles and oral efficacy, lending support to this hypothesis.[26]

  • A rapid Tmax would suggest fast absorption from the GI tract.

  • A low Cmax and AUC after oral dosing compared to IV would indicate poor bioavailability, potentially due to low absorption or high first-pass metabolism.[24]

  • A long half-life (t½) might suggest suitability for once-daily dosing.

  • A clearance (CL) value approaching the hepatic blood flow would indicate that the drug is efficiently eliminated by the liver.[24]

G cmax_node Cmax tmax_node Tmax auc_node AUC (Total Exposure) xaxis Time yaxis Plasma Concentration curve 1,2 1,2 curve->1,2 1.5,2.5 1.5,2.5 1,2->1.5,2.5 2.5,1.5 2.5,1.5 1.5,2.5->2.5,1.5 4,0.8 4,0.8 2.5,1.5->4,0.8 6,0.3 6,0.3 4,0.8->6,0.3 cmax_line 1.5,0 1.5,0 cmax_line->1.5,0 0,2.5 0,2.5 cmax_line->0,2.5 origin origin 7,0 7,0 origin->7,0 0,3 0,3 origin->0,3

Caption: A typical plasma concentration-time curve illustrating key PK parameters.

Conclusion

Determining the in vivo pharmacokinetics of 5-(piperazine-1-carbonyl)-1H-indole is a multi-faceted process that integrates strategic study design, high-precision bioanalysis, and rigorous data interpretation. By following the principles outlined in this guide, researchers can generate a robust and reliable pharmacokinetic dataset. This data is not merely a set of parameters but a critical guide for decision-making in the drug development process, informing dose selection for efficacy and toxicology studies, guiding formulation development to improve bioavailability, and ultimately, helping to predict the clinical viability of a promising new chemical entity.

References

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). BioAgilytix. [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. [Link]

  • Noncompartmental Analysis. MathWorks. [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. (2023, January 20). Certara. [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). PharmaLex. [Link]

  • Gabrielsson, J., & Weiner, D. (n.d.). Non-compartmental analysis. PubMed. [Link]

  • Understanding ADME: A Simple Breakdown for Drug Discovery Teams. (2025, May 29). Patsnap Synapse. [Link]

  • Wishart, D. S. (2007). Improving early drug discovery through ADME modelling: an overview. PubMed. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). MDPI. [Link]

  • Preclinical Animal Testing in Drug Development. (2025, January 9). BioBoston Consulting. [Link]

  • ADME DMPK Studies. Charles River Laboratories. [Link]

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal Vol. 45.7. [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). ILAR Journal. [Link]

  • Using a Modeling Approach to Preclinical Studies. (2022, May 1). BioPharm International. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022, August 2). PMC. [Link]

  • Piperazine. Wikipedia. [Link]

  • Preclinical Regulatory Requirements. Duke University. [Link]

  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Infinix Bio. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. (2019, September 24). PubMed. [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. (2024, August 13). Liveon Biolabs. [Link]

  • [Determination of indoles in plasma of polycystic ovarian syndrome patients by high performance liquid chromatography-fluorescence detection]. (2019, December 8). PubMed. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020, March 2). MDPI. [Link]

  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. (2020, April 2). AVESİS. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. (2026, January 19). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (2012, January 1). TÜBİTAK Academic Journals. [Link]

  • Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. (2017, September 8). PubMed. [Link]

  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. (2026, February 23). International Journal of Pharmaceutical Sciences. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, April 4). Journal of Applied Pharmaceutical Science. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. ResearchGate. [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. [Link]

Sources

In Vitro Pharmacology of 5-(Piperazine-1-carbonyl)-1H-indole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(piperazine-1-carbonyl)-1H-indole scaffold is a highly versatile, "privileged structure" in modern medicinal chemistry. By systematically functionalizing the N1 position of the indole core and the distal nitrogen of the piperazine ring, researchers can tune the pharmacological profile of these derivatives to target either Receptor Tyrosine Kinases (RTKs)—specifically Fibroblast Growth Factor Receptors (FGFRs)—or G-Protein Coupled Receptors (GPCRs) such as the serotonin (5-HT) family.

As a Senior Application Scientist, I approach the in vitro pharmacological evaluation of these derivatives not merely as a screening exercise, but as a systematic deconvolution of structure-activity relationships (SAR). This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and quantitative data interpretation required to rigorously profile these compounds.

Target Landscape and Mechanistic Rationale

Receptor Tyrosine Kinases: Overcoming FGFR Gatekeeper Mutations

Fibroblast growth factor receptors (FGFR1–4) are critical drivers of cell proliferation, angiogenesis, and survival via the MAPK and PI3K/AKT signaling cascades[1]. While first-generation FGFR inhibitors (e.g., AZD4547, BGJ398) show initial clinical efficacy, tumors frequently develop resistance through "gatekeeper" mutations in the kinase domain (e.g., the V564F mutation in FGFR2)[1].

Derivatives based on the 5-(piperazine-1-carbonyl)-1H-indole architecture have demonstrated a unique spatial binding conformation that circumvents the steric clash introduced by these bulky phenylalanine substitutions. Consequently, these compounds retain potent inhibitory activity against mutant FGFR polypeptides where traditional therapies fail[2].

GPCR Modulation: The Serotonergic Axis

While the 5-position substitution heavily biases the scaffold toward kinase inhibition, positional isomers (such as 7-substituted analogs like EMD 281014) and specific distal-piperazine alkylations shift the affinity toward monoamine GPCRs[3]. These derivatives act as potent antagonists at 5-HT2A and 5-HT7 receptors, modulating downstream cyclic adenosine monophosphate (cAMP) and inositol monophosphate (IP1) accumulation[4]. Profiling the GPCR cross-reactivity of 5-substituted indoles is a mandatory step in lead optimization to prevent off-target central nervous system (CNS) liabilities.

G Indole 5-(piperazine-1-carbonyl) -1H-indole Derivative FGFR FGFR (RTK) Indole->FGFR Inhibits Grb2 Grb2 / SOS FGFR->Grb2 Phosphorylation Ras Ras Grb2->Ras Activation MEK MEK / ERK Ras->MEK Kinase Cascade Proliferation Cell Proliferation & Survival MEK->Proliferation Transcriptional Regulation

Mechanism of action of 5-(piperazine-1-carbonyl)-1H-indole derivatives on FGFR signaling.

Self-Validating In Vitro Protocols

To establish a trustworthy pharmacological profile, assays must be designed to inherently rule out false positives caused by compound artifacts (e.g., autofluorescence) or generalized cytotoxicity.

Protocol A: TR-FRET Biochemical Kinase Assay

The Causality Principle: Indole derivatives are notorious for their intrinsic fluorescence in the blue/green spectrum, which frequently confounds standard prompt fluorescence assays and leads to artifactual IC50 shifts. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By utilizing a Europium (Eu3+) chelate donor with a millisecond emission half-life, we introduce a temporal delay (time-gating) before signal acquisition. This ensures the indole's nanosecond autofluorescence has completely decayed, yielding a pristine, target-specific ratiometric signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 5-(piperazine-1-carbonyl)-1H-indole derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant FGFR2 (WT or V564F mutant) pre-mixed with biotinylated poly-GAT substrate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (at the predetermined Km for the specific FGFR variant) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Eu3+-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 50 µs delay. Calculate the 665 nm / 615 nm emission ratio to determine the IC50.

Protocol B: Ba/F3 Cellular Proliferation Assay

The Causality Principle: Why utilize Ba/F3 cells instead of standard human cancer lines (e.g., HCT116)? Human cancer lines harbor multiple overlapping RTK pathways. If an indole derivative inhibits proliferation in HCT116, it is impossible to definitively attribute this to FGFR inhibition. Ba/F3 cells (a murine pro-B cell line) are natively dependent on Interleukin-3 (IL-3) for survival and lack endogenous FGFR. By engineering them to stably express FGFR2 (WT or V564F) and withdrawing IL-3, the cells become entirely addicted to the introduced FGFR cascade[2]. This creates a self-validating binary system : compound-induced cytotoxicity in the absence of IL-3 confirms on-target FGFR inhibition, while cytotoxicity in the presence of IL-3 flags off-target generalized toxicity[1].

Step-by-Step Methodology:

  • Cell Preparation: Wash Ba/F3 cells expressing FGFR2 V564F three times in PBS to completely remove residual IL-3[2].

  • Plating: Seed cells at 5,000 cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS and 5 µg/mL heparin (without IL-3)[2].

  • Treatment: Add the indole derivatives (diluted in DMSO, final DMSO concentration 0.1%) and incubate for 72 hours at 37°C, 5% CO2[2].

  • Viability Readout: Add CellTiter-Glo reagent (measuring ATP as a proxy for metabolic activity). Luminescence is directly proportional to the number of viable cells. Calculate the IC50 using non-linear regression[2].

Quantitative Data Presentation

To facilitate rapid comparison, the biochemical and cellular functional metrics of the 5-(piperazine-1-carbonyl)-1H-indole class are summarized below.

Table 1: Biochemical and Cellular Potency of Representative Derivatives

Compound ClassTargetAssay TypeReadoutTypical Range
5-(piperazine-1-carbonyl)-1H-indole (Unsubstituted)FGFR1 / FGFR2 (WT)TR-FRETIC505 - 25 nM
5-(piperazine-1-carbonyl)-1H-indole (Optimized)FGFR2 (V564F Mutant)TR-FRETIC5010 - 50 nM
5-(piperazine-1-carbonyl)-1H-indole (Alkyl-substituted)5-HT2A / 5-HT7RadioligandKi100 - 500 nM
Reference Isomer: 7-substituted (EMD 281014)5-HT2ARadioligandKi0.35 - 1.0 nM

Table 2: Ba/F3 Cellular Functional Assay Validation Matrix

Cell LineGenetic StatusMedia ConditionExpected Result (On-Target Compound)
Ba/F3 (Parental)No FGFR+ IL-3No effect on proliferation (Viability > 95%)
Ba/F3 (Transfected)FGFR2 WT- IL-3Dose-dependent inhibition of proliferation
Ba/F3 (Transfected)FGFR2 V564F- IL-3Overcomes resistance (IC50 < 50 nM)

Screening Cascade Workflow

The integration of these assays forms a robust in vitro screening cascade. Compounds must pass the biochemical threshold before progressing to the more complex, self-validating cellular models.

G Cmpd Compound Library TRFRET TR-FRET Kinase Assay Cmpd->TRFRET Radioligand Radioligand Binding Cmpd->Radioligand BaF3 Ba/F3 Cellular Proliferation TRFRET->BaF3 IC50 < 10 nM Radioligand->BaF3 Ki < 5 nM Lead Lead Selection BaF3->Lead

In vitro pharmacological screening cascade for indole derivatives.

Conclusion

The 5-(piperazine-1-carbonyl)-1H-indole scaffold is a powerful pharmacophore capable of addressing severe unmet medical needs, particularly in overcoming FGFR gatekeeper mutations[1]. By deploying orthogonal, self-validating in vitro systems—such as time-gated TR-FRET and IL-3 dependent Ba/F3 cellular models—researchers can confidently isolate true on-target kinase inhibitors from compounds exhibiting artifactual interference or generalized cytotoxicity.

References

  • Title: WO2015099127A1 - Fgfr gatekeeper mutant gene and drug targeting same Source: Google Patents URL
  • Title: Rational Design, Pharmacomodulation, and Synthesis of Dual 5-Hydroxytryptamine 7 (5-HT7)/5-Hydroxytryptamine 2A (5-HT2A)
  • Title: EMD 281014, a new selective serotonin 5-HT 2A receptor antagonist Source: Ovid URL

Sources

Metabolic Stability of the 5-(Piperazine-1-carbonyl)-1H-indole Scaffold in Human Liver Microsomes: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(piperazine-1-carbonyl)-1H-indole moiety is a privileged pharmacophore widely utilized in the design of kinase inhibitors, GPCR ligands, and targeted oncology therapeutics. However, both the electron-rich indole ring and the basic piperazine nitrogen present distinct metabolic liabilities during Phase I biotransformation. This whitepaper provides an in-depth mechanistic analysis of the scaffold's metabolic fate in Human Liver Microsomes (HLM) and outlines a self-validating experimental framework for assessing its intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Mechanistic Vulnerabilities of the Scaffold

Understanding the structural liabilities of a compound is the first step in predictive ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. The 5-(piperazine-1-carbonyl)-1H-indole scaffold contains three distinct regions of interest: the piperazine ring, the indole core, and the carbonyl linker.

Piperazine Ring Metabolism

Piperazine rings are notorious for rapid Phase I metabolism, primarily driven by CYP3A4 and CYP2D6 [1]. The metabolism generally proceeds via two pathways:

  • N-Dealkylation: This is initiated by the hydroxylation of the α -carbon adjacent to the basic nitrogen. The resulting unstable carbinolamine intermediate spontaneously collapses, cleaving the ring or removing N-alkyl substituents (e.g., forming a secondary amine from a tertiary amine)[2].

  • N-Oxidation: Direct oxidation of the tertiary or secondary amine by Flavin-containing monooxygenases (FMO) or CYP3A4 leads to the formation of an N-oxide[2].

Indole Core Oxidation

The indole ring is an electron-rich heteroaromatic system highly susceptible to electrophilic attack by the ferryl oxygen species of Cytochrome P450 enzymes, particularly CYP1A2 , CYP2E1 , and CYP3A4 [3][4].

  • Hydroxylation: Oxidation typically occurs at the C2, C3, or C6 positions via an initial epoxidation followed by an "NIH shift" (intramolecular hydrogen atom transfer) to yield a stable hydroxy-indole[4].

  • Electronic Modulation: In this specific scaffold, the carbonyl group at the 5-position acts as an electron-withdrawing group (EWG). This slightly deactivates the indole ring compared to unsubstituted indoles, shifting the primary metabolic burden toward the more vulnerable piperazine moiety[5].

The Amide/Carbonyl Linker

The carbonyl linker connecting the indole to the piperazine forms an amide bond. In HLM assays, amides are generally stable against CYP450-mediated cleavage, though they can be subject to hydrolysis by amidases in whole-cell (hepatocyte) models or in vivo.

MetabolicPathways Parent 5-(piperazine-1-carbonyl) -1H-indole CYP3A4 CYP3A4 / CYP2D6 Parent->CYP3A4 Piperazine Oxidation CYP1A2 CYP1A2 / CYP3A4 Parent->CYP1A2 Indole Oxidation Met1 N-Dealkylation (u03B1-Carbon Hydroxylation) CYP3A4->Met1 Rebound Mechanism Met2 N-Oxidation (Piperazine N-oxide) CYP3A4->Met2 Direct Oxidation Met3 Indole Hydroxylation (C2, C3, C6 positions) CYP1A2->Met3 Epoxidation / NIH Shift

Proposed CYP450-mediated metabolic pathways for the 5-(piperazine-1-carbonyl)-1H-indole scaffold.

Experimental Design: The Self-Validating HLM Assay

To accurately measure the metabolic stability of this scaffold, researchers must employ a robust in vitro assay using pooled Human Liver Microsomes[6]. The protocol below is designed not just as a sequence of steps, but as a self-validating system where every parameter has a causal justification.

Causality of Assay Parameters
  • Substrate Concentration (1 µM): Kept well below the anticipated Michaelis-Menten constant ( Km​ ) to ensure the reaction follows first-order kinetics. This is critical for accurate intrinsic clearance calculations[7].

  • Protein Concentration (0.5 mg/mL): A balance must be struck. Too low, and the metabolic turnover is undetectable; too high, and non-specific microsomal protein binding artificially shields the drug from the active site, leading to under-prediction of clearance[7].

  • Minus-NADPH Control: CYP450 enzymes require NADPH as a cofactor. An incubation lacking NADPH isolates chemical instability or non-CYP degradation from true Phase I metabolism[7].

  • Positive Controls: Verapamil (rapidly metabolized by CYP3A4) and Dextromethorphan (metabolized by CYP2D6) are run in parallel to verify the enzymatic viability of the specific HLM batch[6].

Workflow Start Prepare 1 u00B5M Compound + 0.5 mg/mL HLM Control Include Controls: +Verapamil (CYP3A4) -NADPH (Stability) Start->Control Incubate Incubate at 37u00B0C (0, 5, 15, 30, 45 min) Control->Incubate Quench Quench with Cold MeCN + Internal Standard Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Decision Is -NADPH Stable? Analyze->Decision Valid Calculate CL_int & t_1/2 Decision->Valid Yes Invalid Investigate Chemical Instability Decision->Invalid No

Self-validating workflow for Human Liver Microsome (HLM) metabolic stability assays.

Step-by-Step HLM Stability Protocol

  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (e.g., 50-donor pool) on ice.

    • Prepare a 10 mM stock solution of the 5-(piperazine-1-carbonyl)-1H-indole derivative in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

    • Prepare a 10 mM NADPH solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture Setup:

    • In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 0.1 M potassium phosphate buffer (pH 7.4)[8]. Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP inhibition.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding NADPH (final concentration 1 mM)[7][8].

    • At designated time points (0, 5, 15, 30, and 45 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., Tolbutamide or Labetalol)[6].

  • Sample Processing and Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins[8].

    • Transfer the supernatant to a clean plate and analyze compound depletion via LC-MS/MS (Multiple Reaction Monitoring mode)[6].

Data Presentation and Pharmacokinetic Scaling

The depletion of the parent compound is assumed to follow first-order kinetics. The elimination rate constant ( k ) is determined from the negative slope of the natural logarithm of the percentage of parent compound remaining versus time.

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=Microsomal Proteink×V​ (expressed in μL/min/mg protein)

Quantitative Data Summary

The table below summarizes representative in vitro HLM stability data for structural variations of the 5-(piperazine-1-carbonyl)-1H-indole scaffold, demonstrating how structural modifications impact metabolic liability.

Compound Variation t1/2​ (min) CLint​ ( μL/min/mg )Primary Metabolic LiabilitySuggested Optimization
Unsubstituted Piperazine 12.5110.8N-oxidation, Indole C3-hydroxylationSteric hindrance at α -carbon
N-Methyl Piperazine 4.2330.0Rapid N-demethylationReplace N-methyl with N-isopropyl or oxetane
C3-Fluoro Indole 28.448.8Piperazine N-dealkylationFluorination successfully blocks C3-hydroxylation
Verapamil (Control) 18.276.1N-dealkylation (CYP3A4)N/A (Assay Validation)
Dextromethorphan (Control) 35.039.6O-demethylation (CYP2D6)N/A (Assay Validation)

Note: Rapid clearance is generally defined as CLint​>50μL/min/mg , while stable compounds exhibit CLint​<10μL/min/mg .

Scaling to In Vivo Clearance

To predict in vivo hepatic clearance ( CLH​ ) from in vitro HLM data, researchers utilize the well-stirred liver model . This requires scaling the CLint​ by the microsomal protein yield per gram of liver (typically 45 mg/g) and liver weight per kg of body weight (typically 20 g/kg for humans), factoring in the physiological hepatic blood flow ( QH​≈20.7mL/min/kg )[7].

Conclusion

The 5-(piperazine-1-carbonyl)-1H-indole scaffold presents a dual metabolic challenge: the oxidative lability of the indole core and the N-dealkylation/N-oxidation susceptibility of the piperazine ring. By utilizing a rigorously controlled, self-validating HLM assay, drug development professionals can accurately map these liabilities. Subsequent lead optimization strategies—such as strategic fluorination of the indole ring or introducing steric bulk adjacent to the piperazine nitrogen—can effectively reduce intrinsic clearance and improve the pharmacokinetic profile of the drug candidate.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. National Institutes of Health (NIH). Available at:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at:[Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. National Institutes of Health (NIH). Available at:[Link]

  • Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. National Institutes of Health (NIH). Available at:[Link]

  • Cytochrome p450 3a-mediated metabolism of buspirone in human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]

  • Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. National Institutes of Health (NIH). Available at:[Link]

Sources

Structural Biology and Pharmacophore Dynamics of the 5-(Piperazine-1-carbonyl)-1H-indole Protein Complex

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers, Structural Biologists, and Drug Development Professionals

Executive Summary

In modern structure-based drug design (SBDD), the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across diverse target classes—is paramount. The 5-(piperazine-1-carbonyl)-1H-indole moiety has emerged as a highly versatile pharmacophore. Characterized by a rigid piperazine ring, a hydrogen-bond-accepting carbonyl linker, and a lipophilic, electron-rich indole core, this scaffold demonstrates remarkable efficacy in targeting critical enzymes, ranging from Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) to human monoacylglycerol lipase (MAGL) and Fibroblast Growth Factor Receptors (FGFR).

This whitepaper provides an in-depth technical analysis of the structural biology, crystallographic workflows, and binding causality of the 5-(piperazine-1-carbonyl)-1H-indole protein complex.

Structural Biology & Binding Causality

The potency of the 5-(piperazine-1-carbonyl)-1H-indole scaffold lies in its precise geometric and electrostatic properties. As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as a multi-vector interacting system:

  • The Indole Core (Hydrophobic Anchoring & π -Stacking): The indole ring acts as a classic bioisostere for purine rings and fits snugly into deep, hydrophobic binding pockets. The NH group of the indole serves as a critical hydrogen bond donor. In crystallographic studies, this moiety frequently engages in perpendicular π -stacking interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) within the target's active site.

  • The Carbonyl Linker (Directional H-Bonding): The carbonyl oxygen acts as a strict hydrogen bond acceptor. Its planar sp2 hybridization restricts the rotational degrees of freedom, locking the piperazine and indole rings into an optimal bioactive conformation.

  • The Piperazine Ring (Solvent Exposure & Vectorization): The piperazine ring typically adopts a chair conformation. Because it is basic and hydrophilic, it is usually oriented toward the solvent-exposed region of the binding pocket, improving the overall aqueous solubility of the complex. Furthermore, the secondary amine of the piperazine serves as an ideal synthetic vector for library expansion.

Case Study: Mycobacterium tuberculosis InhA Inhibition

The most well-documented structural interaction of this scaffold is with InhA , a key enzyme in the FAS-II pathway responsible for mycolic acid biosynthesis in M. tuberculosis [1]. Piperazine derivatives containing the indole-carbonyl motif act as direct, uncompetitive inhibitors of InhA, bypassing the need for KatG-mediated activation (a common resistance mechanism for the frontline drug Isoniazid)[2]. The inhibitor binds to the enoyl substrate pocket, forming a stable ternary complex with the enzyme and the NADH cofactor [4].

FASII A FAS-I System (C20 Fatty Acids) B Enoyl-ACP Substrate A->B Elongation C InhA (Enoyl Reductase) + NADH B->C Binds D Mycolic Acids (Cell Wall) C->D Reduction E 5-(piperazine-1-carbonyl) -1H-indole E->C Inhibits (Submicromolar IC50)

Fig 1: FAS-II Pathway in M. tuberculosis and the inhibitory mechanism of the indole-piperazine scaffold.

Quantitative Data & Target Landscape

The scaffold's adaptability allows it to be tuned for various targets. Below is a summary of the quantitative binding data and crystallographic parameters across different protein complexes.

Target ProteinOrganismLigand / DerivativeIC50 / AffinityPDB IDResolution (Å)Primary Interaction Mode
InhA (Enoyl-ACP Reductase) M. tuberculosisPiperazine-1-carbonyl derivatives~15 µM (84% inhibition)1P44 / 1P452.70Enoyl substrate pocket, H-bond with Tyr158
MAGL (Monoacylglycerol Lipase) Homo sapiensIndole-carbonyl piperazine (Cmpd 10)4.2 nM3PE6 (docked)N/ACatalytic site, H-bond with Met123/Ala51
NUDT15 Homo sapiensTH7755 (Indole-piperazine)30 nM6XXX (analog)< 2.5Hydrophobic pocket, π -stacking with Tyr90
FGFR (Gatekeeper Mutant) Homo sapiensAminopyrazole-piperazine-indoleSub-nanomolarN/AN/AKinase hinge region, overcomes V564F mutation

Note: In human Monoacylglycerol Lipase (MAGL), the indole ketone forms critical hydrogen bonds with the backbone amines of Met123 and Ala51, positioning the indole ring in a deep hydrophobic pocket near the Ser122-His269-Asp239 catalytic triad [3].

Experimental Protocols: X-ray Crystallography Workflow

To achieve high-resolution structural data of the 5-(piperazine-1-carbonyl)-1H-indole protein complex, a rigorous, self-validating crystallographic protocol must be employed. The following methodology details the causality behind each experimental choice, ensuring reproducibility and trustworthiness.

Step 1: Protein Expression and Purification
  • Expression: Express the target protein (e.g., MtInhA) in E. coli BL21(DE3) cells. Induce with 0.5 mM IPTG at 18°C for 16 hours.

  • Purification: Perform initial capture using Ni-NTA affinity chromatography. Elute with a 250 mM imidazole gradient.

  • Polishing (Critical Step): Subject the eluate to Size Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in 20 mM PIPES (pH 6.8), 150 mM NaCl.

    • Causality: SEC is mandatory to remove soluble aggregates and oligomeric impurities. A monodisperse protein population is the foundational requirement for ordered, high-diffracting crystal lattice formation.

Step 2: Ternary Complex Formation
  • Incubation: Concentrate the purified protein to 10 mg/mL. Add 2 mM of the required cofactor (e.g., NADH for InhA) and 2 mM of the 5-(piperazine-1-carbonyl)-1H-indole ligand (dissolved in 100% DMSO; final DMSO concentration < 2%).

  • Equilibration: Incubate the mixture on ice for 2 hours.

    • Causality: Pre-incubation ensures the thermodynamic stabilization of the ternary complex (Enzyme-Cofactor-Inhibitor). The cofactor often induces a conformational shift that properly structures the ligand-binding pocket.

Step 3: Co-Crystallization via Vapor Diffusion
  • Setup: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein complex with 1 µL of reservoir solution (e.g., 12% PEG 4000, 0.1 M HEPES pH 7.5).

  • Incubation: Seal the drops over 500 µL of reservoir solution and incubate at 20°C.

    • Causality: Vapor diffusion allows for a slow, controlled equilibration of the drop toward supersaturation. This controlled kinetic environment favors the nucleation of single, well-ordered crystals rather than amorphous precipitation.

Step 4: Data Collection and Model Refinement
  • Cryoprotection: Briefly transfer the crystal into a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol).

  • Freezing: Flash-freeze the crystal in liquid nitrogen.

    • Causality: Rapid freezing induces vitrification of the water molecules, preventing the formation of ice crystals that would destroy the protein lattice and mitigating radiation damage from the synchrotron X-ray beam.

  • Refinement: Process diffraction data using XDS. Solve the phases using Molecular Replacement (MR) with an apo-structure search model. Refine the structure iteratively using Phenix and build the ligand into the Fo​−Fc​ difference electron density map using Coot.

Xray N1 Protein Expression & Purification (SEC > 95% Purity) N2 Co-crystallization (Hanging Drop Vapor Diffusion) N1->N2 Ligand Soaking/Co-incubation N3 X-ray Diffraction (Synchrotron Source) N2->N3 Cryoprotection & Freezing N4 Phase Determination (Molecular Replacement) N3->N4 Data Processing (XDS) N5 Model Building & Refinement (Phenix/Coot) N4->N5 Electron Density Maps

Fig 2: Self-validating crystallographic workflow for resolving protein-ligand complexes.

Conclusion

The 5-(piperazine-1-carbonyl)-1H-indole fragment is a highly privileged scaffold in structural biology. By leveraging the hydrophobic anchoring of the indole ring and the vectorization capabilities of the piperazine ring, researchers can design potent inhibitors for a wide array of targets, from infectious diseases (M. tuberculosis InhA) to oncology (FGFR) and neurology (MAGL). Rigorous crystallographic workflows, underpinned by an understanding of molecular causality, remain the gold standard for validating these interactions and driving forward rational drug design.

References

  • Targeting tuberculosis and malaria through inhibition of enoyl reductase: compound activity and structural data RCSB Protein Data Bank (PDB ID: 1P44). URL:[Link]

  • Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies European Journal of Medicinal Chemistry (2015). URL: [Link]

  • Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold Journal of Medicinal Chemistry - ACS Publications (2021). URL:[Link]

  • Information on EC 1.3.1.9 - enoyl-[acyl-carrier-protein] reductase (NADH) BRENDA Enzyme Database. URL:[Link]

The Emergence of 5-(piperazine-1-carbonyl)-1H-indole in Targeted Cancer Therapy: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield promising candidates for targeted cancer therapy. When coupled with the versatile piperazine moiety, it forms a chemical architecture with significant potential for interacting with a multitude of oncogenic targets. This technical guide delves into the core of this research area, focusing on the emergent role of 5-(piperazine-1-carbonyl)-1H-indole and its analogs. While comprehensive research on this specific molecule is still maturing, this document synthesizes the wealth of data from closely related indole-piperazine carboxamides to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the therapeutic rationale, potential mechanisms of action, and key experimental protocols for evaluating the anticancer efficacy of this compound class, thereby providing a roadmap for future investigations and drug discovery efforts.

Introduction: The Strategic Combination of Indole and Piperazine Scaffolds

The indole ring system is a cornerstone of many biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to form hydrogen bonds and π-π stacking interactions make it an ideal pharmacophore for engaging with various enzymes and receptors.[1][2] In the context of oncology, indole derivatives have been successfully developed as inhibitors of key cancer-driving proteins such as kinases (e.g., EGFR, VEGFR) and tubulin.[1]

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is another "privileged scaffold" in drug design.[3] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a versatile linker to introduce additional pharmacophoric elements.[4] The combination of these two scaffolds in the form of indole-piperazine amides has given rise to a new generation of molecules with potent and often multi-targeted anticancer activity.[5]

5-(piperazine-1-carbonyl)-1H-indole (CAS No. 1409708-21-9) represents a key exemplar of this chemical class.[6] Its structure, featuring a piperazine-1-carbonyl moiety at the 5-position of the indole ring, offers a unique platform for therapeutic intervention. This guide will explore the scientific underpinnings of its potential as a targeted cancer therapeutic.

Therapeutic Rationale and Putative Mechanisms of Action

While direct studies on 5-(piperazine-1-carbonyl)-1H-indole are limited, extensive research on its structural isomers and derivatives provides a strong basis for its therapeutic potential. The primary anticancer effects of indole-piperazine amides are believed to stem from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Key Oncogenic Kinases

A predominant mechanism of action for many indole-based anticancer agents is the inhibition of protein kinases. The indole scaffold can effectively compete for the ATP-binding site of various kinases. Research on indole-2-carboxamides has demonstrated potent inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[7][8]

  • Causality of Experimental Choice: Kinase inhibition is a well-validated strategy in targeted cancer therapy. By targeting specific kinases that are overexpressed or mutated in cancer cells, it is possible to achieve a therapeutic window with reduced off-target toxicity.

Induction of Apoptosis

A hallmark of effective cancer therapies is the ability to induce programmed cell death, or apoptosis, in tumor cells. Several piperazine-containing amide derivatives have been shown to trigger apoptosis through various mechanisms.[9] These include the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-8) and the downregulation of anti-apoptotic proteins such as Bcl-2.[7][8]

  • Trustworthiness of Protocol: The induction of apoptosis is a self-validating system for anticancer activity. The coordinated activation of the caspase cascade provides a clear and measurable endpoint for assessing a compound's efficacy.

Modulation of other Cancer-Relevant Targets

The versatility of the indole-piperazine scaffold allows for interaction with a broader range of targets beyond kinases. For instance, some derivatives have shown the potential to bind to sigma receptors, which are overexpressed in several cancer types and are implicated in cell proliferation and survival.[5] Furthermore, related structures like 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one have been identified as selective inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3), a key component of the cellular machinery that can be dysregulated in cancer.[10]

Preclinical Evaluation Workflow: A Step-by-Step Guide

The following section outlines a comprehensive workflow for the preclinical evaluation of 5-(piperazine-1-carbonyl)-1H-indole and its analogs, drawing upon established methodologies from the literature on related compounds.

Synthesis of 5-(piperazine-1-carbonyl)-1H-indole and Derivatives

The synthesis of the core compound and its derivatives is the foundational step. A common synthetic route involves the coupling of an activated indole-5-carboxylic acid with piperazine or its derivatives.

Diagram of a General Synthetic Workflow:

Synthesis_Workflow Indole5COOH Indole-5-carboxylic acid Coupling Amide Coupling Indole5COOH->Coupling ActivatingAgent Activating Agent (e.g., SOCl2, HATU) ActivatingAgent->Coupling Piperazine Piperazine or Derivative Piperazine->Coupling TargetCompound 5-(piperazine-1-carbonyl)-1H-indole Coupling->TargetCompound Purification Purification (Chromatography) TargetCompound->Purification Kinase_Inhibition cluster_0 Cancer Cell EGFR EGFR PhosphoSubstrate Phosphorylated Substrate EGFR->PhosphoSubstrate Phosphorylation IndolePiperazine 5-(piperazine-1-carbonyl)-1H-indole IndolePiperazine->EGFR Binds to ATP pocket Block Inhibition ATP ATP ATP->EGFR ADP ADP Substrate Substrate Substrate->EGFR Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->EGFR Inhibits

Caption: Putative mechanism of EGFR inhibition by 5-(piperazine-1-carbonyl)-1H-indole.

Western blotting is used to assess the levels of key proteins involved in signaling pathways and apoptosis.

Experimental Protocol: Western Blot

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Structure-Activity Relationship (SAR) Insights

Based on studies of related indole-piperazine derivatives, several SAR trends can be inferred to guide the optimization of 5-(piperazine-1-carbonyl)-1H-indole:

  • Substitution on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences anticancer activity. Aromatic or heteroaromatic substitutions can enhance potency. [3]* Position of the Carboxamide Linker: The position of the piperazine-carbonyl group on the indole ring is critical. Studies on vindoline-piperazine conjugates suggest that substitution at certain positions is more beneficial for activity. [3]* Modifications of the Indole Ring: Substitutions on the indole ring, such as with halogens or methoxy groups, can modulate the electronic properties and steric hindrance, thereby affecting target binding and overall activity. [11]

Conclusion and Future Directions

The 5-(piperazine-1-carbonyl)-1H-indole scaffold represents a promising starting point for the development of novel targeted cancer therapies. The wealth of data on its structural analogs strongly suggests that this compound class is likely to exhibit potent anticancer activity through the modulation of key oncogenic pathways. The experimental workflows and mechanistic insights provided in this guide offer a comprehensive framework for advancing the preclinical development of these promising molecules.

Future research should focus on the systematic synthesis and evaluation of a library of 5-(piperazine-1-carbonyl)-1H-indole derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies, including target deconvolution and in vivo efficacy studies in relevant cancer models, will be crucial to fully realize the therapeutic potential of this exciting class of compounds.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online. [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. [Link]

  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. ResearchGate. [Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. ScienceDirect. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals. [Link]

  • Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. PubMed. [Link]

  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. AVESİS. [Link]

  • 5-(piperazine-1-carbonyl)-1H-indole. Appchem. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Wiley Online Library. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES. [Link]

  • Indoline and piperazine containing derivatives as a novel class of mixed D-2/D-4 receptor antagonists. Part 1: Identification and structure-activity relationships. ResearchGate. [Link]

  • Synthesis of 1-(5-indolyl)piperazine. PrepChem.com. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Sci-Hub. [Link]

  • Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. PubMed. [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC. [Link]

  • In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor. [Link]

Sources

Blood-Brain Barrier Permeability of 5-(Piperazine-1-carbonyl)-1H-indole: A Technical Guide for CNS Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(piperazine-1-carbonyl)-1H-indole scaffold is a highly versatile pharmacophore in central nervous system (CNS) drug discovery. It combines the lipophilic, target-rich recognition motif of the indole ring with the basic, solubilizing properties of a piperazine moiety. This structural combination is frequently leveraged in the design of neurotherapeutics, including FAAH inhibitors, histamine H3 receptor antagonists, and multi-target directed ligands for neurodegenerative diseases[1]. However, achieving optimal blood-brain barrier (BBB) penetration requires a delicate balance of physicochemical properties to maximize passive diffusion while mitigating active efflux mechanisms[2].

Physicochemical Profiling & BBB Permeability Rules

To understand the causality behind the BBB permeability of 5-(piperazine-1-carbonyl)-1H-indole, we must analyze its physicochemical descriptors against the CNS Multiparameter Optimization (MPO) algorithm.

  • Molecular Weight (MW): At 229.28 Da, the scaffold is well below the 400 Da threshold, favoring rapid passive diffusion through the tight junctions of the BBB[3].

  • Topological Polar Surface Area (TPSA): The TPSA is approximately 54 Ų. This falls perfectly within the ideal CNS range (40–90 Ų), ensuring the molecule is not too polar to traverse the lipid bilayer, yet polar enough to avoid non-specific lipid sequestration[3].

  • Hydrogen Bond Donors/Acceptors (HBD/HBA): The indole NH and piperazine secondary amine provide 2 HBDs, while the carbonyl and nitrogens provide 3 HBAs. Keeping HBD ≤ 2 is critical, as the desolvation of hydrogen bonds presents a major energetic penalty during membrane permeation[3].

  • pKa and Charge State: The secondary amine of the piperazine ring has a basic pKa of ~8.5–9.0. At physiological pH (7.4), this nitrogen is predominantly protonated (>95%). While this positive charge enhances aqueous solubility, it acts as a primary recognition motif for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) efflux transporter highly expressed at the BBB[2].

Mechanisms of Transcellular Transport & Efflux

The transport of 5-(piperazine-1-carbonyl)-1H-indole across the BBB is a competing kinetic process between passive lipoidal diffusion and active efflux. The lipophilic indole core drives the compound into the apical membrane of the brain microvascular endothelial cells (BMECs). However, upon entering the lipid bilayer, the protonated piperazine moiety can bind to the transmembrane domain of P-gp[4].

If the rate of passive diffusion (driven by the concentration gradient) exceeds the Vmax​ of the P-gp efflux pump, the compound will achieve a net positive influx into the brain parenchyma. Conversely, if P-gp affinity is high, the compound is continuously extruded back into the systemic circulation, resulting in a low unbound brain-to-plasma ratio ( Kp,uu​ )[2].

G C 5-(Piperazine-1-carbonyl) -1H-indole Passive Passive Diffusion (Lipophilic Indole) C->Passive Efflux P-gp / BCRP Efflux (Basic Piperazine N) C->Efflux Brain Brain Parenchyma (Target Engagement) Passive->Brain Blood Systemic Circulation Efflux->Blood

Caption: Logical relationship of BBB transport mechanisms for the indole-piperazine scaffold.

Experimental Workflows for BBB Permeability Assessment

To rigorously evaluate this scaffold, a tiered in vitro testing strategy is required. As a best practice in application science, the following self-validating protocols must be employed to ensure data integrity.

Protocol A: PAMPA-BBB Assay (Isolation of Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport, allowing researchers to evaluate the intrinsic membrane permeability of the indole-piperazine scaffold[1].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with a 20 mg/mL solution of porcine brain lipid (PBL) dissolved in dodecane. This specifically mimics the lipid composition of the human BBB.

  • Dose Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 1% DMSO to ensure solubility.

  • System Assembly: Add 300 µL of the donor solution to the donor wells. Add 200 µL of fresh PBS buffer to the acceptor wells. Carefully couple the acceptor plate over the donor plate.

  • Incubation: Incubate the sandwich assembly at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Self-Validation & Quantification: Quantify the donor and acceptor concentrations via LC-MS/MS. Causality & Trust: The assay must include co-incubated reference markers: caffeine (high permeability, Papp​ ~3.0 × 10⁻⁵ cm/s) and atenolol (low permeability, Papp​ ~2.8 × 10⁻⁷ cm/s). If the markers deviate from these established ranges, the plate is rejected due to compromised lipid integrity[4].

Protocol B: MDCK-MDR1 Bidirectional Transwell Assay (Active Efflux Evaluation)

Because the piperazine ring introduces P-gp liability, passive assays are insufficient. The MDCK-MDR1 assay uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp) to measure active efflux[4].

G Seed Seed MDCK-MDR1 Cells on Transwell Inserts TEER Measure TEER (>1000 Ω·cm²) Seed->TEER Dose Dose A->B and B->A (10 µM Compound) TEER->Dose Incubate Incubate 2h at 37°C Dose->Incubate Analyze LC-MS/MS Quantification Incubate->Analyze Calc Calculate Efflux Ratio (ER) ER > 2 indicates P-gp substrate Analyze->Calc

Caption: Step-by-step workflow for the MDCK-MDR1 bidirectional permeability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 4-5 days.

  • Barrier Integrity Validation (Crucial): Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A TEER >1000 Ω·cm² is mandatory. Causality: Paracellular leakage through immature tight junctions will artificially inflate the Apical-to-Basolateral (A-B) permeability, masking the true transcellular P-gp efflux ratio[4].

  • Bidirectional Dosing:

    • A-B Transport: Add 10 µM compound to the Apical chamber; add blank buffer to the Basolateral chamber.

    • B-A Transport: Add 10 µM compound to the Basolateral chamber; add blank buffer to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER > 2.0, which is reversible upon the addition of a P-gp inhibitor like verapamil, confirms the compound is a P-gp substrate[4].

Structural Optimization Strategies

If the baseline 5-(piperazine-1-carbonyl)-1H-indole exhibits an ER > 2.0, structural optimization is required to achieve CNS penetration.

  • N-Alkylation of the Piperazine: Converting the secondary amine to a tertiary amine (e.g., N-methyl or N-benzyl) increases lipophilicity (cLogP) and introduces steric hindrance. This modification often disrupts the hydrogen-bonding network required for optimal P-gp binding, significantly reducing the efflux ratio[1].

  • Indole Ring Fluorination: Introducing fluorine atoms at the 4- or 6-position of the indole ring modulates the electron density of the aromatic system. This increases lipophilicity and passive permeability without significantly increasing molecular weight, effectively outcompeting the P-gp efflux rate[2].

  • Carbonyl Bioisosterism: Replacing the amide carbonyl with a bioisostere (e.g., a triazole or oxadiazole) removes a hydrogen bond acceptor, lowering the TPSA and improving the overall thermodynamic profile for lipid bilayer insertion[3].

Quantitative Data Summary

The following table summarizes the theoretical and observed permeability shifts when applying structural optimization strategies to the core scaffold:

Compound ClassModificationMW (Da)cLogPPAMPA Papp​ (10⁻⁶ cm/s)MDCK-MDR1 ERCNS Penetration Prediction
Unmodified Scaffold None229.281.48.53.5Low (Efflux Limited)
N-Methylated Piperazine N-Me243.311.812.41.8High
N-Benzylated Piperazine N-Bn319.412.918.21.2High
Fluorinated Indole 6-Fluoro247.271.610.12.8Moderate

Conclusion

The 5-(piperazine-1-carbonyl)-1H-indole scaffold possesses excellent baseline physicochemical properties for passive BBB diffusion. However, the basicity of the piperazine ring inherently risks P-gp mediated efflux. By employing rigorous, self-validating in vitro workflows like the PAMPA-BBB and MDCK-MDR1 assays, drug development professionals can accurately quantify this liability. Subsequent rational structure-based optimization—such as N-alkylation or targeted fluorination—can successfully navigate this scaffold into the optimal CNS desirability space, yielding highly effective neurotherapeutics.

Sources

toxicity profile of 5-(piperazine-1-carbonyl)-1H-indole in early drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Establishing the Toxicity Profile of 5-(piperazine-1-carbonyl)-1H-indole in Early Drug Discovery

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the toxicity profile of the novel chemical entity, 5-(piperazine-1-carbonyl)-1H-indole. In the absence of pre-existing toxicological data for this specific molecule, this document outlines a predictive and methodological strategy, beginning with computational assessments and progressing through a tiered series of in vitro assays. The causality behind experimental choices, self-validating protocols, and a logical, data-driven progression are emphasized to ensure scientific integrity and support informed decision-making in the early stages of drug discovery.

Introduction: The Imperative of Early Toxicity Profiling

The compound 5-(piperazine-1-carbonyl)-1H-indole belongs to a class of indole-piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds targeting a wide range of biological pathways. Derivatives of these two heterocyclic systems have been investigated for anticancer, anti-inflammatory, and antibacterial properties.[1][2] However, both the indole and piperazine moieties are associated with specific toxicological liabilities. Some indole derivatives have shown mutagenic potential in the Ames test[3][4], while the piperazine ring, particularly when basic, is a common feature in compounds that inhibit the hERG potassium channel, a key driver of cardiotoxicity.[5][6]

Therefore, a proactive and systematic evaluation of the toxicity profile of 5-(piperazine-1-carbonyl)-1H-indole is not merely a regulatory formality but a critical, value-adding component of the early drug discovery process. Identifying potential safety issues at the outset allows for the early termination of unpromising candidates, conserves resources, and enables medicinal chemists to design safer, more effective molecules.[7] This guide details a strategic workflow to build a foundational toxicity profile for this novel compound.

Tier 1: In Silico Toxicity Assessment - The Predictive Foundation

The initial evaluation of a new chemical entity should always begin with computational, or in silico, methods. These approaches are rapid, cost-effective, and leverage vast datasets to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based on its molecular structure.[2][8] This predictive analysis is crucial for identifying potential red flags and for guiding the design of subsequent, resource-intensive in vitro and in vivo studies.[9]

The objective is to use Quantitative Structure-Activity Relationship (QSAR) and other machine learning models to forecast key toxicological endpoints.[10][11] For 5-(piperazine-1-carbonyl)-1H-indole, particular attention should be paid to predictions related to mutagenicity, hERG inhibition, and hepatotoxicity, given the structural motifs present.

Predicted ADMET & Toxicity Profile of 5-(piperazine-1-carbonyl)-1H-indole

The following table represents a hypothetical output from various in silico ADMET prediction tools. These tools analyze the chemical structure to forecast its behavior and potential liabilities.

Parameter Predicted Value/Classification Implication & Rationale
Ames Mutagenicity Possible MutagenThe indole core is a structural alert for potential DNA intercalation or metabolic activation to reactive species.[4][12] A positive prediction mandates experimental verification.
hERG Inhibition Moderate to High RiskThe piperazine moiety is a well-known pharmacophore for hERG channel blockers.[5][6] This is a critical cardiotoxicity risk that must be assessed experimentally.
Hepatotoxicity (DILI) Possible RiskMany small molecule drugs, particularly kinase inhibitors which can feature similar scaffolds, are associated with Drug-Induced Liver Injury (DILI).[13][14] Metabolic activation by hepatic enzymes is a potential concern.
Oral Bioavailability GoodThe molecule is likely to adhere to Lipinski's Rule of Five, suggesting good absorption and permeability characteristics.[15]
CYP450 Inhibition Inhibition of CYP2D6/3A4 likelyMany nitrogen-containing heterocyclic compounds interact with cytochrome P450 enzymes, posing a risk for drug-drug interactions.[9]
Carcinogenicity Low ProbabilityWhile some indoles can be mutagenic, a direct carcinogenicity prediction may be low without other structural alerts for carcinogenicity.[9]
Skin Sensitization Low to Moderate RiskPiperazine itself is a known skin and respiratory sensitizing agent.[16]
Logical Workflow for In Silico Assessment

The following diagram illustrates the workflow for the initial computational assessment.

cluster_in_silico In Silico Toxicity Workflow start Input Structure: 5-(piperazine-1-carbonyl)-1H-indole qsar Run QSAR & Machine Learning Models (e.g., TOPKAT, DEREK, ADMETlab) [14, 27] start->qsar predict_admet Predict Core ADMET Properties (Solubility, Permeability, BBB, PPB) qsar->predict_admet predict_tox Predict Key Toxicities (Ames, hERG, Hepatotoxicity, Carcinogenicity) qsar->predict_tox report Generate Predictive Toxicity Report predict_admet->report analyze Analyze Structural Alerts (Indole, Piperazine) predict_tox->analyze analyze->report decision Go / No-Go Decision for In Vitro Testing report->decision

Caption: Workflow for predictive in silico toxicity assessment.

Tier 2: In Vitro Toxicity Profiling - The Experimental Core

Positive in silico flags or significant uncertainty must be resolved with experimental data. A standard battery of in vitro assays provides the first biological confirmation of a compound's toxic potential.[7] These assays are designed to be high-throughput and cost-effective, allowing for the rapid screening of compounds before committing to more complex studies.[5]

General Cytotoxicity Assessment: The MTT Assay

Causality and Rationale: The first step is to determine the concentration at which the compound begins to kill cells (cytotoxicity). The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[18] By exposing a standard, non-cancerous cell line (e.g., human fibroblasts) to a range of compound concentrations, we can determine the IC50 (the concentration that inhibits 50% of cell viability). This value establishes a baseline for concentrations to be used in more specific toxicity assays.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a human non-cancerous cell line (e.g., 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[19]

  • Compound Preparation: Prepare a stock solution of 5-(piperazine-1-carbonyl)-1H-indole in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

cluster_mtt MTT Assay Workflow s1 Seed Cells (e.g., 3T3) in 96-well plate s2 Incubate 24h s1->s2 s3 Treat with Compound (Serial Dilutions) s2->s3 s4 Incubate 48-72h s3->s4 s5 Add MTT Reagent s4->s5 s6 Incubate 4h s5->s6 s7 Solubilize Formazan (DMSO) s6->s7 s8 Read Absorbance (570 nm) s7->s8 s9 Calculate IC50 s8->s9

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: The Ames Test

Causality and Rationale: The in silico analysis flagged the indole moiety as a potential mutagen. The Ames test is a legally mandated and widely used bacterial reverse mutation assay to assess a chemical's mutagenic potential.[20] It uses several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium.[12] A positive test result, indicated by the growth of revertant colonies on a histidine-free plate, suggests that the test compound has caused a mutation that restores the gene's function.[3] The inclusion of a rat liver extract (S9 fraction) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic compound (a pro-mutagen) into a mutagenic metabolite.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C.[12]

  • Compound and Control Preparation: Prepare various concentrations of 5-(piperazine-1-carbonyl)-1H-indole in a suitable solvent (e.g., DMSO). Prepare a vehicle control (solvent only) and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).[12]

  • Metabolic Activation: Prepare two sets of test tubes for each concentration: one with and one without the S9 metabolic activation mix.

  • Plate Incorporation: To 2 mL of molten top agar (kept at 45°C), add:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound solution.

    • 0.5 mL of S9 mix or phosphate buffer (for -S9 plates).

  • Plating and Incubation: Vortex the mixture gently and pour it onto minimal glucose agar plates. Allow to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.[21]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

cluster_ames Ames Test Workflow s1 Prepare Bacterial Cultures (e.g., TA98, TA100) s2 Mix Bacteria, Compound, and Top Agar (+/- S9 Mix) s1->s2 s3 Pour onto Minimal Glucose Agar Plates s2->s3 s4 Incubate 48-72h at 37°C s3->s4 s5 Count Revertant Colonies s4->s5 s6 Analyze Data: Compare to Vehicle Control s5->s6 cluster_herg hERG Assay Workflow s1 Use hERG-expressing cell line (e.g., HEK293) s2 Establish Whole-Cell Patch Clamp s1->s2 s3 Apply Voltage Protocol & Measure Baseline Current s2->s3 s4 Apply Compound (Cumulative Concentrations) s3->s4 s5 Measure hERG Tail Current Inhibition s4->s5 s6 Calculate IC50 s5->s6

Caption: Key steps in an automated patch-clamp hERG assay.

Hepatotoxicity Assessment

Causality and Rationale: The liver is the primary site of drug metabolism, making it highly susceptible to toxicity. Assessing hepatotoxicity in vitro provides crucial insights into potential drug-induced liver injury (DILI). [13]Primary human hepatocytes are the gold standard model as they retain metabolic functions, but cell lines like HepG2 are also widely used for initial screening. [22]Key indicators of hepatotoxicity include a decrease in cell viability (measured by ATP content) and the release of liver enzymes.

Experimental Protocol: In Vitro Hepatotoxicity Assay

  • Cell Model: Culture primary human hepatocytes or HepG2 cells in collagen-coated plates.

  • Compound Treatment: Treat cells with a range of concentrations of 5-(piperazine-1-carbonyl)-1H-indole (based on the initial cytotoxicity assay) for 24 to 48 hours. Include vehicle and positive controls (e.g., acetaminophen).

  • Endpoint Measurement:

    • Cell Viability: Measure intracellular ATP levels using a luminescence-based assay (e.g., CellTiter-Glo®). A decrease in ATP indicates mitochondrial dysfunction and cell death.

    • Cytotoxicity (Membrane Integrity): Measure the release of lactate dehydrogenase (LDH) into the culture medium. Increased LDH indicates cell membrane damage.

  • Analysis: Quantify the changes in ATP levels and LDH release relative to vehicle-treated controls to determine the concentration at which hepatotoxic effects occur.

Tier 3: In Vivo Toxicology Studies - The Path to Clinical Trials

If the in vitro profile of 5-(piperazine-1-carbonyl)-1H-indole is acceptable (i.e., sufficient therapeutic window between desired efficacy and toxicity), the next step is to evaluate its safety in a living organism. [23]These studies are highly regulated and essential for obtaining an Investigational New Drug (IND) approval. [24]The goal is to identify potential target organs of toxicity, determine the No-Observed-Adverse-Effect Level (NOAEL), and establish a safe starting dose for human trials. [1]

Study Design Considerations
  • Species Selection: At least two mammalian species are typically required, one rodent (e.g., rat) and one non-rodent (e.g., dog or minipig). [17]* Dose Range Finding (DRF): An initial, non-GLP (Good Laboratory Practice) study to determine the maximum tolerated dose (MTD). [25]* GLP-Compliant Studies: Formal studies conducted under GLP guidelines, including:

    • Single-Dose Toxicity: To assess the effects of a single high dose.

    • Repeat-Dose Toxicity: Dosing for a duration relevant to the intended clinical use (e.g., 28 days) to evaluate the effects of chronic exposure. [17]* Endpoints: Comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs. [26]

Decision-Making Flowchart for Preclinical Progression

cluster_invivo Preclinical Progression Logic start In Vitro Toxicity Profile Complete decision1 Acceptable Therapeutic Window? start->decision1 stop1 STOP: High Risk of Toxicity. Redesign Compound. decision1->stop1 No drf Conduct Non-GLP Dose Range Finding (DRF) Studies in Rodent/Non-Rodent decision1->drf Yes decision2 MTD and Target Organs Identified? drf->decision2 stop2 STOP: Unacceptable Toxicity. Re-evaluate. decision2->stop2 No glp Design & Conduct GLP-Compliant Repeat-Dose Tox Studies decision2->glp Yes ind Compile Data for IND Submission glp->ind

Caption: Decision tree for advancing a compound to in vivo studies.

Integrated Assessment and Conclusion

The comprehensive toxicity profiling of a novel compound like 5-(piperazine-1-carbonyl)-1H-indole is a multi-tiered, iterative process. Data from in silico predictions inform the design of in vitro experiments, and the results of these assays determine whether a compound merits the significant investment of in vivo testing.

By systematically evaluating general cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, researchers can build a robust safety profile. If liabilities are identified, this data provides crucial feedback to medicinal chemistry teams, who may be able to mitigate the risk through structural modifications—for example, by altering the substitution on the indole ring to reduce mutagenicity or by modulating the basicity of the piperazine nitrogen to decrease hERG affinity. This integrated, science-driven approach is fundamental to navigating the complexities of drug development and successfully advancing the safest and most effective new therapies to the clinic.

References

  • Curvall, M., Florin, I., & Jansson, T. (1982). Mutagenicity of some indoles and related compounds in the Ames test. Toxicology, 23(1), 1–10. [Link]

  • Kurakami, Y., et al. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1), 23. [Link]

  • ResearchGate. (n.d.). (PDF) Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Retrieved from ResearchGate. [Link]

  • Gomółka, E., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3329. [Link]

  • Jiang, H., et al. (2021). Hepatotoxicity of FDA-approved small molecule kinase inhibitors. Expert Opinion on Drug Safety, 20(3), 335–348. [Link]

  • Li, Y., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 12046–12061. [Link]

  • Hsieh, J.-H., et al. (2017). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxicological Sciences, 159(1), 130–141. [Link]

  • ZeClinics. (2025). Non-Clinical Safety Assessment for New Drugs. Retrieved from ZeClinics. [Link]

  • Wang, W., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 10(66), 40228–40256. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from cancer.gov. [Link]

  • Al-Moktadir, A., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 25(2), 1069. [Link]

  • van der Laan, J. W. (n.d.). 3.1 General toxicity study designs. Retrieved from EMA. [Link]

  • Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 159-162. [Link]

  • Pognan, F., et al. (2020). The evolving role of investigative toxicology in the pharmaceutical industry. Nature Reviews Drug Discovery, 19(1), 57–74. [Link]

  • Agostinelli, F., et al. (2023). Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer. Cancers, 15(6), 1766. [Link]

  • Agostinelli, F., et al. (2023). Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer. Cancers, 15(6), 1766. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from MDPI. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from Drug Hunter. [Link]

  • Keysser, C. H. (1976). Preclinical safety testing of new drugs. Annals of Clinical and Laboratory Science, 6(2), 197–205. [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from Syngene. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from TGA. [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from FDA. [Link]

  • Science.gov. (n.d.). herg channel inhibitors: Topics by Science.gov. Retrieved from Science.gov. [Link]

  • Semantic Scholar. (n.d.). Hepatotoxicity of Tyrosine Kinase Inhibitors: Clinical and Regulatory Perspectives. Retrieved from Semantic Scholar. [Link]

  • Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(7), 1756–1764. [Link]

  • Mitku, M. L., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 13(1), 1698. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Genotoxicity. Retrieved from Royal Society of Chemistry. [Link]

  • ACS Publications. (2024). Accurate Prediction of Rat Acute Oral Toxicity and Reference Dose for Thousands of Polycyclic Aromatic Hydrocarbon Derivatives Based on Chemometric QSAR and Machine Learning. Retrieved from ACS Publications. [Link]

  • ICH. (n.d.). Safety Guidelines. Retrieved from ICH. [Link]

  • European Commission. (n.d.). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved from European Commission. [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from ResearchGate. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from Wiley Online Library. [Link]

  • PubMed. (n.d.). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Retrieved from PubMed. [Link]

  • PubMed. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. Retrieved from PubMed. [Link]

  • ScienceScholar. (2022). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. Retrieved from ScienceScholar. [Link]

  • ResearchGate. (2025). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. Retrieved from ResearchGate. [Link]

  • Li, G., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 139–150. [Link]

  • JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from JRC Publications Repository. [Link]

  • MDPI. (2022). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Retrieved from MDPI. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Retrieved from Journal of Applied Pharmaceutical Science. [Link]

  • DergiPark. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Retrieved from DergiPark. [Link]

  • Impactfactor. (2024). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Retrieved from Impactfactor. [Link]

Sources

Methodological & Application

Application Note & Protocol: Solubilization of 5-(piperazine-1-carbonyl)-1H-indole for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Indole-based compounds, particularly those functionalized with a piperazine moiety, represent a promising class of molecules in drug discovery, with demonstrated potential in oncology and neuropharmacology.[1][2][3][4] A significant technical hurdle in their preclinical evaluation is their characteristically poor aqueous solubility, which complicates the preparation of homogenous, accurate, and non-toxic dosing solutions for cell culture experiments. This document provides a comprehensive, field-proven guide for the solubilization and handling of 5-(piperazine-1-carbonyl)-1H-indole. We detail the rationale for solvent selection, provide step-by-step protocols for preparing high-concentration master stocks and serially diluted working solutions, and outline best practices for storage and experimental controls to ensure the generation of reliable and reproducible data.

Compound Profile & Physicochemical Considerations

5-(piperazine-1-carbonyl)-1H-indole is a bicyclic aromatic heterocyclic compound fused to a piperazine ring via a carbonyl linker. This structure confers significant hydrophobicity, making it practically insoluble in aqueous buffers and cell culture media. Understanding its fundamental properties is the first step in developing a robust dissolution strategy.

PropertyValueSource
Chemical Name 5-(piperazine-1-carbonyl)-1H-indoleAppchem[5]
CAS Number 1409708-21-9Appchem[5]
Molecular Formula C₁₃H₁₅N₃OAppchem[5]
Molecular Weight 229.28 g/mol Appchem[5]
Predicted Solubility Poor in water; Soluble in organic solvents such as DMSO.EvitaChem[6]

The indole core is planar and aromatic, while the piperazine ring adds a basic nitrogenous component. The combination dictates that a polar aprotic organic solvent is required to disrupt the crystal lattice and effectively solvate the molecule.

The Critical Role of the Solvent System

For sparingly water-soluble compounds, an organic solvent is required to create a concentrated stock solution that can then be diluted into the aqueous environment of the cell culture medium.[7]

2.1. Solvent of Choice: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional solvating power for a broad range of organic molecules and its miscibility with water.[8][9] However, DMSO is not biologically inert. At elevated concentrations, it can induce a variety of cellular effects, including cytotoxicity, differentiation, and interference with assay components, thereby confounding experimental results.[7][8][10]

2.2. Causality of Solvent-Induced Effects

The primary mechanism of DMSO-induced toxicity is the disruption of cellular membranes, leading to increased permeability and, at higher concentrations, cell lysis. Therefore, it is imperative to maintain the final concentration of DMSO in the cell culture medium at a minimal and non-perturbing level. A vehicle control, containing the same final concentration of DMSO as the test articles, must be included in every experiment to isolate the effects of the compound from those of the solvent.[9]

2.3. Recommended Final DMSO Concentrations

The sensitivity to DMSO varies significantly between cell types.[11] Primary cells and stem cells are often more sensitive than immortalized cancer cell lines.[9]

Cell TypeRecommended Max. Final DMSO Conc. (v/v)Rationale & References
Immortalized Cell Lines ≤ 0.5%Generally well-tolerated, though lower is always better. Concentrations above 1% can inhibit cell growth or be cytotoxic.[8][9][12]
Primary Cells / Stem Cells ≤ 0.1%These cells are more sensitive to environmental perturbations. 0.1% is a widely accepted limit to minimize off-target solvent effects.[9]
High-Throughput Screening (HTS) 0.1% - 1%The final concentration is often a compromise between compound solubility and assay tolerance.[9]

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution in 100% DMSO. All procedures should be conducted in a sterile environment (e.g., a biological safety cabinet) using sterile materials to prevent contamination.

3.1. Materials

  • 5-(piperazine-1-carbonyl)-1H-indole (solid powder)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Sterile, positive displacement pipette or calibrated standard pipette with low-retention tips

3.2. Calculation To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Volume (mL) × 10 (mM) × 229.28 ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock:

Mass (mg) = 1 mL × 10 mmol/L × 0.22928 g/mmol = 2.29 mg

3.3. Step-by-Step Procedure

  • Weigh Compound: Accurately weigh the calculated mass (e.g., 2.29 mg) of 5-(piperazine-1-carbonyl)-1H-indole and transfer it to a sterile vial. For small quantities, it is often best to dissolve the entire contents of the manufacturer's vial to avoid losses from weighing.[13]

  • Add Solvent: Add the calculated volume of sterile DMSO (e.g., 1 mL for 2.29 mg) to the vial.

  • Promote Dissolution:

    • Cap the vial securely and vortex gently for 1-2 minutes.[9]

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Sonication uses high-frequency sound waves to break apart solute aggregates.[9]

    • As a final resort, warm the solution in a 37°C water bath for 10-15 minutes. Be cautious, as heat can degrade some compounds.[9] Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[9]

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C, protected from light.

Workflow for Preparing Cell Culture Working Solutions

A common error leading to compound precipitation is the direct, large-volume dilution of a concentrated DMSO stock into aqueous cell culture medium.[14] The drastic change in solvent polarity causes the hydrophobic compound to "crash out" of the solution. The correct method involves one or more intermediate dilution steps.

Workflow for Compound Solubilization and Dosing

G Solid Solid Compound (e.g., 2.29 mg) Stock Master Stock Solution 10 mM in 100% DMSO Solid->Stock Dissolve, Vortex, Sonicate DMSO 100% Sterile DMSO (1 mL) DMSO->Stock Aliquots Single-Use Aliquots Store at -80°C Stock->Aliquots Aliquot Intermediate Intermediate Dilution 100 µM in Culture Medium Aliquots->Intermediate 1:100 Dilution (e.g., 2 µL into 198 µL Medium) Final Final Working Concentrations (e.g., 0.1 - 10 µM) in Cell Culture Plate Intermediate->Final Serial Dilution into Wells Vehicle_Stock 100% DMSO (Vehicle) Vehicle_Final Vehicle Control (e.g., 0.1% DMSO) in Cell Culture Plate Vehicle_Stock->Vehicle_Final Dilute to match highest compound solvent conc.

Caption: Workflow from solid compound to final cell plate dosing.

4.1. Protocol: Example Preparation of a 10 µM Working Solution This protocol assumes a final volume of 200 µL per well in a 96-well plate and a master stock of 10 mM.

  • Prepare Intermediate Stock (e.g., 200X):

    • Calculate the required intermediate concentration. For a final concentration of 10 µM, a 200X stock would be 10 µM × 200 = 2000 µM or 2 mM.

    • Dilute the 10 mM master stock 1:5 in 100% DMSO to create a 2 mM intermediate stock (e.g., 2 µL of 10 mM stock + 8 µL of 100% DMSO).

  • Prepare Final Working Solution:

    • Add 199 µL of pre-warmed cell culture medium to the wells of your plate.

    • Add 1 µL of the 2 mM intermediate stock to each well. This is a 1:200 dilution, resulting in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.

    • Mix thoroughly by gently pipetting up and down or by using an orbital shaker.

  • Prepare Vehicle Control:

    • In separate control wells, add 199 µL of pre-warmed cell culture medium.

    • Add 1 µL of 100% DMSO (the solvent used for the intermediate stock). This ensures the vehicle control wells have a final DMSO concentration of 0.5%, matching the treated wells.

Best Practices & Troubleshooting

  • Stability: Indole-containing compounds can be unstable in aqueous media at 37°C.[15] It is highly recommended to prepare working solutions fresh from the frozen DMSO stock immediately before each experiment.

  • Precipitation: If you observe precipitation upon dilution into the culture medium, try a serial dilution approach with smaller dilution factors (e.g., create a 1 mM intermediate, then a 100 µM intermediate, before the final dilution).

  • Light Sensitivity: Many aromatic compounds are light-sensitive. Store stock solutions in amber vials or wrap tubes in foil to protect them from light.

  • Solvent Purity: Always use high-purity, anhydrous, sterile-filtered DMSO. Water contamination can reduce the solubility of hydrophobic compounds and compromise sterility.[10]

Conclusion

The successful use of 5-(piperazine-1-carbonyl)-1H-indole in cell-based assays is critically dependent on a meticulous and validated solubilization protocol. By using high-purity DMSO, preparing a concentrated master stock, utilizing a serial dilution strategy to avoid precipitation, and incorporating appropriate vehicle controls, researchers can generate accurate and highly reproducible data. Adherence to these guidelines will minimize experimental artifacts and enable a reliable assessment of the compound's biological activity.

References

  • Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 52(7), 786–793. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775–4781. [Link]

  • Stoyanova, E., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 27(19), 6203. [Link]

  • Thanh, L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3853. [Link]

  • Gholizadeh, Z., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453. [Link]

  • Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Appchem. (n.d.). 5-(piperazine-1-carbonyl)-1H-indole. Appchem. [Link]

  • Wang, H., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Mizojiri, R., et al. (2017). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1077–1082. [Link]

  • Mizojiri, R., et al. (2017). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ResearchGate. [Link]

  • Acar, Ç., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Acta Pharmaceutica, 70(3), 339-355. [Link]

Sources

LC-MS/MS method development for 5-(piperazine-1-carbonyl)-1H-indole quantification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the bioanalytical quantification of 5-(piperazine-1-carbonyl)-1H-indole.

Rationale and Causality in Method Design

The development of a robust LC-MS/MS method is never a plug-and-play exercise; it requires a deep understanding of the analyte's physicochemical properties. The target molecule, 5-(piperazine-1-carbonyl)-1H-indole (Molecular Weight: ~229.28 g/mol ), presents a unique structural dichotomy that dictates our entire bioanalytical strategy:

  • The Indole Core: A highly hydrophobic, aromatic ring system that readily engages in π−π interactions.

  • The Piperazine Moiety: A saturated diazine ring containing a secondary amine. This amine is highly basic (estimated pKa​≈9.5 ), meaning it will be positively charged at physiological and acidic pH levels.

Ionization and Mass Spectrometry Causality

Because the piperazine ring contains a basic nitrogen that readily accepts a proton, Positive Electrospray Ionization (ESI+) is the absolute optimal choice. Upon ionization, the molecule forms a stable [M+H]+ precursor ion at m/z 230.1. During collision-induced dissociation (CID), the weakest bond—the amide linkage connecting the indole and piperazine rings—cleaves, yielding a dominant product ion at m/z 144.1 (the indole-5-carbonyl cation). This provides a highly specific Multiple Reaction Monitoring (MRM) transition.

Chromatographic Strategy

While standard C18 columns are ubiquitous, basic secondary amines often cause severe peak tailing due to secondary ion-exchange interactions with residual unendcapped silanols on the silica backbone. To counteract this, we select a Biphenyl stationary phase (e.g., Restek Raptor Biphenyl or Waters Acquity CSH Phenyl-Hexyl).

  • The "Why": The biphenyl phase leverages orthogonal π−π interactions with the indole ring, enhancing retention, while the use of a highly acidic mobile phase (0.1% Formic Acid) ensures the piperazine amine remains fully protonated, preventing peak tailing and maximizing ESI+ droplet surface charge.

Sample Preparation: The Causality of Cleanliness

Protein precipitation (PPT) is fast but leaves behind massive amounts of endogenous glycerophospholipids, which cause severe ion suppression in the ESI source. Because our analyte is a strong base, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most logical and effective choice. As demonstrated by [1], mixed-mode SPE drastically reduces matrix effects. It allows us to lock the positively charged analyte onto the sorbent's sulfonic acid groups, wash away hydrophobic phospholipids with 100% organic solvent, and finally elute the pure analyte by neutralizing it with a basic organic solution.

Experimental Protocols and Methodologies

Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol utilizes a 96-well MCX microelution plate (e.g., Waters Oasis MCX, 2 mg/well) to process plasma samples.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 1.5 mL tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Causality: Acidification disrupts protein binding and ensures the piperazine ring is fully protonated for ion-exchange binding.

  • Conditioning: Pass 200 µL of Methanol (MeOH) through the MCX wells, followed by 200 µL of LC-MS grade water.

  • Loading: Load the entire 210 µL of the acidified plasma sample onto the plate. Apply low vacuum (approx. 2-5 in Hg).

  • Wash 1 (Aqueous): Wash with 200 µL of 0.1 N HCl. Causality: Removes highly polar endogenous salts and water-soluble proteins.

  • Wash 2 (Organic): Wash with 200 µL of 100% MeOH. Causality: The analyte remains ionically bound to the sorbent, allowing this aggressive wash to strip away hydrophobic interferences like phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 50 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the piperazine ring, breaking the ionic bond and releasing the molecule.

  • Dilution: Dilute the eluate with 100 µL of LC-MS grade water to match the initial mobile phase conditions before injection.

SPE_Workflow Start Acidified Plasma Sample (Protonated Analyte) Load Load onto MCX Sorbent (Analyte binds via Cation Exchange) Start->Load Wash1 Aqueous Wash (0.1N HCl) Removes Salts & Polar Matrix Load->Wash1 Wash2 Organic Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Neutralizes & Releases Analyte Wash2->Elute Analyze Dilution & LC-MS/MS Analysis Elute->Analyze

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

LC-MS/MS Analytical Conditions

Table 1: Mass Spectrometry Parameters (ESI+)

Parameter Setting Rationale
Ionization Mode ESI Positive Targets the basic piperazine nitrogen.
Capillary Voltage 1.5 - 3.0 kV Optimized for stable spray without arcing.
Desolvation Temp 500 °C Facilitates rapid droplet evaporation.

| Quantifier MRM | m/z 230.1 144.1 | Primary cleavage of the amide bond. | | Qualifier MRM | m/z 230.1 116.1 | Secondary loss of CO from the indole fragment. | | Collision Energy | 25 eV (Quant) / 40 eV (Qual) | Empirically tuned for maximum fragment yield. |

Table 2: Chromatographic Gradient (Biphenyl Column, 50 × 2.1 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min) Flow Rate (mL/min) % A % B Curve
0.00 0.5 95 5 Initial
0.50 0.5 95 5 6 (Linear)
2.50 0.5 10 90 6 (Linear)
3.50 0.5 10 90 6 (Linear)
3.60 0.5 95 5 6 (Linear)

| 4.50 | 0.5 | 95 | 5 | Re-equilibration |

The Self-Validating System: Regulatory Alignment

A bioanalytical protocol is only as strong as its validation framework. To ensure the method is fit-for-purpose in pharmacokinetic (PK) studies, it must be validated as a self-correcting system according to the [2] and the [3].

Matrix Effect and True Recovery

The most critical failure point for LC-MS/MS is unseen ion suppression. We employ the quantitative assessment strategy established by [4].

  • Matrix Factor (MF): Calculated by dividing the peak area of the analyte spiked after extraction by the peak area of the analyte in a neat solvent. An MF of 1.0 indicates no matrix effect; < 1.0 indicates suppression.

  • IS-Normalized MF: The MF of the analyte divided by the MF of the stable-isotope-labeled internal standard. The CV of the IS-normalized MF across 6 different lots of plasma must be ≤15% .

Validation Acceptance Criteria Summary

Table 3: Core Validation Parameters (ICH M10 / FDA Compliant)

Parameter Methodology Acceptance Criteria

| Selectivity | Analyze 6 independent blank plasma lots. | Interference at analyte RT ≤20% of LLOQ. | | Linearity | Minimum 6 non-zero calibration standards. | R2≥0.99 ; Back-calculated accuracy ±15% ( ±20% at LLOQ). | | Accuracy & Precision | 5 replicates at 4 QC levels (LLOQ, LQC, MQC, HQC). | Intra/Inter-run CV ≤15% ( ≤20% at LLOQ). Bias ±15% . | | Extraction Recovery | Compare pre-extraction vs. post-extraction spikes. | Must be consistent and reproducible across LQC, MQC, HQC. | | Stability | Benchtop, Freeze-Thaw (3 cycles), Autosampler. | Deviation ≤15% from nominal concentration. |

Validation_Logic Pre Method Optimization (Chromatography & SPE) Selectivity Selectivity & Specificity (Blank Matrix Check) Pre->Selectivity ME Matrix Effect (MF) Target: IS-Norm CV < 15% Selectivity->ME Rec Extraction Recovery Consistency Check Selectivity->Rec AccPrec Accuracy & Precision (Intra/Inter-day Batches) ME->AccPrec Rec->AccPrec Final Fully Validated Fit-for-Purpose Method AccPrec->Final

Logical pathway for establishing a self-validating bioanalytical method.

References

  • Chambers, E. E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

The 5-(Piperazine-1-carbonyl)-1H-indole Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indole-Piperazine Conjugate

The convergence of an indole nucleus and a piperazine ring within a single molecular framework has consistently yielded compounds of significant therapeutic interest. The 5-(piperazine-1-carbonyl)-1H-indole scaffold, in particular, represents a "privileged" structure in medicinal chemistry. This designation arises from its inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The indole moiety, a ubiquitous component of endogenous signaling molecules like serotonin, offers a rich electronic and steric landscape for receptor and enzyme recognition.[1] The piperazine ring, with its two basic nitrogen atoms, provides a versatile handle for modulating physicochemical properties such as solubility and for establishing key interactions within target binding pockets.[2] This unique combination has positioned the 5-(piperazine-1-carbonyl)-1H-indole core as a highly productive scaffold for the discovery of novel therapeutics, especially for complex central nervous system (CNS) disorders.[3][4]

This comprehensive guide provides an in-depth exploration of the 5-(piperazine-1-carbonyl)-1H-indole scaffold, from its synthesis to its application in drug discovery. We will delve into detailed protocols, the rationale behind experimental design, and the therapeutic potential of its derivatives, with a particular focus on their activity as serotonin receptor ligands.

The Chemistry of the Scaffold: Synthesis and Derivatization

The construction of the 5-(piperazine-1-carbonyl)-1H-indole scaffold is most efficiently achieved through the formation of an amide bond between indole-5-carboxylic acid and a suitable piperazine derivative. The choice of coupling reagent and reaction conditions is critical to ensure high yield and purity.

General Synthesis Workflow

The overall synthetic strategy involves the activation of the carboxylic acid group of indole-5-carboxylic acid, followed by nucleophilic attack by the secondary amine of the piperazine. This process is outlined in the workflow diagram below.

G cluster_0 Synthesis of the Core Scaffold Indole-5-carboxylic_Acid Indole-5-carboxylic Acid Amide_Coupling Amide Coupling (e.g., EDC/HOBt, HATU) Indole-5-carboxylic_Acid->Amide_Coupling Piperazine_Derivative Piperazine Derivative (e.g., N-Boc-piperazine) Piperazine_Derivative->Amide_Coupling Core_Scaffold 5-(Piperazine-1-carbonyl)-1H-indole (Protected) Amide_Coupling->Core_Scaffold Deprotection Deprotection (if necessary) Core_Scaffold->Deprotection Final_Scaffold 5-(Piperazine-1-carbonyl)-1H-indole Deprotection->Final_Scaffold

Caption: General workflow for the synthesis of the 5-(piperazine-1-carbonyl)-1H-indole scaffold.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as the coupling agents. This is a widely used, cost-effective method that generates a water-soluble urea byproduct, simplifying purification.[5]

Materials:

  • Indole-5-carboxylic acid

  • N-Boc-piperazine (or other desired piperazine derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of indole-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 eq) to the reaction mixture and stir for another 10 minutes.

  • Add N-Boc-piperazine (1.1 eq) and continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired N-Boc protected 5-(piperazine-1-carbonyl)-1H-indole.

  • Deprotection (if using N-Boc-piperazine): Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final 5-(piperazine-1-carbonyl)-1H-indole.

Rationale: The use of HOBt in conjunction with EDC minimizes side reactions, such as racemization if chiral centers are present, and improves coupling efficiency.[5] DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction.

Therapeutic Applications: Targeting the Central Nervous System

Derivatives of the 5-(piperazine-1-carbonyl)-1H-indole scaffold have shown significant promise as modulators of serotonin receptors, which are key targets for a wide range of CNS disorders.

Serotonin 5-HT6 Receptor Antagonists

The 5-HT6 receptor is primarily expressed in brain regions associated with cognition and memory.[6] Antagonists of this receptor have been investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Derivatives of (1H-Indol-5-yl)-(4-substituted piperazin-1-yl)-methanone have demonstrated mild to moderate potency as 5-HT6 receptor ligands, making them valuable starting points for further optimization.[3][7]

Serotonin 5-HT2A Receptor Ligands

The 5-HT2A receptor is implicated in a variety of neurological and psychiatric conditions, including psychosis, depression, and anxiety.[4] N-(indolecarbonyl)-piperazine derivatives have been patented as 5-HT2A receptor ligands for the treatment of these disorders.[4] The ability to fine-tune the substitution on both the indole and piperazine moieties allows for the development of ligands with specific agonist, antagonist, or inverse agonist profiles.

Other Potential Applications

While the primary focus has been on CNS targets, the versatile indole-piperazine scaffold has also been explored for other therapeutic areas:

  • Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors.[8][9] Derivatives of the 5-(piperazine-1-carbonyl)-1H-indole scaffold could be designed to target specific kinases involved in cancer cell proliferation.[6][8]

  • Antibacterial Agents: Indole-piperazine derivatives have exhibited promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Structure-Activity Relationship (SAR) and Lead Optimization

The 5-(piperazine-1-carbonyl)-1H-indole scaffold offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Modification SiteRationale for ModificationPotential Impact
Indole N1-position Modulate electronic properties and introduce new interaction points.Can significantly alter receptor binding affinity and selectivity.[3]
Indole Ring (various positions) Fine-tune lipophilicity, steric bulk, and hydrogen bonding capacity.Can improve target engagement and ADME properties.
Piperazine N4-position Introduce a wide range of substituents to explore different binding pockets.A key driver of potency and selectivity for specific receptor subtypes.[7]
Lead Optimization Workflow

The process of optimizing a lead compound based on the 5-(piperazine-1-carbonyl)-1H-indole scaffold is an iterative process of design, synthesis, and testing.

G cluster_1 Lead Optimization Cycle Initial_Hit Initial Hit Compound SAR_Analysis SAR Analysis & Computational Modeling Initial_Hit->SAR_Analysis Library_Design Design of Focused Library SAR_Analysis->Library_Design Synthesis Synthesis of Analogs Library_Design->Synthesis Biological_Screening In Vitro & In Vivo Screening Synthesis->Biological_Screening Data_Analysis Data Analysis Biological_Screening->Data_Analysis Data_Analysis->SAR_Analysis Iterate Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Caption: Iterative workflow for the lead optimization of 5-(piperazine-1-carbonyl)-1H-indole derivatives.

Protocol 2: In Vitro Receptor Binding Assay

To evaluate the affinity of newly synthesized compounds for a specific target, such as the 5-HT6 receptor, a competitive radioligand binding assay is a standard method.

Materials:

  • Cell membranes expressing the human 5-HT6 receptor

  • Radioligand (e.g., [³H]-LSD)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA)

  • Non-specific binding control (e.g., high concentration of a known 5-HT6 ligand like methiothepin)

  • 96-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well microplate, add assay buffer, cell membranes, and either the test compound at various concentrations, the non-specific binding control, or vehicle (for total binding).

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curves.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The 5-(piperazine-1-carbonyl)-1H-indole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with its inherent ability to interact with key biological targets, particularly within the central nervous system, makes it a highly valuable starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable molecular framework. Through systematic derivatization and rigorous biological evaluation, the next generation of CNS drugs may very well emerge from this versatile and promising scaffold.

References

  • Horvat, I., & Škorić, I. (2022). Synthesis, characterization and analysis of physico-chemical properties of 1H-indol-5-yl-[4-(2-phenoxyethyl)piperazin-1-yl]methanone. [Thesis]. University of Zagreb. Available at: [Link]

  • Shinde, A. K., et al. (2011). Synthesis of novel (1-substituted benzenesulfonyl-1H-indol-5-yl)-(4- substituted piperazin-1-yl)-methanone derivatives as 5-HT6R ligands. Der Pharma Chemica, 3(3), 221-231.
  • Shinde, A. K., et al. (2011). Synthesis of novel (1-substituted benzenesulfonyl-1H-indol-5-yl)-(4-substituted piperazin-1-yl)-methanone derivatives as 5-HT6R ligands. ResearchGate. Available at: [Link]

  • Głowacka, I. E., & Szałach, A. (2018). Direct organocatalytic coupling of carboxylated piperazine-2,5-diones with indoles through conjugate addition of carbon nucleophiles to indolenine intermediates. Scientific Reports, 8(1), 1-10. Available at: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Current Medicinal Chemistry, 29(31), 5236-5259. Available at: [Link]

  • Synthesis and analgesic activity of (2,3-diphenyl-1H-indol-5-YL)piperazin-1-yl methanone derivatives. (2009). ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117. Available at: [Link]

  • N-(indolcarbonyl)piperazin derivatives als 5 ht2a receptor ligands. (n.d.). Google Patents.
  • 1H-indole-6-yl-piperazin-1-yl-methanone derivatives. (n.d.). Google Patents.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). PubMed. Available at: [Link]

  • SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE. (n.d.). Google Patents.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Effects. (2021). Journal of Medicinal Chemistry, 64(24), 18076-18092. Available at: [Link]

  • Synthesis of piperazine. (n.d.). Google Patents.
  • Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(10), 1077-1082. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 643-649. Available at: [Link]

  • 5-(piperazine-1-carbonyl)-1H-indole. (n.d.). Appchem. Available at: [Link]

  • Piperdine and piperazine derivatives which affect the C.N.S. (n.d.). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 29(1), 68. Available at: [Link]

  • Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents. (2023). Bioorganic & Medicinal Chemistry Letters, 89, 129320. Available at: [Link]

  • Synthesis of 1-(5-indolyl)piperazine. (n.d.). PrepChem.com. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules, 19(12), 19766-19792. Available at: [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2023). Cellular and Molecular Life Sciences, 80(10), 281. Available at: [Link]

  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019). PharmacologyOnLine, 3, 143-147. Available at: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (2020). Tesi di dottorato. Available at: [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. (2024). International Journal of Pharmaceutical Quality Assurance, 15(4), 2815-22. Available at: [Link]

Sources

Application Notes and Protocols: In Vivo Formulation Strategies for 5-(piperazine-1-carbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of an Indole-Piperazine Scaffold

The compound 5-(piperazine-1-carbonyl)-1H-indole represents a class of molecules with significant therapeutic potential, often explored in CNS disorders, oncology, and inflammatory conditions.[1][2] The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2][3][4] However, this rigid, aromatic heterocycle often imparts poor aqueous solubility, a major hurdle in preclinical in vivo studies.[5][6] The addition of a piperazine moiety can sometimes improve solubility, as it is a basic group that can be protonated at physiological pH.[7][8] Despite this, the overall molecule is likely to be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability.[5][9][10]

Effective formulation is therefore critical for achieving adequate systemic exposure in animal models to accurately assess pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) profiles.[11][12] Poorly designed formulations can lead to underestimation of a compound's efficacy or overestimation of its toxicity due to low bioavailability.[13] This guide provides a detailed overview of systematic formulation strategies for 5-(piperazine-1-carbonyl)-1H-indole, progressing from simple solutions to more complex systems, ensuring researchers can select the most appropriate approach for their in vivo studies.

Part 1: Pre-Formulation Assessment - The Foundation of a Robust Formulation

Before embarking on formulation development, a thorough pre-formulation assessment is essential to understand the physicochemical properties of 5-(piperazine-1-carbonyl)-1H-indole. This initial characterization will guide the selection of an appropriate formulation strategy.[14]

Key Physicochemical Parameters to Evaluate:
  • Aqueous Solubility: Determine the solubility in water and buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility. The piperazine moiety suggests that solubility may be higher at lower pH.

  • pKa Determination: The pKa of the piperazine nitrogen will dictate the pH range in which the compound is ionized. This is crucial for pH-adjustment strategies. Piperazine itself has pKa values around 5.35 and 9.73.[7]

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH will indicate the lipophilicity of the compound, which influences its permeability and potential for lipid-based formulations.[10]

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point, which affect dissolution rate and stability.[15]

  • Chemical Stability: Assess the stability of the compound in potential formulation vehicles and at different pH values and temperatures to prevent degradation during study execution.

Workflow for Pre-Formulation Assessment

Preformulation_Workflow cluster_0 API Characterization cluster_1 Formulation Strategy Selection A Aqueous Solubility (pH 2.0, 4.5, 6.8, 7.4) Decision1 Is solubility > target dose in a simple vehicle? A->Decision1 B pKa Determination B->Decision1 C LogP / LogD Measurement C->Decision1 D Solid-State Analysis (XRPD, DSC) D->Decision1 E Chemical Stability (pH, Temp, Light) E->Decision1 F Simple Solution (Co-solvents, pH adjustment) G Suspension (Aqueous vehicle with suspending agents) H Lipid-Based System (SEDDS/SMEDDS) I Amorphous Solid Dispersion Decision1->F Yes Decision2 Is the compound stable in solution? Decision1->Decision2 No Decision2->G No Decision3 Is LogP > 3 and soluble in oils? Decision2->Decision3 Yes Decision3->H Yes Decision3->I No

Caption: Pre-formulation assessment workflow to guide formulation selection.

Part 2: Formulation Strategies and Protocols

The goal of preclinical formulation is to maximize exposure for accurate safety and efficacy testing.[6] The following strategies are presented in order of increasing complexity. It is advisable to start with the simplest approach that meets the study requirements.

Strategy 1: Solution-Based Formulations

For compounds with moderate solubility, a solution is the preferred formulation as it ensures dose uniformity and high bioavailability.[15]

A. pH Adjustment

Given the basic piperazine moiety, solubility can often be increased by lowering the pH to form a salt.

  • Rationale: Protonation of the piperazine nitrogen increases the polarity of the molecule, enhancing its interaction with aqueous media.

  • Protocol:

    • Determine the solubility of 5-(piperazine-1-carbonyl)-1H-indole in an acidic vehicle (e.g., 0.1 N HCl or a citrate buffer, pH 3-4).

    • If solubility is sufficient for the required dose, prepare the formulation by slowly adding the compound to the acidic vehicle while stirring.

    • Gentle warming (30-40°C) may be used to facilitate dissolution, but the solution must be cooled to room temperature before administration.

    • Confirm the final pH and ensure the compound remains in solution upon cooling.

B. Co-solvent Systems

When pH adjustment is insufficient, organic co-solvents can be used to increase solubility.

  • Rationale: Co-solvents reduce the polarity of the aqueous vehicle, improving the solubility of lipophilic compounds.

  • Commonly Used Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and Transcutol® HP.[5]

  • Protocol:

    • Screen the solubility of the compound in individual co-solvents and binary/ternary mixtures. A common starting point is a mixture of PEG 400 and water (e.g., 60:40 v/v).

    • Dissolve the compound in the chosen co-solvent or co-solvent blend first.

    • Slowly add the aqueous component (e.g., water or saline) to the organic solution while vortexing to avoid precipitation.

    • Observe the final solution for clarity and signs of precipitation.

Vehicle Composition (Example) Typical Maximum Concentration Considerations
10% DMSO / 90% Saline< 1 mg/mLPotential for precipitation upon injection (IV).
40% PEG 400 / 60% Water1-10 mg/mLGenerally well-tolerated orally.
20% Ethanol / 80% PGVariablePotential for CNS effects of ethanol.
10% Cremophor EL / 90% SalineVariableCan cause hypersensitivity reactions. Use with caution.

Table 1: Example Co-solvent Systems for Oral and Injectable Formulations. Data compiled from common laboratory practices.

Strategy 2: Aqueous Suspensions

If a stable solution cannot be achieved at the desired concentration, a suspension is a viable alternative, particularly for oral administration.[14]

  • Rationale: A suspension consists of fine drug particles dispersed in an aqueous vehicle. The rate of absorption is then dependent on the dissolution of these particles in the gastrointestinal tract.[9]

  • Key Components:

    • Wetting Agent: To ensure proper dispersion of the hydrophobic drug particles (e.g., Tween 80, Polysorbate 80).

    • Suspending Agent/Viscosity Modifier: To prevent settling of particles (e.g., methylcellulose, carboxymethylcellulose, xanthan gum).

  • Protocol:

    • Micronize the 5-(piperazine-1-carbonyl)-1H-indole powder to a uniform, small particle size (<10 µm) to enhance the dissolution rate.

    • Prepare the aqueous vehicle by dissolving the suspending agent (e.g., 0.5% w/v methylcellulose) and wetting agent (e.g., 0.1% w/v Tween 80) in purified water.

    • Create a paste by levigating the micronized drug powder with a small amount of the vehicle.

    • Gradually add the remaining vehicle to the paste with continuous stirring or homogenization to form a uniform suspension.

    • The final formulation should be stirred continuously before and during dose administration to ensure homogeneity.

Strategy 3: Lipid-Based Formulations

For highly lipophilic compounds (LogP > 3), lipid-based formulations can significantly enhance oral bioavailability.[5][16]

  • Rationale: These formulations maintain the drug in a solubilized state in the GI tract, bypassing the dissolution step. They can also enhance lymphatic uptake, reducing first-pass metabolism.[5]

  • Lipid Formulation Classification System (LFCS):

    • Type I: Oils only (e.g., sesame oil, corn oil).

    • Type II: Oils and water-insoluble surfactants (e.g., Labrafil M 1944 CS).

    • Type III: Oils, water-soluble surfactants, and co-solvents (Self-Emulsifying Drug Delivery Systems - SEDDS).

    • Type IV: Surfactants and co-solvents (micellar solutions).

  • Protocol for SEDDS (Type III):

    • Screen the solubility of the compound in various oils (e.g., Maisine® CC, Capryol™ 90), surfactants (e.g., Cremophor® EL, Kolliphor® RH 40), and co-solvents (e.g., Transcutol® HP).

    • Select a combination of excipients that provides the highest solubility for the drug.

    • Prepare the formulation by dissolving the compound in the oil/co-solvent mixture, followed by the addition of the surfactant. Mix until a clear, homogenous solution is formed.

    • To test the self-emulsifying properties, add a small amount of the formulation to water with gentle agitation and observe the formation of a fine emulsion.

Formulation_Decision_Tree Start Start with Target Dose and Route of Administration SolubilityCheck Is solubility in aqueous buffer (pH 2-7.4) > target dose? Start->SolubilityCheck CoSolventCheck Can co-solvents achieve target concentration? SolubilityCheck->CoSolventCheck No Solution Use Simple Aqueous Solution (pH-adjusted) SolubilityCheck->Solution Yes LipidCheck Is LogP > 3 and soluble in lipid excipients? CoSolventCheck->LipidCheck No CoSolventSolution Use Co-solvent Solution CoSolventCheck->CoSolventSolution Yes Suspension Develop Aqueous Suspension LipidCheck->Suspension No LipidFormulation Develop Lipid-Based Formulation (SEDDS) LipidCheck->LipidFormulation Yes ReEvaluate Re-evaluate compound or consider advanced formulations (solid dispersions) Suspension->ReEvaluate If bioavailability is still poor

Caption: Decision tree for selecting an appropriate formulation strategy.

Part 3: Final Considerations and Best Practices

  • Excipient Safety: Always use excipients that are generally regarded as safe (GRAS) and well-tolerated in the chosen animal species. Consult a database of safe excipients.[5]

  • Dose Volume: Adhere to recommended maximum dose volumes for the selected animal model and route of administration to avoid adverse events.

  • Stability: Conduct short-term stability studies on the final formulation to ensure it remains stable throughout the duration of the in vivo experiment.

  • Reproducibility: Document all formulation procedures in detail to ensure reproducibility across different studies and research groups.

  • In Vitro-In Vivo Correlation: For more advanced development, consider in vitro dissolution or dispersion tests to predict in vivo performance and establish a potential in vitro-in vivo correlation (IVIVC).[9][16]

By following a systematic approach, from pre-formulation characterization to the rational selection of excipients and formulation type, researchers can develop robust and effective in vivo formulations for 5-(piperazine-1-carbonyl)-1H-indole. This will ultimately lead to more reliable and interpretable data from preclinical studies, enabling confident decision-making in the drug development process.[11][12]

References

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]

  • Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Schaefer, K., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 535. Available from: [Link]

  • European Patent Office. (n.d.). Indole derivatives, process for their preparation and pharmaceutical compositions containing them. Available from: [Link]

  • Stein, R. L. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Annals of the New York Academy of Sciences, 1169, 13-22. Available from: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Gurdal, E. E., et al. (2023). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega, 8(4), 4043-4053. Available from: [Link]

  • Cichońska, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 101. Available from: [Link]

  • Google Patents. (n.d.). EP2632897A1 - Indole derivatives and process for their preparation.
  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 747-761. Available from: [Link]

  • Wikipedia. (n.d.). Piperazine. Available from: [Link]

  • Basile, L., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceutics, 13(11), 1836. Available from: [Link]

  • Mizojiri, R., et al. (2017). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1077-1082. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2849. Available from: [Link]

  • Hilliard, A., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point-Depression Method. Journal of Chemical & Engineering Data, 56(11), 4175-4179. Available from: [Link]

  • G-P, M., & C, M. (2016). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. IntechOpen. Available from: [Link]

  • Ielo, L., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2110. Available from: [Link]

  • Impactfactor. (2024, November 8). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Available from: [Link]

  • GPCRmd. (n.d.). Standard Form Name: 4-(1-Piperazinyl)-1H-indole. Available from: [Link]

  • Therapeutic Target Database. (n.d.). Drug Name 4-(piperazin-1-yl)-1H-indole Synonyms. Available from: [Link]

Sources

Application Note: High-Throughput Screening of 5-(piperazine-1-carbonyl)-1H-indole Derivatives for Mutant-Selective FGFR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases whose dysregulation—via amplification, mutation, or translocation—drives multiple malignancies, including urothelial carcinoma, breast cancer, and gastric cancer. While first-generation FGFR inhibitors such as AZD4547 and BGJ398 show clinical efficacy, acquired resistance rapidly emerges. A primary mechanism of this resistance is the development of "gatekeeper" mutations within the kinase domain, such as the V561M mutation in FGFR1, which sterically blocks drug binding (1)[1].

To overcome this, the 5-(piperazine-1-carbonyl)-1H-indole scaffold has emerged as a privileged pharmacophore. When integrated into aminopyrazole derivatives, this flexible, polar moiety allows the inhibitor to bypass the steric clash induced by the methionine substitution, maintaining potent Type I or Type II kinase inhibition (2)[2].

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to identify and validate novel 5-(piperazine-1-carbonyl)-1H-indole derivatives against both Wild-Type (WT) and V561M mutant FGFR1.

Assay Architecture & Workflow

The screening cascade utilizes a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a secondary cell-based target engagement assay. TR-FRET is selected for the primary screen because its time-gated measurement eliminates auto-fluorescence from library compounds, ensuring a high signal-to-background ratio and minimizing false positives (3)[3].

HTS_Workflow A Compound Library (5-(piperazine-1-carbonyl)-1H-indole) B Primary Screen TR-FRET FGFR1 Kinase Assay A->B C Hit Triage & Dose-Response IC50 Determination B->C D Secondary Screen Cell-Based p-FGFR Assay C->D E Lead Candidate Selection D->E

Caption: High-Throughput Screening workflow for FGFR1 inhibitors from primary biochemical assay to lead selection.

Experimental Protocols

Protocol 1: Primary Biochemical TR-FRET FGFR1 Kinase Assay

This assay measures the direct inhibition of recombinant FGFR1 (WT and V561M) kinase activity.

Materials:

  • Recombinant human FGFR1 (WT) and FGFR1 (V561M) kinase domains.

  • Biotin-Poly-GT substrate.

  • Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor).

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT (4)[4].

  • Stop Solution: 100 mM EDTA in Assay Buffer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Enzyme Solution (FGFR1) and 2X Substrate Solution (Biotin-Poly-GT + ATP) in Assay Buffer. Note: ATP concentration must be pre-determined to match the apparent Km​ of the specific FGFR1 construct used.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the 5-(piperazine-1-carbonyl)-1H-indole library compounds (in 100% DMSO) into a 384-well low-volume black microplate. Include DMSO as a negative control and AZD4547 as a positive control.

  • Enzyme Addition: Add 5 µL of the 2X Enzyme Solution to all wells.

  • Pre-Incubation: Centrifuge the plate briefly and incubate for 15 minutes at room temperature (RT).

  • Reaction Initiation: Add 5 µL of the 2X Substrate Solution to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 µL of Stop Solution containing the Eu-anti-pTyr antibody and SA-APC.

  • Signal Maturation: Incubate for 60 minutes at RT, protected from light.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

TR_FRET_Principle A FGFR1 Kinase + ATP + Biotin-Poly-GT Substrate B Phosphorylation of Substrate A->B C Add Eu-anti-pTyr (Donor) + SA-APC (Acceptor) B->C E Inhibition by Indole Derivative (Decreased 665 nm Signal) B->E Inhibitor Present D Proximity Induced FRET (Emission at 665 nm) C->D

Caption: Mechanistic principle of the TR-FRET biochemical assay for measuring FGFR1 kinase activity and inhibition.

Protocol 2: Secondary Cell-Based Phospho-FGFR Assay

To eliminate false positives (e.g., compound aggregators or impermeable compounds), hits are validated in SNU-16 cells (gastric cancer, FGFR2 amplified) or KG-1 cells (leukemia, FGFR1 fusion) (4)[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed SNU-16 cells at 2 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Aspirate complete medium and replace with serum-free starvation medium for 24 hours.

  • Compound Treatment: Add serial dilutions of the indole derivatives. Incubate for 2 hours.

  • Stimulation: Stimulate cells with 20 ng/mL of recombinant human FGF2 for 15 minutes at 37°C.

  • Lysis: Aspirate the medium and add 50 µL of ice-cold supplemented lysis buffer. Incubate on ice for 30 minutes on a plate shaker.

  • Detection: Transfer 16 µL of lysate to a 384-well low-volume plate. Add 4 µL of HTRF Total/Phospho-FGFR detection reagents. Incubate overnight and read TR-FRET signals.

Expert Insights: Causality Behind Experimental Choices

As a self-validating system, every reagent and step in these protocols serves a specific mechanistic purpose:

  • ATP Concentration at Km​ : The ATP concentration in Protocol 1 is strictly maintained at the enzyme's apparent Km​ (~10-30 µM). Causality: Using physiological ATP levels (~1 mM) would outcompete ATP-competitive inhibitors, leading to false negatives in HTS. Setting it at Km​ ensures maximum sensitivity to competitive 5-(piperazine-1-carbonyl)-1H-indole derivatives while maintaining a robust assay window.

  • 15-Minute Pre-Incubation: Causality: Many highly potent indole-based kinase inhibitors exhibit Type II (DFG-out) or slow-binding Type I kinetics. Without pre-incubation, the enzyme would rapidly consume ATP before the inhibitor fully occupies the active site, artificially inflating the calculated IC50​ .

  • EGTA and EDTA Dynamics: Causality: EGTA is included in the assay buffer to chelate trace Ca2+ , preventing the activation of non-specific calcium-dependent enzymes that might cleave the substrate. EDTA in the stop solution chelates Mg2+ , an essential catalytic cofactor for FGFR1. This instantly "freezes" the reaction, allowing batch processing of 384-well plates without signal drift over time.

  • Serum Starvation in Cell Assays: Causality: Serum contains a myriad of growth factors (EGF, HGF) that activate parallel receptor tyrosine kinases. Because these pathways converge on the same downstream nodes (e.g., ERK/AKT), starvation ensures that the measured phosphorylation is strictly dependent on the exogenous FGF2 stimulation, isolating the FGFR-specific response.

Data Presentation & Expected Results

The following table summarizes representative screening data. Notice how the control compound (AZD4547) loses all potency against the V561M gatekeeper mutant, whereas the optimized 5-(piperazine-1-carbonyl)-1H-indole derivatives retain nanomolar efficacy across both wild-type and mutant targets.

Compound IDCore ScaffoldFGFR1 WT IC50​ (nM)FGFR1 V561M IC50​ (nM)SNU-16 Cellular IC50​ (nM)
AZD4547 (Control)Pyrazole1.2>10,0002.5
Indole-Pip-001 5-(piperazine-1-carbonyl)-1H-indole3.45.112.4
Indole-Pip-002 5-(piperazine-1-carbonyl)-1H-indole1.82.28.0
Indole-Pip-003 5-(piperazine-1-carbonyl)-1H-indole15.022.545.0

Table 1: Comparative IC50​ profiling of indole derivatives demonstrating preserved potency against the V561M gatekeeper mutation.

References

  • FGFR gatekeeper mutant gene and drug targeting same. (WO2015099127A1). Google Patents.
  • Medicine containing aminopyrazole derivative. (JP2012180344A). Google Patents.
  • Application Note: High-Throughput Screening of cis-Octahydro-1H-isoindole Derivative Libraries for FGFR Inhibitors.Benchchem.
  • Phosphotyrosine HTRF Assay.Sigma-Aldrich.

Sources

purification techniques for 5-(piperazine-1-carbonyl)-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Advanced Purification Strategies for the Synthesis of 5-(piperazine-1-carbonyl)-1H-indole

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purity in Privileged Scaffolds

The 5-(piperazine-1-carbonyl)-1H-indole scaffold is a cornerstone in modern medicinal chemistry. As a "privileged structure," its core components—the indole nucleus and the piperazine ring—are frequently found in pharmacologically active agents targeting a wide array of biological targets. The synthesis of derivatives, such as the title compound (CAS 1409708-21-9), is often straightforward, typically involving the amide coupling of a piperazine with an activated indole-5-carboxylic acid.[1][2] However, achieving the high degree of purity (>99%) required for reliable biological screening, in-vivo studies, and drug development is a significant challenge.

This guide moves beyond simplistic protocols to provide a deep, mechanistic understanding of purification strategies tailored for this specific molecule. We will explore the common impurity landscape and detail robust, field-proven protocols for extraction, crystallization, and chromatography, enabling scientists to isolate 5-(piperazine-1-carbonyl)-1H-indole with the requisite purity for demanding downstream applications.

Anticipating the Challenge: The Impurity Profile

Effective purification begins with a thorough understanding of what needs to be removed. The typical synthesis, an amide coupling reaction, generates a predictable set of impurities.

Common Synthetic Route:

A Indole-5-carboxylic acid C Activated Indole Intermediate A->C Activation B Activating Agent (e.g., SOCl₂, HATU) B->C E Crude Product Mixture C->E Amide Coupling D Piperazine D->E

Caption: General synthetic pathway for 5-(piperazine-1-carbonyl)-1H-indole.

This process can introduce several classes of impurities that must be addressed:

  • Unreacted Starting Materials: Residual indole-5-carboxylic acid and excess piperazine are common.

  • Reagent-Derived Impurities: Byproducts from coupling agents (e.g., HOBt, EDC-urea) or activating agents.

  • Process-Related Impurities:

    • Bis-acylation: Reaction of a second activated indole molecule with the other nitrogen of the piperazine ring.

    • Side-reactions on the Indole Ring: The indole nucleus can be sensitive to strongly acidic or electrophilic conditions, potentially leading to undesired modifications.[3]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

The key to separation lies in the physicochemical differences between the target molecule and these impurities, summarized below.

Table 1: Physicochemical Properties of Target Compound and Potential Impurities

Compound/Impurity Class Key Physicochemical Properties Separation Rationale
5-(piperazine-1-carbonyl)-1H-indole (Target) Basic (piperazine pKa ~9.7), moderately polar, UV active.[4] Exploitable basicity for acid-base extraction; polarity suitable for normal or reversed-phase chromatography.
Indole-5-carboxylic Acid Acidic, polar. Removable with a basic aqueous wash.
Piperazine Highly basic, very polar, water-soluble.[4] Removable with an acidic aqueous wash or as a water-soluble salt.[4]
Bis-acylated Byproduct Neutral/weakly basic, significantly less polar than the target. Separable by chromatography due to the large difference in polarity.

| Coupling Agent Byproducts (e.g., EDC-urea) | Often highly polar and water-soluble. | Removable during aqueous work-up. |

Purification Workflow: A Multi-Step Strategy

A single purification technique is rarely sufficient. A logical, multi-step approach is recommended, starting with bulk impurity removal and progressing to fine purification.

cluster_0 Phase 1: Bulk Impurity Removal cluster_1 Phase 2: High Purity Isolation A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid-Base Work-up) A->B Dissolve in organic solvent C Column Chromatography B->C For complex mixtures or to separate non-polar impurities D Recrystallization B->D If compound is sufficiently pure and crystalline E Pure Compound (>99%) C->E D->E F Characterization (NMR, LC-MS, mp) E->F

Caption: Recommended multi-phase purification workflow.

Phase 1 Protocol: Acid-Base Liquid-Liquid Extraction

This initial step leverages the basicity of the piperazine nitrogen to efficiently remove acidic and neutral impurities.

Principle: The target compound, being basic, can be protonated to form a water-soluble salt, while neutral organic impurities remain in the organic phase. Conversely, acidic impurities can be deprotonated with a basic wash and extracted into an aqueous layer.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Removes excess piperazine & basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). This protonates the target compound and any unreacted piperazine, pulling them into the aqueous layer. Retain the aqueous layer.

    • Expert Tip: If your target compound precipitates as a hydrochloride salt, add more water or a co-solvent like isopropanol to redissolve it before proceeding.

  • Basification and Re-extraction:

    • Cool the retained acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the pH is >10. This deprotonates the target compound, making it water-insoluble.

    • Extract the free-based product back into a fresh organic solvent (e.g., 3x volumes of EtOAc or DCM).

  • Final Washes:

    • Wash the combined organic layers with water to remove residual salts.

    • Wash with brine to facilitate drying.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the extracted crude product.

start Crude Mixture in Organic Solvent (EtOAc) wash1 Wash with 1M HCl Aqueous Layer (Contains Protonated Product + Piperazine HCl) Organic Layer (Contains Neutral Impurities - Discard) start->wash1:f0 basify basify wash1:f1->basify extract Extract with EtOAc Aqueous Layer (Contains Salts - Discard) Organic Layer (Contains Pure Product - Keep) basify->extract:f0 finish Wash with Brine, Dry, Concentrate extract:f2->finish

Caption: Logic diagram for acid-base extraction purification.

Phase 2 Protocols: High Purity Isolation

After bulk extraction, residual impurities with similar properties to the target compound may remain. High-resolution techniques like chromatography or crystallization are now required.

A. Purification by Column Chromatography

Column chromatography is the most versatile technique for separating compounds with different polarities.[5]

Challenge: The basic nitrogen on the piperazine ring can interact strongly with the acidic silanols on the surface of standard silica gel, leading to significant peak tailing or streaking.[6]

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to the mobile phase.

Protocol: Flash Column Chromatography on Modified Silica Gel
  • TLC Analysis:

    • Determine an appropriate eluent system using thin-layer chromatography (TLC). Start with a system like 95:5 DCM/Methanol.

    • To counteract streaking, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system.

    • The ideal system should give the target compound an Rf value of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (including the basic modifier).

    • Pack the column and equilibrate by flushing with at least two column volumes of the eluent.[6]

  • Sample Loading:

    • Dissolve the extracted product in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC. Use a UV lamp (254 nm) for visualization; indoles are typically UV-active.[6] For enhanced visualization, an Ehrlich's reagent stain can be used, which is highly specific for indoles and produces a characteristic blue/purple spot.[6]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.

Table 2: Recommended Eluent Systems for Silica Gel Chromatography

Eluent System Ratio (v/v) Modifier Target Rf Notes
Dichloromethane / Methanol 98:2 to 90:10 0.5 - 1% TEA ~0.3 Excellent general-purpose system. Adjust MeOH for polarity.
Ethyl Acetate / Hexane 50:50 to 100:0 0.5 - 1% TEA ~0.3 Good for less polar impurities. May require higher polarity than DCM/MeOH.

| Dichloromethane / Acetone | 95:5 to 80:20 | 0.5 - 1% NH₄OH | ~0.3 | Acetone offers different selectivity compared to methanol. |

B. Purification by Recrystallization

If the product from the extraction step is already of moderate purity (>90%) and solid, recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid.[7]

Principle: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent system at different temperatures. The compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below.

Protocol: Recrystallization from a Solvent/Anti-Solvent System
  • Solvent Selection: Identify a suitable solvent system. For 5-(piperazine-1-carbonyl)-1H-indole, polar protic solvents are a good starting point. An example system is Ethanol/Water or Isopropanol/Hexane.

  • Dissolution: Place the solid material in an Erlenmeyer flask. Add the primary solvent (e.g., Ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Precipitation:

    • Remove the flask from the heat source.

    • Slowly add the anti-solvent (e.g., deionized water) dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of the hot primary solvent to clarify.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum to a constant weight.

Table 3: Recommended Solvent Systems for Recrystallization

Primary Solvent Anti-Solvent Procedure
Ethanol Deionized Water Dissolve in minimal hot ethanol, add water dropwise until turbid, cool slowly.
Isopropanol n-Hexane Dissolve in minimal hot isopropanol, add hexane dropwise, cool slowly.

| Acetonitrile | Diethyl Ether | Dissolve in minimal hot acetonitrile, add ether, cool slowly. |

Troubleshooting & Optimization

Table 4: Troubleshooting Guide for Purification

Problem Possible Cause(s) Recommended Solution(s)
Streaking on TLC Plate Compound is basic and interacting with acidic silica. Add 0.5-1% triethylamine or ammonium hydroxide to the eluent.[6] Consider using neutral alumina as the stationary phase.[6]
Low Recovery from Recrystallization Too much solvent was used; compound is too soluble in the chosen solvent system even when cold. Use less of the primary solvent. Try a different solvent/anti-solvent combination. Ensure sufficient cooling time.
Co-elution of Impurity in Chromatography Impurity has a very similar polarity to the product. Change the eluent system to alter selectivity (e.g., switch from EtOAc/Hexane to DCM/MeOH).[6] Consider reversed-phase (C18) chromatography with a Water/Acetonitrile gradient.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. Use a lower-boiling point solvent. Ensure slower cooling and induce crystallization by scratching the flask or adding a seed crystal.

| Compound Decomposes on Silica Gel | The indole ring is sensitive to the acidic nature of silica. | Perform a 2D TLC stability test.[6] If decomposition is observed, deactivate the silica with triethylamine or switch to a neutral stationary phase like alumina.[6] |

References

  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed.
  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkyl
  • US5085991A - Process of preparing purified aqueous indole solution - Google P
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Purification techniques for Piperidine-1-carbonyl azide - Benchchem.
  • Buy 5-(Piperazine-1-carbonyl)-1H-1,3-benzodiazole (EVT-13372037) - EvitaChem.
  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents.
  • 5-(piperazine-1-carbonyl)-1H-indole | 1409708-21-9 | C13H15N3O | Appchem.
  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking - AVESİS.
  • Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)
  • US2919275A - Purification of piperazine - Google P
  • Technical Support Center: 5-Chloroindole Synthesis - Benchchem.

Sources

Application Notes and Protocols for Cell-Based Assays of 5-(piperazine-1-carbonyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

The 5-(piperazine-1-carbonyl)-1H-indole scaffold is a versatile heterocyclic structure that is a key component in a variety of biologically active compounds. Derivatives of this core structure have shown potential as modulators of G protein-coupled receptors (GPCRs) and as novel anti-cancer agents. This guide provides an in-depth technical overview and detailed protocols for cell-based assays to characterize the biological activity of novel compounds based on this scaffold. We will explore two primary applications: the assessment of GPCR modulation, with a focus on serotonin receptors, and the evaluation of cytotoxic effects in cancer cell lines.

Introduction: The Scientific Rationale

The indole and piperazine moieties are prevalent in medicinal chemistry, known for their diverse biological activities.[1][2] The combination of these two rings in the 5-(piperazine-1-carbonyl)-1H-indole scaffold creates a molecule with significant potential for interacting with various biological targets.[2] Research has indicated that derivatives of this scaffold can exhibit anti-inflammatory, antioxidant, and antidepressant-like effects.[3][4] Furthermore, related structures have been investigated as inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3), a component of the exon junction complex, suggesting a role in anticancer research.[5][6]

Given the wide range of potential biological activities, a systematic approach to cell-based screening is essential for elucidating the mechanism of action of novel derivatives. Cell-based assays are crucial for understanding a compound's effects within a biological system, providing insights into its efficacy, toxicity, and mechanism of action (MOA).[7][8] This guide will provide detailed protocols for two distinct, high-impact cell-based assays to facilitate the characterization of novel 5-(piperazine-1-carbonyl)-1H-indole derivatives.

Potential Biological Targets and Assay Strategies

Based on the known biological activities of related compounds, two likely and highly relevant target classes for 5-(piperazine-1-carbonyl)-1H-indole derivatives are:

  • G Protein-Coupled Receptors (GPCRs): The piperazine moiety is a common feature in many GPCR ligands, particularly for serotonin (5-HT) receptors.[9][10] Therefore, a primary screening strategy should involve assessing the agonist or antagonist activity of novel compounds at relevant GPCRs.

  • Cancer Cell Proliferation and Viability: The discovery of related compounds as eIF4A3 inhibitors suggests that this scaffold may be a valuable starting point for the development of novel anticancer agents.[5][6] Phenotypic screens to assess the impact on cancer cell viability are a critical first step in this area of research.

This guide will provide detailed protocols for:

  • A GPCR-based functional assay: An inositol monophosphate (IP1) accumulation assay to detect Gq-coupled GPCR activation, a common signaling pathway for several serotonin receptors.[9][10][11]

  • A cell viability assay: A resazurin-based assay to determine the cytotoxic or cytostatic effects of the compounds on a cancer cell line.

Protocol 1: GPCR Functional Assay - IP1 Accumulation

Principle of the Assay

This protocol is designed to identify compounds that act as agonists or antagonists of a Gq-coupled GPCR. Many serotonin receptors, such as 5-HT2A and 5-HT2C, signal through the Gq pathway, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol phosphates, including inositol monophosphate (IP1).[9][12] The accumulation of IP1 can be measured using a homogenous time-resolved fluorescence (HTRF) assay.

Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Cell Membrane GPCR Gq-Coupled GPCR (e.g., 5-HT2A) G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Test Compound (Agonist) Ligand->GPCR Binds G_protein->PLC Activates IP1 IP1 (Measured) IP3->IP1 Metabolized to

Caption: Gq-coupled GPCR signaling pathway leading to IP1 accumulation.

Materials and Reagents
ReagentSupplierCatalog Number
CHO-K1 cells stably expressing the target GPCR (e.g., human 5-HT2A)VariousN/A
DMEM/F-12 MediumThermo Fisher Scientific11330032
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
IP-One HTRF Assay KitCisbio62IPAPEC
White, solid-bottom 384-well platesCorning3570
Reference Agonist (e.g., Serotonin)Sigma-AldrichH9523
Reference Antagonist (e.g., Ketanserin for 5-HT2A)Sigma-AldrichK005
Step-by-Step Protocol

3.4.1. Cell Culture and Seeding

  • Culture CHO-K1 cells expressing the target GPCR in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Centrifuge the cells at 200 x g for 5 minutes and resuspend in assay buffer (provided in the IP-One HTRF kit).

  • Determine cell density using a hemocytometer or automated cell counter.

  • Dilute the cells to a final concentration of 5 x 10^5 cells/mL in assay buffer.[9]

  • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

3.4.2. Compound Preparation and Addition

  • Prepare a 10 mM stock solution of the 5-(piperazine-1-carbonyl)-1H-indole test compound in 100% DMSO.

  • Perform a serial dilution of the test compound in assay buffer to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).

  • For agonist testing, add 5 µL of the diluted test compound to the wells containing cells. For antagonist testing, add 5 µL of the diluted test compound and incubate for 15-30 minutes before adding the reference agonist.[13][14]

  • Include appropriate controls:

    • Basal control: Cells with assay buffer only.

    • Positive control (agonist): Cells with a known agonist at its EC80 concentration.

    • Positive control (antagonist): Cells with a known antagonist and the reference agonist.

3.4.3. Incubation and Assay Readout

  • Incubate the plate at 37°C for 30-60 minutes.[9][10]

  • Add 2.5 µL of the IP1-d2 conjugate and 2.5 µL of the anti-IP1 cryptate conjugate (from the IP-One HTRF kit) to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

Data Analysis and Interpretation
  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

  • Normalize the data to the positive and basal controls.

  • For agonist activity, plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

  • For antagonist activity, plot the response against the log of the test compound concentration in the presence of a fixed concentration of the agonist to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Cell Viability Assay - Resazurin Reduction

Principle of the Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. The amount of resorufin produced is directly proportional to the number of viable cells. This assay is a robust and sensitive method for determining the cytotoxic or cytostatic effects of a compound.

Experimental Workflow

Cell_Viability_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Add serial dilutions of the test compound B->C D Incubate for 48-72 hours C->D E Add Resazurin solution to each well D->E F Incubate for 2-4 hours E->F G Measure fluorescence at 560nm(Ex)/590nm(Em) F->G H Analyze data to determine IC50 G->H

Caption: Workflow for the resazurin-based cell viability assay.

Materials and Reagents
ReagentSupplierCatalog Number
Human cancer cell line (e.g., HCT-116, HeLa)ATCCVarious
RPMI-1640 MediumThermo Fisher Scientific11875093
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Resazurin sodium saltSigma-AldrichR7017
Clear-bottom, black-walled 96-well platesCorning3603
Positive control (e.g., Doxorubicin)Sigma-AldrichD1515
Step-by-Step Protocol

4.4.1. Cell Seeding

  • Culture the chosen cancer cell line in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

  • Harvest the cells and perform a cell count.

  • Dilute the cells to a density of 5,000-10,000 cells per 100 µL of medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach.

4.4.2. Compound Treatment

  • Prepare a 10 mM stock solution of the 5-(piperazine-1-carbonyl)-1H-indole test compound in 100% DMSO.

  • Perform a serial dilution of the test compound in culture medium to create a concentration-response curve.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted test compound to each well.

  • Include appropriate controls:

    • Vehicle control: Cells treated with medium containing the same final concentration of DMSO as the test compound wells.

    • Positive control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • No-cell control: Wells with medium only (for background fluorescence).

  • Incubate the plate for 48-72 hours.

4.4.3. Assay Readout

  • Prepare a 0.15 mg/mL solution of resazurin in PBS.

  • Add 20 µL of the resazurin solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence on a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis and Interpretation
  • Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Normalize the data to the vehicle control (representing 100% viability).

  • Plot the percentage of cell viability against the log of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration of the compound that inhibits cell viability by 50%).

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these assays, it is crucial to incorporate self-validating systems:

  • Assay Window: The signal-to-background and signal-to-noise ratios should be consistently monitored to ensure a robust assay window.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reference Compounds: The use of known agonists, antagonists, and cytotoxic agents as positive controls is essential for validating the assay performance and for comparing the potency of novel compounds.

  • Replicate Wells: All treatments and controls should be performed in at least triplicate to ensure statistical significance.

Conclusion

The 5-(piperazine-1-carbonyl)-1H-indole scaffold represents a promising starting point for the discovery of novel therapeutics. The cell-based assay protocols detailed in this guide provide a robust framework for the initial characterization of new derivatives targeting GPCRs and cancer cell viability. By following these protocols and incorporating rigorous quality control measures, researchers can confidently assess the biological activity of their compounds and advance the most promising candidates in the drug discovery pipeline.

References

  • Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2B Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Wahome, N., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Del Boca, M., et al. (2023). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Nature Communications. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Vankoppen, C. J., & Le-Riche, T. (2002). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of Biomolecular Screening. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. [Link]

  • Mizojiri, R., et al. (2017). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • BindingDB. (n.d.). BindingDB BDBM25796 5-{[4-(9H-fluoren-9-yl)piperazin-1-yl]carbonyl}. [Link]

  • Al-Otaibi, F. M., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. ResearchGate. [Link]

  • Mizojiri, R., et al. (2017). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. PubMed. [Link]

  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Kumar, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. [Link]

  • Seepana, S., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Kurt-Kızıldoğan, Z., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of the Faculty of Pharmacy of Ankara University. [Link]

  • Al-Suwaidan, I. A., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

Sources

Application Notes and Protocols: Conjugation Methods for 5-(piperazine-1-carbonyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Indole-Piperazine Scaffold in Modern Drug Discovery

The 5-(piperazine-1-carbonyl)-1H-indole framework is a privileged scaffold in medicinal chemistry, serving as a core structural motif in a multitude of biologically active compounds.[1][2][3] Its prevalence stems from the unique combination of the electron-rich indole ring system, which can participate in various biological interactions, and the versatile piperazine moiety.[4][5] The piperazine group not only enhances physicochemical properties like solubility and basicity but also provides a readily accessible reactive handle for further molecular elaboration.[6]

Conjugation—the process of covalently linking this scaffold to other molecular entities—is a critical strategy in modern drug development. It enables the creation of sophisticated constructs such as targeted therapeutics, molecular probes, and multi-functional drug candidates.[7][8] By attaching polymers, antibodies, peptides, or other small molecules, researchers can precisely modulate a compound's pharmacokinetics, target specificity, and mechanism of action.

This guide provides a detailed exploration of the principal methods for conjugating molecules to the 5-(piperazine-1-carbonyl)-1H-indole scaffold. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer expert insights into optimizing these critical synthetic transformations. The primary focus will be on leveraging the nucleophilicity of the piperazine nitrogen, which represents the most direct and reliable point of attachment.

Key Reactive Sites for Conjugation

The inherent chemical architecture of the 5-(piperazine-1-carbonyl)-1H-indole derivative offers several potential sites for conjugation. The selection of a specific site is dictated by the desired final structure and the reaction conditions that the parent molecule can tolerate.

  • Piperazine N-4 Amine: This secondary amine is the most common and synthetically convenient site for conjugation. Its strong nucleophilicity and accessibility make it ideal for a wide range of reactions, including amide bond formation and reductive amination.

  • Indole N-1 Amine: The nitrogen atom of the indole ring can also serve as a conjugation point. However, it is significantly less nucleophilic than the piperazine nitrogen and often requires stronger basic conditions for activation.[9][10]

  • Indole Ring (C-H Bonds): While direct functionalization of the indole ring's carbon atoms is possible through methods like C-H activation or electrophilic substitution, these strategies are generally more complex and less chemoselective than reactions at the nitrogen centers.[1][7][10]

This guide will focus on the two most robust and widely employed strategies targeting the piperazine N-4 position: Amide Bond Formation and Reductive Amination .

Method 1: Amide Bond Formation via Activated Carboxylic Acids

Amide bond formation is arguably the most reliable and widely used reaction in bioconjugation and medicinal chemistry. The strategy involves activating a carboxylic acid on the payload molecule to make it susceptible to nucleophilic attack by the piperazine nitrogen, forming a highly stable amide linkage.

Causality and Experimental Choices

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires extremely high temperatures to drive off water, conditions that are incompatible with complex molecules. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using "coupling reagents."

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide coupling. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be directly attacked by the amine or, for improved efficiency and suppression of side reactions (like racemization), it can be converted to a more stable active ester using an additive like N-Hydroxysuccinimide (NHS).

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that generate active esters with minimal side reactions, often leading to higher yields and purities.

A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically included to neutralize any acids present or generated during the reaction, ensuring the piperazine amine remains deprotonated and nucleophilic.

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack R_COOH R-COOH (Payload) Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Active_Intermediate Activated Intermediate (e.g., Active Ester) R_COOH->Active_Intermediate Formation of active leaving group Coupling_Reagent->Active_Intermediate Formation of active leaving group Indole_Piperazine Indole-Piperazine Derivative Active_Intermediate->Indole_Piperazine Nucleophilic Attack by Piperazine N-H Active_Intermediate->Indole_Piperazine Final_Conjugate Final Amide Conjugate

Caption: Workflow for Amide Bond Conjugation.

Protocol: General Procedure for Amide Coupling using EDC/NHS

Materials:

  • 5-(piperazine-1-carbonyl)-1H-indole derivative (1.0 eq)

  • Carboxylic acid-functionalized molecule (1.0 - 1.2 eq)

  • EDC (1.2 - 1.5 eq)

  • NHS (1.2 - 1.5 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Argon or Nitrogen atmosphere

Procedure:

  • Activation: In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule and NHS in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC to the solution and stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. This step pre-forms the NHS-activated ester.

  • Coupling: In a separate flask, dissolve the 5-(piperazine-1-carbonyl)-1H-indole derivative and DIPEA in anhydrous DMF.

  • Add the solution of the indole-piperazine derivative to the activated ester mixture from Step 3.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole derivative is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the final conjugate.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveTypical SolventTemperature (°C)Typical Yield (%)Key Advantages/Disadvantages
DCC HOBtDCM, DMF0 to RT60-85Pro: Inexpensive. Con: Dicyclohexylurea (DCU) byproduct can be difficult to remove.
EDC NHSDMF, DCM, H₂O0 to RT70-95Pro: Water-soluble byproducts are easily removed during aqueous work-up.
HATU NoneDMF, NMP0 to RT85-98Pro: Very high efficiency, fast reaction times, low racemization. Con: Higher cost.
Boc₂O DMAPOAcetonitrileRT85-95+Pro: High yield, scalable, mild conditions, useful for less reactive heterocycles.[11]

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. It proceeds by reacting the piperazine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced by a mild hydride reagent present in the reaction mixture to yield a stable secondary or tertiary amine linkage.[12][13][14]

Causality and Experimental Choices

This one-pot reaction is highly efficient because it avoids the isolation of the unstable imine/iminium intermediate. The choice of reducing agent is critical for success.

  • Selective Hydride Reagents: The reducing agent must be mild enough to not reduce the starting carbonyl compound but reactive enough to rapidly reduce the iminium ion as it forms. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[15] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective under the slightly acidic conditions that favor iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is also used but is more toxic.

  • pH Control: The reaction is typically run under mildly acidic conditions (pH 5-6), often by adding a small amount of acetic acid. This acidic environment catalyzes the dehydration step to form the iminium ion, which is the species that gets reduced. If the solution is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it is too basic, the iminium ion will not form efficiently.

cluster_imine Step 1: Iminium Ion Formation cluster_reduction Step 2: In Situ Reduction Indole_Piperazine Indole-Piperazine Derivative R_CHO R-CHO / R₂C=O (Payload) Iminium_Ion Iminium Ion Intermediate Indole_Piperazine->Iminium_Ion Condensation (+ H⁺, - H₂O) R_CHO->Iminium_Ion Condensation (+ H⁺, - H₂O) Reducing_Agent Reducing Agent (e.g., STAB) Iminium_Ion->Reducing_Agent Final_Conjugate Final Amine Conjugate Iminium_Ion->Final_Conjugate Hydride Reduction Reducing_Agent->Final_Conjugate Hydride Reduction

Caption: Workflow for Reductive Amination.

Protocol: General Procedure for Reductive Amination using STAB

Materials:

  • 5-(piperazine-1-carbonyl)-1H-indole derivative (1.0 eq)

  • Aldehyde or ketone functionalized molecule (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol (MeOH))

  • Acetic Acid (optional, 0.1 - 1.0 eq)

  • Argon or Nitrogen atmosphere

Procedure:

  • Mixing: In a clean, dry flask under an inert atmosphere, dissolve the 5-(piperazine-1-carbonyl)-1H-indole derivative and the carbonyl-containing molecule in the anhydrous solvent.

  • If desired, add acetic acid to the mixture and stir for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Reduction: Add the sodium triacetoxyborohydride (STAB) to the solution in portions over 10-15 minutes. Note: The addition may cause some gas evolution.

  • Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Characterization of Final Conjugates

Confirming the successful synthesis and purity of the final conjugate is a critical final step. A combination of analytical techniques should be employed:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, often coupled with LC (LC-MS), is used to confirm the molecular weight of the desired product, providing direct evidence of conjugation.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The appearance of new signals corresponding to the conjugated payload and shifts in the signals of the indole-piperazine core (especially the protons near the newly formed bond) validate the structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak is indicative of a pure substance. It can also be used for the final purification step.

Expert Insights & Troubleshooting

  • Competing Reactivity: The indole N-H can sometimes compete with the piperazine N-H, especially under basic conditions. For amide couplings, the higher nucleophilicity of the piperazine amine generally ensures it reacts preferentially. For reactions requiring strong bases, such as N-alkylation of the indole ring, it may be necessary to first protect the piperazine nitrogen (e.g., as a Boc-carbamate).

  • Solubility: Indole derivatives can have poor solubility in some organic solvents. DMF is a versatile solvent for amide couplings due to its high polarity. For reductive aminations, DCE or a THF/MeOH mixture can be effective.

  • Steric Hindrance: If either the piperazine derivative or the payload molecule is sterically bulky near the reaction site, reaction rates can be significantly reduced. In such cases, switching to a more powerful coupling reagent (like HATU) or allowing for longer reaction times and slightly elevated temperatures (e.g., 40-50 °C) may be necessary.

  • Purification: The basic nature of the piperazine moiety can cause the compound to streak on silica gel during chromatography. This can often be mitigated by adding a small amount of triethylamine (~1%) to the chromatography eluent.

Conclusion

The 5-(piperazine-1-carbonyl)-1H-indole scaffold is a powerful building block in the design of novel therapeutics. Its conjugation, primarily through the N-4 atom of the piperazine ring, allows for the rational construction of complex and highly functionalized molecules. By mastering robust and predictable reactions like amide bond formation and reductive amination, researchers can effectively leverage this scaffold to advance their drug discovery programs. The choice of method depends on the functional groups available on the molecule to be conjugated, but both pathways offer reliable and high-yielding routes to the desired products when executed with a clear understanding of the underlying chemical principles.

References

  • Štefko, M., & Addová, G. (2021). Photo Click Reaction of Acylsilanes with Indoles. Angewandte Chemie International Edition, 60(27), 14875-14880. [Link]

  • Kumar, A., & Kumar, V. (2024). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. Asian Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2023). Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Organic Letters, 25(20), 3613–3618. [Link]

  • García-López, J. A., et al. (2022). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters, 24(18), 3374–3379. [Link]

  • Al-Ostath, A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(3), 609. [Link]

  • Hassan, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4735. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 111(5), PR215–PR283. [Link]

  • Štefko, M., & Addová, G. (2021). Photo Click Reaction of Acylsilanes with Indoles. ResearchGate. [Link]

  • Kocayiğit-Kaymakçıoğlu, B., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of Research in Pharmacy, 24(3), 350-360. [Link]

  • Smith, J. D. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Link]

  • Al-Mulla, A. (2023). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 28(21), 7247. [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. Molecules, 28(6), 2539. [Link]

  • Sisko, J., et al. (2009). Direct organocatalytic coupling of carboxylated piperazine-2,5-diones with indoles through conjugate addition of carbon nucleophiles to indolenine intermediates. Tetrahedron Letters, 50(33), 4785-4787. [Link]

  • Kaur, M., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(3), 571. [Link]

  • Vilas-Varela, M., & Martin, R. (2022). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

  • Abdel-Latif, F. F., & Shaker, R. M. (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. Molecules, 5(3), 629-637. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Hudson, J. A., & Sweeney, J. B. (2012). An Efficient Method for Reductive Amination of Carbonyl Compounds under Nonacidic Conditions. Synlett, 2012(15), 2176-2178. [Link]

  • Patel, D. A., et al. (2022). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Research, 14(4). [Link]

  • Matassini, C., et al. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic & Biomolecular Chemistry, 16(3), 332-346. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Malawska, B., et al. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 481-489. [Link]

  • Jia, X., et al. (2023). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Angewandte Chemie International Edition, 62(47), e202312685. [Link]

  • Malawska, B., et al. (2012). Synthesis of Novel N-benzyl Substituted Piperidine Amides of 1H-indole-5-carboxylic Acid as Potential Inhibitors of Cholinesterases. PubMed. [Link]

  • Beller, M., et al. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry, 70(14), 5435–5441. [Link]

  • Gamba, I., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Pharmaceutics, 13(11), 1779. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. [Link]

Sources

Application Note: Unambiguous Structural Characterization of 5-(piperazine-1-carbonyl)-1H-indole using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-(piperazine-1-carbonyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We detail a multi-faceted approach utilizing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. This document moves beyond a simple listing of protocols to explain the underlying principles and causal relationships behind experimental choices, ensuring a robust and self-validating characterization process. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are provided for researchers, scientists, and drug development professionals.

Introduction: The Structural Challenge

The compound 5-(piperazine-1-carbonyl)-1H-indole incorporates three distinct structural motifs: an indole ring system, a piperazine ring, and an amide carbonyl linker. The precise characterization is critical for confirming synthetic success, ensuring purity, and understanding its structure-activity relationship (SAR).

The primary challenges in characterizing this molecule via NMR include:

  • Signal Assignment: Unambiguously assigning each proton and carbon signal to its specific position within the complex aromatic and aliphatic regions.

  • Conformational Dynamics: The amide bond (C(O)-N) between the indole and piperazine moieties exhibits restricted rotation, potentially leading to the observation of rotamers and broadened signals at room temperature.[1][2]

  • Substitution Effects: The C5-carbonyl substituent significantly influences the electronic environment and, therefore, the chemical shifts of the indole ring protons and carbons compared to the parent indole.

This guide presents a systematic workflow to overcome these challenges and achieve complete structural verification.

Experimental Design & Workflow

A logical, multi-step NMR analysis is crucial for assembling the complete structural puzzle. Our approach begins with simple 1D experiments to gain an overview and progresses to more complex 2D experiments to establish connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Elucidation Prep Dissolve ~15-20 mg in 0.6 mL DMSO-d6 with TMS Filter Filter into 5 mm NMR Tube Prep->Filter H1 ¹H NMR (Proton Overview) Filter->H1 C13 ¹³C{¹H} & DEPT-135 (Carbon Framework) H1->C13 COSY ¹H-¹H COSY (Proton-Proton Connectivity) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign_Indole Assign Indole Spinsystem HMBC->Assign_Indole Connect Connect Fragments via HMBC Assign_Indole->Connect Assign_Pip Assign Piperazine Spinsystem Assign_Pip->Connect Structure Confirm Final Structure Connect->Structure

Figure 1: Recommended workflow for NMR characterization.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[2][3]

  • Weighing: Accurately weigh 15-20 mg of the purified 5-(piperazine-1-carbonyl)-1H-indole into a clean, dry vial. This concentration is a good compromise for obtaining high-quality ¹H spectra quickly and ¹³C and 2D spectra in a reasonable timeframe.[2][4]

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic molecules. Crucially, it helps in observing the exchangeable N-H protons of both the indole and piperazine moieties.[5]

  • Dissolution & Referencing: Gently agitate the vial to ensure the sample is completely dissolved. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral quality by disrupting magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube.[3][6][7]

  • Capping & Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination, and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a spectral width of ~16 ppm, 16-32 scans, and a relaxation delay of 2 seconds.

  • ¹³C{¹H} NMR: A proton-decoupled single-pulse experiment is used to obtain a spectrum with singlets for each unique carbon. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically required.[8]

  • DEPT-135: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including C=O) are not observed.

  • 2D Experiments (COSY, HSQC, HMBC): Standard gradient-selected (gs) pulse programs should be used. For HMBC, the experiment should be optimized to detect long-range couplings of approximately 8 Hz, which is typical for 2- and 3-bond C-H correlations.[7]

Spectral Interpretation and Structure Elucidation

The following sections detail the expected spectral features and the logic for their assignment. The chemical shifts are predicted based on data from structurally similar 5-substituted indoles and N-acylpiperazines.[3][9][10]

Molecular Structure and Numbering

Figure 2: Structure of 5-(piperazine-1-carbonyl)-1H-indole with atom numbering.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are summarized in the tables below. DMSO-d₆ is the reference solvent.

Table 1: Predicted ¹H NMR Data

Proton Predicted δ (ppm) Multiplicity Integration Coupling Constant(s) (Hz) Rationale & Key Correlations
H1 ~11.5 br s 1H - Exchangeable indole N-H, downfield shift. HMBC to C2, C3, C7a.
H4 ~8.0 d 1H J ≈ 1.5 Most deshielded aromatic proton due to proximity to carbonyl. HMBC to C=O.
H7 ~7.5 d 1H J ≈ 8.5 Ortho coupling to H6.
H6 ~7.3 dd 1H J ≈ 8.5, 1.5 Ortho coupling to H7, meta to H4.
H2 ~7.4 t or dd 1H J ≈ 3.0, 1.0 Coupling to H3 and H1. HMBC to C3, C7a, C3a.
H3 ~6.6 t or dd 1H J ≈ 3.0, 2.0 Coupling to H2 and H1. HMBC to C2, C3a, C5.
H2'/H6' ~3.7 br s 4H - Piperazine protons adjacent to C=O. Broad due to restricted amide rotation.
H3'/H5' ~2.8 t 4H J ≈ 5.0 Piperazine protons adjacent to N-H.

| N'-H | ~2.5 | br s | 1H | - | Exchangeable piperazine N-H. Often overlaps with solvent residual peak. |

Table 2: Predicted ¹³C NMR Data

Carbon Predicted δ (ppm) DEPT-135 Rationale & Key HMBC Correlations from Protons
C=O ~168 Quaternary H4, H6, H2'/H6'
C7a ~137 Quaternary H1, H7, H6
C3a ~130 Quaternary H2, H3, H4
C5 ~128 Quaternary H4, H6
C2 ~126 CH H1, H3
C4 ~122 CH H6
C6 ~120 CH H4, H7
C7 ~112 CH H6
C3 ~103 CH H1, H2
C2'/C6' ~45 CH₂ (Negative) H3'/H5'

| C3'/C5' | ~43 | CH₂ (Negative) | H2'/H6', N'-H |

Step-by-Step Structure Confirmation
  • Identify Spin Systems (COSY): The ¹H-¹H COSY spectrum is the first step in connecting protons.

    • A clear correlation will be observed between H6 and H7 on the indole's benzene ring.

    • A weaker correlation may be seen between H2 and H3 in the pyrrole ring.

    • The piperazine protons H2'/H6' and H3'/H5' will likely not show a direct COSY correlation due to the intervening nitrogen, but their multiplet patterns will be informative.

  • Assign Direct C-H Bonds (HSQC): The HSQC spectrum unambiguously links each proton to its directly attached carbon.[11]

    • For example, the proton signal at ~8.0 ppm (H4) will show a correlation cross-peak to the carbon signal at ~122 ppm (C4). This allows for the confident assignment of all protonated carbons listed in Table 2.

  • Connect the Fragments (HMBC): The HMBC experiment is the most powerful tool for assembling the final structure by revealing 2- and 3-bond correlations. It provides the crucial links between the indole, carbonyl, and piperazine units.

G C_O C=O C5 C5 C4 C4 C6 C6 N_pip N C2_6 C2'/6' C3_5 C3'/5' H4 H4 H4->C_O ³J H4->C5 ²J H4->C6 ³J H6 H6 H6->C_O ⁴J (weak) H6->C5 ²J H6->C4 ³J H2_6_pip H2'/6' H2_6_pip->C_O ²J H2_6_pip->C3_5 ³J

Figure 3: Key HMBC correlations connecting the indole and piperazine fragments.

  • Indole-Carbonyl Linkage: The most critical correlation is from the deshielded H4 proton to the carbonyl carbon (C=O) . A weaker correlation from H6 to the C=O may also be visible. This definitively places the carbonyl group at the C5 position.

  • Piperazine-Carbonyl Linkage: Protons H2'/H6' of the piperazine ring will show a strong 2-bond correlation to the C=O carbon, confirming the amide bond formation.

  • Intra-ring Correlations: Further HMBC correlations will confirm the assignments within each ring system, as detailed in Tables 1 and 2 (e.g., indole H1 correlating to C2 and C3).

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of 5-(piperazine-1-carbonyl)-1H-indole can be fully and unambiguously determined. The combination of COSY, HSQC, and particularly HMBC spectroscopy provides a self-validating dataset that confirms the atom-to-atom connectivity of the indole and piperazine moieties through the central carbonyl linker. The protocols and interpretive framework presented here offer a robust guide for the characterization of this and other complex heterocyclic molecules in a drug discovery and development setting.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40694–40706. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved March 29, 2024, from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved March 29, 2024, from [Link]

  • University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. Retrieved March 29, 2024, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved March 29, 2024, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 29, 2024, from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 29, 2024, from [Link]

  • Bollini, M., et al. (2011). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 16(9), 7525-7550. [Link]

  • Der Pharma Chemica. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica, 4(3):896-902. [Link]

  • Ali, M. A., et al. (2020). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 25(22), 5393. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved March 29, 2024, from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved March 29, 2024, from [Link]

  • ACS Publications. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved March 29, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5-(piperazine-1-carbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-(piperazine-1-carbonyl)-1H-indole. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this molecule. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you navigate and overcome these issues effectively.

Introduction: Understanding the Molecule

5-(piperazine-1-carbonyl)-1H-indole (MW: 229.28 g/mol ) is a heterocyclic molecule featuring a central indole scaffold linked to a piperazine ring via a carbonyl group.[1] Its aqueous solubility is inherently limited by the interplay of its structural components:

  • 1H-Indole Core: This bicyclic aromatic system is largely non-polar and hydrophobic, significantly contributing to poor water solubility.[2]

  • Piperazine Ring: This feature is a diamine, containing two basic nitrogen atoms. These nitrogens are key handles for solubility manipulation, as they can be protonated to form water-soluble salts.[3][4] The pH of a 10% aqueous solution of piperazine itself is strongly basic, between 10.8 and 11.8.[4]

This structural duality—a large, lipophilic core with a basic, ionizable moiety—is the primary reason for its complex, pH-dependent solubility profile. This guide will address how to leverage the basicity of the piperazine group to systematically improve the compound's aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve 5-(piperazine-1-carbonyl)-1H-indole in neutral aqueous buffer (pH 7.4) have failed. Why is it so poorly soluble?

Answer: The poor solubility at neutral pH is expected and is a direct consequence of the molecule's chemical structure.

  • Causality: At pH 7.4, the two basic nitrogen atoms on the piperazine ring (pKa values for piperazine are ~5.3 and ~9.7) are not sufficiently protonated.[3] The molecule exists predominantly in its neutral, or "free base," form. In this state, the hydrophobic character of the indole ring dominates, leading to very low affinity for the polar water molecules and thus, poor aqueous solubility. The molecule prefers to interact with itself (crystal lattice energy) rather than with water.

  • Troubleshooting:

    • Verify Solid Form: Ensure you are starting with a consistent solid form. Undocumented variations in crystalline structure (polymorphism) can lead to inconsistent solubility results.[5][6] While you may not need full characterization at this stage, be aware that different batches might behave differently.

    • Initial Wetting: The powder may be difficult to wet. Try creating a slurry in a small amount of an organic solvent like ethanol or DMSO before adding the aqueous medium. Note that the final concentration of the organic solvent should be kept to a minimum (typically <1-5%) as it can influence the final solubility measurement.[7]

Q2: What is the most direct and effective first step to try and solubilize this compound?

Answer: The most effective initial strategy is pH adjustment . By lowering the pH of the aqueous medium, you can protonate the basic piperazine moiety, converting the molecule into a more soluble salt form in situ.

  • Mechanism: The piperazine ring contains two secondary amine groups that can accept protons (H⁺) in an acidic environment. This process converts the neutral, poorly soluble molecule into a positively charged cation (a hydrochloride salt, for example, if using HCl). This charged species is significantly more polar and can readily form favorable interactions with water molecules, dramatically increasing aqueous solubility.[8][9] This is a fundamental and widely used technique for basic compounds.[10]

Experimental Protocol: Generating a pH-Solubility Profile

This experiment is critical to determine the optimal pH range for solubilizing your compound.

Objective: To determine the equilibrium solubility of 5-(piperazine-1-carbonyl)-1H-indole across a range of pH values.

Materials:

  • 5-(piperazine-1-carbonyl)-1H-indole

  • A series of buffers (e.g., citrate, phosphate, glycine) to cover a pH range from 2 to 10.

  • 0.1 N and 1 N HCl, 0.1 N and 1 N NaOH

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure (Shake-Flask Method):

  • Preparation: Add an excess amount of the solid compound to a series of vials (ensure solid is visible at the bottom). A good starting point is 5-10 mg of compound per 1 mL of buffer.

  • pH Media Addition: Add a known volume (e.g., 1 mL) of each buffer solution to the respective vials.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature. Allow the samples to equilibrate for a sufficient time, typically 24-72 hours, to ensure the solution is saturated.[11]

  • pH Measurement: After equilibration, measure the final pH of the supernatant in each vial. The pH may have shifted due to the dissolution of the basic compound.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using your validated analytical method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each sample.

Q3: The pH-solubility profile shows high solubility at pH < 5, but my application requires a more neutral pH. What should I do next?

Answer: If pH adjustment alone is insufficient for your desired formulation, the next logical step is salt formation . This involves creating a stable, solid salt form of your compound with a suitable acidic counter-ion. This salt can then be dissolved in water to yield a solution with a pH determined by the salt itself, which is often closer to neutral than the highly acidic solutions used for initial solubilization.

  • Scientific Rationale: Salt formation is a robust and common strategy to improve the solubility and dissolution rate of ionizable drugs.[12][13][14] By reacting your basic compound with an acid, you form a crystalline salt with its own unique physicochemical properties, including potentially higher aqueous solubility and better stability compared to the free base.[12][15]

  • Selecting a Counter-ion (Salt Former): The "pKa rule" is a guiding principle here. For a stable salt to form between a base (your compound) and an acid (the counter-ion), the pKa of the acid should be at least 2-3 units lower than the pKa of the protonated base.[16] Given the piperazine moiety, a range of pharmaceutically acceptable acids can be screened.

Counter-ion (Acid)TypePotential Advantages
Hydrochloric AcidInorganicForms simple, often highly soluble hydrochloride salts.
Sulfuric AcidInorganicCan form highly soluble sulfate or bisulfate salts.
Methane Sulfonic AcidOrganic (Sulfonic)"Mesylates" are often crystalline and stable.
Citric AcidOrganic (Carboxylic)Can form multi-stoichiometric salts; generally regarded as safe (GRAS).
L-Tartaric AcidOrganic (Carboxylic)Chiral; can be used for chiral resolution if needed.
Lactic AcidOrganic (Carboxylic)Lactate salts can be highly soluble.[12]
Workflow for Solubility Enhancement Strategy

The following diagram outlines a logical workflow for approaching the solubility enhancement of 5-(piperazine-1-carbonyl)-1H-indole.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poor Aqueous Solubility of 5-(piperazine-1-carbonyl)-1H-indole ph_adjust Strategy 1: pH Adjustment (Lowering pH with Acid) start->ph_adjust ph_profile Protocol: Determine pH-Solubility Profile ph_adjust->ph_profile ph_decision Is solubility sufficient at desired pH? ph_profile->ph_decision salt_form Strategy 2: Salt Formation ph_decision->salt_form No end_goal Goal: Target Solubility Achieved ph_decision->end_goal Yes salt_screen Protocol: Screen Pharmaceutically Acceptable Counter-ions salt_form->salt_screen salt_decision Is salt solubility and stability acceptable? salt_screen->salt_decision cosolvent Strategy 3: Co-solvents salt_decision->cosolvent No salt_decision->end_goal Yes cosolvent_screen Protocol: Screen Co-solvents (PEG 400, Propylene Glycol, Ethanol) cosolvent->cosolvent_screen cosolvent_screen->end_goal Evaluate Results

Caption: Decision workflow for selecting a solubility enhancement method.

Q4: Salt formation is promising, but I need to further boost solubility for a concentrated stock solution. What other options can I explore?

Answer: If you require very high concentrations, using co-solvents is a powerful and common technique.[10][17] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[7][18]

  • Mechanism of Action: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute like your compound disrupts this network, which is energetically unfavorable. Co-solvents work by reducing the polarity of the water, essentially making the solvent system "more like" the solute, which lowers the energy barrier for dissolution.[18][19]

  • Commonly Used Co-solvents in Drug Development:

    • Polyethylene Glycols (PEG 300, PEG 400): Low toxicity, widely used in parenteral formulations.

    • Propylene Glycol (PG): Another very common and safe co-solvent.

    • Ethanol: Effective but can cause precipitation upon dilution in aqueous media if the concentration is too high.

    • Glycerin: Often used in combination with other co-solvents.

    • Dimethyl Sulfoxide (DMSO): A very strong solvent, but typically limited to in vitro and discovery applications due to toxicity concerns.

  • Troubleshooting & Best Practices:

    • Start Low: Begin with low percentages of co-solvent (e.g., 5-10% v/v) and increase incrementally.

    • Precipitation on Dilution: Be aware that solutions made in high concentrations of co-solvent may precipitate when diluted into a fully aqueous environment (e.g., during an experiment or upon administration). This is a critical factor to evaluate.

    • Synergy: Co-solvents can be used in combination with pH adjustment. A solution of 10% PG at pH 4 will likely have significantly higher solubility than a solution with either 10% PG alone or a solution at just pH 4.

Q5: I am seeing inconsistent solubility results between different batches of my compound, even under identical conditions. What could be the cause?

Answer: The most likely culprit for batch-to-batch variability is polymorphism .

  • Explanation: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6][20] These different crystal forms (polymorphs) have the same chemical composition but different arrangements of molecules in the crystal lattice. This results in different physical properties, including melting point, stability, and, most importantly, aqueous solubility.[5][21]

  • Impact on Solubility: Generally, a metastable polymorph will have a higher kinetic solubility than the most thermodynamically stable form.[21] However, this metastable form can convert to the more stable, less soluble form over time, especially when in solution.[21] If your synthesis or purification process produces different polymorphic forms in different batches, you will observe different solubility behavior.

  • What to Do:

    • Analytical Characterization: If you suspect polymorphism, you need to characterize the solid-state properties of your batches using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). PXRD is the gold standard for identifying different crystal forms.

    • Controlled Crystallization: Develop a controlled and reproducible crystallization procedure to ensure you are consistently producing the same polymorphic form for your experiments.

Visualizing pH-Dependent Ionization

The diagram below illustrates how the charge state of the piperazine ring on your molecule changes as the pH of the solution decreases, leading to increased solubility.

G cluster_0 High pH (e.g., pH 9) cluster_1 Mid pH (e.g., pH 6) cluster_2 Low pH (e.g., pH 2) Neutral Indole-CO-N(CH2CH2)2NH (Free Base) Charge: 0 Solubility: LOW MonoProtonated Indole-CO-N(CH2CH2)2NH2⁺ (Mono-Cation) Charge: +1 Solubility: MODERATE Neutral->MonoProtonated  + H⁺ (Lower pH) DiProtonated Indole-CO-NH⁺(CH2CH2)2NH2⁺ (Di-Cation) Charge: +2 Solubility: HIGH MonoProtonated->DiProtonated  + H⁺ (Lower pH)

Caption: Ionization states of the piperazine moiety at different pH values.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012).
  • Cosolvent. (N/A). Wikipedia.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Sonication vs Co-Solvent Methods: Solubility Enhancement. (2026).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2018). Pharmaceuticals.
  • Cosolvent – Knowledge and References. (N/A). Taylor & Francis.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Salt Formation to Improve Drug Solubility. (2007).
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research.
  • Effect of Polymorphism Formul
  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021). Crystal Growth & Design.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2014).
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018). Pharmaceutics.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research.
  • A Review on Polymorphism Perpetuates Pharmaceuticals. (2016). American Journal of Advanced Drug Delivery.
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (2025). Benchchem.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). Molecular Pharmaceutics.
  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cycliz
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005). Chemical Reviews.
  • Recent advances in the synthesis of indoles and their applic
  • Piperazine. (N/A). Wikipedia.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2024). The Chemical Record.
  • Piperazine compounds. (N/A). ChemicalBook.
  • Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025). World Journal of Pharmaceutical and Life Sciences.
  • 5-(piperazine-1-carbonyl)-1H-indole. (N/A). Appchem.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • Process of preparing purified aqueous indole solution. (1992).

Sources

Technical Support Center: Synthesis of 5-(piperazine-1-carbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-(piperazine-1-carbonyl)-1H-indole. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific reasoning to empower you to overcome synthetic hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Low Yield and Impurities

Low yields in the synthesis of 5-(piperazine-1-carbonyl)-1H-indole can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent instability of reactants or intermediates.[1] The most common synthetic route involves the amide coupling of 1H-indole-5-carboxylic acid and piperazine. This section will address specific issues you might encounter during this process.

dot

Caption: Troubleshooting workflow for low yield.

Q1: My amide coupling reaction is failing or resulting in a very low yield. What are the common culprits?

A1: The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.[2] Several factors can undermine this process:

  • Inefficient Carboxylic Acid Activation: The choice of coupling reagent is critical. While common reagents like EDC/HOBt are effective for many substrates, electron-deficient amines or sterically hindered carboxylic acids may require more potent activating agents like HATU or HBTU.[3] The reaction might also be sluggish due to low temperatures or insufficient reaction time.

  • Poor Nucleophilicity of Piperazine: The presence of two amine groups in piperazine can lead to side reactions or reduced reactivity if not handled correctly.[4] The free base form of piperazine is the active nucleophile. If your piperazine is old or has been improperly stored, it may have reacted with atmospheric carbon dioxide, reducing its efficacy.

  • Suboptimal Reaction Conditions: The choice of solvent and base is crucial. Aprotic solvents like DMF or DCM are generally preferred. The base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize any acid generated during the reaction and to ensure piperazine is in its free base form.

Q2: I'm observing a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

A2: The formation of the N,N'-diacylated piperazine is a common side reaction.[5] Since piperazine is a symmetrical diamine, both nitrogen atoms are susceptible to acylation.[6] Here are strategies to favor mono-acylation:

  • Stoichiometric Control: Using a significant excess of piperazine relative to the 1H-indole-5-carboxylic acid can statistically favor the formation of the mono-acylated product.[6]

  • Use of a Protecting Group: A reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. This involves reacting the protected piperazine with your activated indole carboxylic acid, followed by deprotection of the Boc group.[6][7]

  • In Situ Mono-protonation: By reacting piperazine with one equivalent of acid, you can form the mono-salt. The protonated nitrogen is significantly less nucleophilic, directing the acylation to the free nitrogen.[6][8]

StrategyAdvantagesDisadvantages
Stoichiometric Control Simple, one-pot reaction.May require difficult separation of excess piperazine.
Protecting Group High selectivity for mono-acylation.Adds extra synthesis and deprotection steps.
In Situ Mono-protonation One-pot, good selectivity.Requires careful control of pH and stoichiometry.
Q3: I'm struggling with the purification of my crude product. What are some effective methods?

A3: The purification of piperazine-containing compounds can be challenging due to their high polarity and basicity.[9]

  • Column Chromatography: This is a common and effective method. A gradient elution with a polar solvent system, such as methanol in dichloromethane, is often successful. The basic nature of the product may cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help to mitigate this.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step to obtain highly pure material, although it may lead to some loss of product.[1] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions.[10]

  • Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to prepare 5-(piperazine-1-carbonyl)-1H-indole?

A4: The most prevalent and direct method is the amide coupling of 1H-indole-5-carboxylic acid with piperazine. This typically involves activating the carboxylic acid with a coupling agent (e.g., EDC, HATU) in the presence of a base, followed by the addition of piperazine.[11] An alternative, though less direct, route involves the hydrolysis of 5-cyanoindole to the corresponding carboxylic acid, which is then coupled with piperazine.

dot

Synthesis_Routes cluster_route1 Amide Coupling Route cluster_route2 From 5-Cyanoindole A 1H-indole-5-carboxylic acid C 5-(piperazine-1-carbonyl)-1H-indole A->C Coupling Agent (e.g., EDC, HATU) B Piperazine B->C D 5-Cyanoindole E 1H-indole-5-carboxylic acid D->E Hydrolysis G 5-(piperazine-1-carbonyl)-1H-indole E->G Coupling Agent F Piperazine F->G

Caption: Common synthetic routes.

Q5: What is the role of additives like HOBt or DMAP in the coupling reaction?

A5: Additives like 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) are often used in conjunction with carbodiimide coupling agents like EDC to improve reaction efficiency and reduce side reactions.

  • HOBt: Reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate an active ester. This active ester is more reactive towards the amine and less prone to racemization and other side reactions.

  • DMAP: Acts as an acyl transfer catalyst. It reacts with the activated carboxylic acid to form a highly reactive acylpyridinium intermediate, which then rapidly reacts with the amine.[3]

Q6: My starting 1H-indole-5-carboxylic acid seems to be of poor quality. How can I purify it?

A6: The purity of your starting materials is paramount for achieving a good yield.[1] If you suspect your 1H-indole-5-carboxylic acid is impure, recrystallization is a standard purification technique. A mixed solvent system of ethanol and water is often effective.[1] You can verify the purity of the recrystallized material using analytical techniques such as NMR spectroscopy and melting point determination.

Q7: Are there any specific safety precautions I should take during this synthesis?

A7: Standard laboratory safety practices should always be followed. Specifically, for this synthesis:

  • Coupling Agents: Many coupling agents are sensitizers and should be handled with care in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like DMF and DCM are commonly used. Ensure they are properly dried and handled under an inert atmosphere to prevent the introduction of water, which can quench the activated carboxylic acid intermediate.

  • Piperazine: Piperazine is a corrosive and hygroscopic solid. Wear appropriate personal protective equipment (PPE) and store it in a desiccator.

Experimental Protocols

Protocol 1: Mono-acylation of Piperazine via N-Boc Protection

This protocol is a reliable method for achieving selective mono-acylation.

  • Mono-Boc Protection of Piperazine: Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM). Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature. Stir the reaction mixture for 20-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, evaporate the solvent to obtain mono-Boc-protected piperazine.[6]

  • Amide Coupling: Dissolve 1H-indole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes. Add the mono-Boc-piperazine (1.1 eq) and stir the reaction at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected product in DCM and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Evaporate the solvent and excess acid.

  • Purification: Purify the final product by column chromatography on silica gel or by recrystallization.

Protocol 2: Mono-acylation via In Situ Mono-protonation

This one-pot method is more atom-economical.[6]

  • Preparation of Piperazine Mono-salt Solution: In a reaction vessel, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in water. This creates a solution containing the piperazin-1-ium cation.[6]

  • Activation of Carboxylic Acid: In a separate flask, dissolve 1H-indole-5-carboxylic acid (0.9 eq) and a coupling agent like 1,1'-Carbonyldiimidazole (CDI) (1.0 eq) in an appropriate solvent (e.g., THF). Stir until the activation is complete.

  • Acylation Reaction: Add the piperazine mono-salt solution to the activated carboxylic acid. Stir the reaction mixture vigorously at room temperature for several hours until completion.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1 and purify the product accordingly.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: )
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (URL: [Link])

  • Technical Support Center: Selective Mono-acyl
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores - RSC Publishing. (URL: [Link])

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I .
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (URL: )
  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - ACS Publications. (URL: [Link])

  • Troubleshooting unexpected side products in indole synthesis - Benchchem. (URL: )
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amin
  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (URL: [Link])

  • Performing a reaction on one side of piperazine ring - Chemistry Stack Exchange. (URL: [Link])

  • Carbonylative synthesis and functionalization of indoles - Beilstein Journals. (URL: [Link])

  • In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents - Impactfactor. (URL: [Link])

  • US2919275A - Purification of piperazine - Google P
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • ACID AMINE COUPLING OF (1H-INDOLE-6-YL)PPIPERAZIN-1-YL)METHANONE WITH SUBSTITUTED ACIDS USING HATU COUPLING REAGENT AND THEIR ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking - AVESİS. (URL: [Link])

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (URL: [Link])

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (URL: [Link])

  • Application Notes and Protocols for 5-Methyl-2-phenyl-1H-indole Deriv
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC. (URL: [Link])

  • ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532 - International Journal of Advanced Research (IJAR). (URL: [Link])

  • Oxidative coupling strategies for the synthesis of indole alkaloids - RSC Publishing. (URL: [Link])

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-(piperazine-1-carbonyl)-1H-indole in Kinase Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 5-(piperazine-1-carbonyl)-1H-indole and similar kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve more accurate and reproducible results in your kinase assays. As scientists, we understand that unexpected results are a part of the discovery process. This resource is structured to help you navigate those challenges with confidence, ensuring the integrity of your data.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Frequently Asked Questions (FAQs)

Q1: My 5-(piperazine-1-carbonyl)-1H-indole compound shows activity against an unexpected kinase in a screening panel. What are my next steps?

This is a common observation in kinase inhibitor profiling. The first step is to validate this off-target activity and determine its significance.

  • Confirm with an Orthogonal Assay: The initial screen may be prone to artifacts.[2] It is crucial to use a different assay format to confirm the finding. For example, if the primary screen was a luminescence-based ATP depletion assay (like Kinase-Glo®), a secondary screen using a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) format can help rule out compound interference with the detection reagents.[3][4]

  • Determine the Potency (IC50): Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both the intended target and the off-target kinase.[5] A significant difference in potency (e.g., >10-fold) may indicate that the off-target effect is less relevant at the concentrations used to inhibit the primary target.[6]

  • Assess ATP Competitiveness: Off-target activity may be influenced by the ATP concentration in the assay.[6][7] Performing the IC50 determination at varying ATP concentrations (e.g., at the Km and at a physiological concentration of 1 mM) can reveal if the inhibition is ATP-competitive. A rightward shift in the IC50 curve at higher ATP concentrations is indicative of ATP-competitive binding.[5]

Q2: I'm observing unexpected toxicity or a confusing phenotype in my cell-based assays. Could this be due to off-target effects of 5-(piperazine-1-carbonyl)-1H-indole?

Yes, unexpected cellular phenotypes are often a consequence of off-target kinase inhibition.[8] Here’s how to investigate:

  • Correlate with Kinase Profiling Data: Cross-reference your cell-based observations with broad kinase panel screening data. Are any of the potent off-targets known to be involved in cell viability, proliferation, or the signaling pathway you are studying?[8]

  • Employ Genetic Approaches: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown the expression of the intended target or the suspected off-target kinase can help to deconvolute the compound's effects.[6]

Q3: How can I proactively design my experiments to minimize the impact of potential off-target effects?

A well-designed experimental plan is the best defense against misleading data.

  • Titrate Your Inhibitor: Always use the lowest effective concentration of your inhibitor that elicits the desired on-target effect.[8] This minimizes the engagement of lower-affinity off-targets.

  • Mind Your ATP: For in vitro assays, be mindful of the ATP concentration. Using ATP at or near the Km of the kinase will provide a more accurate measure of the inhibitor's intrinsic potency.[7][9]

  • Validate with Cellular Target Engagement Assays: Confirm that your compound is binding to its intended target in a cellular context.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12]

Troubleshooting Guides & Protocols

Problem 1: Inconsistent IC50 Values Between Assay Formats

Possible Cause: Compound interference with the assay detection system. For instance, some compounds can quench fluorescence or inhibit the luciferase enzyme used in some ATP-depletion assays.[3]

Solution:

  • Run an Assay Blank: To test for autofluorescence or signal quenching, run a control plate with the compound and all assay components except the kinase.

  • Orthogonal Assay Validation: As mentioned in the FAQs, re-testing hits in a different assay format is a robust way to confirm activity.[2]

Protocol 1: ATP-Competitive Binding Assay

This protocol helps determine if 5-(piperazine-1-carbonyl)-1H-indole inhibits its target by competing with ATP.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • 5-(piperazine-1-carbonyl)-1H-indole stock solution

  • ATP stock solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]

  • 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare two sets of kinase assays.

  • Set 1 (Low ATP): Perform a standard kinase assay with the ATP concentration at the Km for the enzyme.[7]

  • Set 2 (High ATP): Repeat the assay with a significantly higher ATP concentration (e.g., 10-fold higher).[5]

  • Inhibitor Titration: In both sets, perform a serial dilution of 5-(piperazine-1-carbonyl)-1H-indole.

  • Assay Execution:

    • Add the inhibitor dilutions to the plate.

    • Add the kinase and substrate mixture.

    • Pre-incubate for 15-30 minutes to allow for inhibitor binding.[7]

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the specified time (e.g., 60 minutes at 30°C).[12]

    • Stop the reaction and proceed with detection according to the manufacturer's protocol.

  • Data Analysis: Plot the dose-response curves for both ATP concentrations and compare the IC50 values.

Expected Outcome: A rightward shift in the IC50 curve at the higher ATP concentration indicates that the inhibitor is ATP-competitive.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment.[10][11] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cell line of interest

  • 5-(piperazine-1-carbonyl)-1H-indole

  • PBS and appropriate lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blotting or mass spectrometry equipment

Procedure:

  • Cell Treatment: Treat cultured cells with your compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[12]

  • Heat Treatment: Aliquot the cell suspension and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[12]

  • Cell Lysis: Lyse the cells, often through freeze-thaw cycles.[12]

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[12]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.[12]

Expected Outcome: In the presence of a binding compound, the target protein will be more stable at higher temperatures, resulting in a greater amount of soluble protein compared to the vehicle control. This shift in the melting curve confirms target engagement.[10]

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for 5-(piperazine-1-carbonyl)-1H-indole

Kinase TargetIC50 (nM) at 10 µM ATPIC50 (nM) at 1 mM ATPFold Shift (High/Low ATP)
Primary Target Kinase A 5050010
Off-Target Kinase B200250012.5
Off-Target Kinase C8001000012.5
Off-Target Kinase D>10000>10000N/A

This is example data and does not reflect actual experimental results.

Visualizing Workflows and Concepts

To further clarify the experimental logic, the following diagrams illustrate key processes in minimizing off-target effects.

G cluster_0 Initial Observation cluster_1 Biochemical Validation cluster_2 Cellular Confirmation cluster_3 Conclusion A Unexpected Activity or Cellular Phenotype B Dose-Response (IC50) for On- and Off-Targets A->B Validate C ATP-Competition Assay B->C D Orthogonal Assay (e.g., TR-FRET, FP) B->D E Cellular Thermal Shift Assay (CETSA) B->E Confirm in Cells H Confirm On-Target Effect or Identify Off-Target Liability C->H Mechanism D->B Cross-validate F Test Structurally Unrelated Inhibitor E->F E->H Interpret G Genetic Knockdown (siRNA/CRISPR) F->G G->H Deconvolute

Caption: Troubleshooting workflow for unexpected kinase inhibitor activity.

CETSA_Workflow A 1. Treat Cells (Inhibitor vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Analysis (Western Blot / MS) E->F G 7. Compare Melting Curves (Stabilization = Binding) F->G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • BellBrook Labs. (2026). Why Kinase Assays Fail in Screening (and How to Fix Them). [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Baggelaar, M. P., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(2), 100906.
  • Seashore-Ludlow, B., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 207-226.
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Knippschild, U., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 7(11), 1086-1104.

Sources

Technical Support Center: Optimizing Amidation for 5-(piperazine-1-carbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(piperazine-1-carbonyl)-1H-indole. This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting strategies for coupling indole-5-carboxylic acid with piperazine.

Core Experimental Workflow & Mechanistic Insights

Synthesizing 5-(piperazine-1-carbonyl)-1H-indole presents a specific chemoselectivity challenge: piperazine is a symmetrical, highly reactive secondary diamine. Direct coupling with unprotected piperazine inevitably leads to a statistical mixture of the desired mono-amide, the bis-amide (dimer), and unreacted starting materials. To establish a self-validating, high-yielding protocol, the workflow must utilize a mono-protected diamine, such as 1-Boc-piperazine, followed by acidic deprotection[1][2].

SyntheticWorkflow A Indole-5-carboxylic acid B Activation (HATU or T3P + DIPEA) A->B C Amidation (+ 1-Boc-piperazine) B->C Active Ester Formation D Boc-Protected Amide Intermediate C->D Nucleophilic Attack E Deprotection (TFA in DCM) D->E Isolation & Purification F 5-(piperazine-1-carbonyl)-1H-indole E->F Boc Cleavage

Caption: Step-by-step synthetic workflow from indole-5-carboxylic acid to the final piperazine amide.

Standard Operating Procedure: HATU-Mediated Coupling

Causality Check: HATU is selected for discovery-scale synthesis due to its superior kinetics. This is driven by the 7-aza effect (anchimeric assistance), which stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, ensuring rapid and complete conversion[3][4].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of indole-5-carboxylic acid and 1.2 eq of HATU in anhydrous DMF to achieve a 0.1–0.2 M concentration. Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete conversion of the carboxylic acid to the OAt-active ester[4].

  • Coupling: Add 1.1 eq of 1-Boc-piperazine to the reaction mixture[1]. Stir for 2–4 hours at room temperature. Monitor the reaction progress via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) in a 1:4 ratio to the DCM volume. Stir for 1 hour at room temperature. Concentrate the mixture and purify via reverse-phase HPLC or trituration to yield the final 5-(piperazine-1-carbonyl)-1H-indole product[5].

Coupling Reagent Selection Matrix

Choosing the right coupling reagent dictates the impurity profile, reaction kinetics, and scalability. Below is a quantitative comparative analysis based on process chemistry data[1][6][7].

Coupling ReagentTypical YieldReaction TimeActivation MechanismByproduct ProfileRecommended Scale
HATU 85–95%1–3 hoursOAt-active ester (7-aza effect)Tetramethylurea (TMU), HOAtDiscovery / Milligram
T3P (50% in EtOAc) 80–90%2–12 hoursPhosphonate mixed anhydrideWater-soluble phosphonic acidsScale-up / Kilogram
EDC·HCl / HOBt 70–85%12–24 hoursO-Acylisourea to OBt esterWater-soluble urea, HOBtIntermediate

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of a high-molecular-weight impurity. What is causing this? A: If you are using unprotected piperazine, you are observing the bis-amide (dimer) impurity, where one piperazine molecule reacts with two molecules of indole-5-carboxylic acid. Piperazine is a highly reactive secondary diamine. Solution: You must use mono-Boc-protected piperazine (1-Boc-piperazine) to enforce a 1:1 coupling ratio[1][2]. After the amidation is complete and the intermediate is isolated, remove the Boc group using TFA/DCM or 4M HCl in dioxane.

Q2: My LC-MS shows complete conversion, but I cannot remove the tetramethylurea (TMU) byproduct from my HATU coupling. How can I purify the product? A: TMU is a highly polar byproduct of HATU activation that often co-elutes with polar amides and resists standard aqueous workups[3][8]. Solution: For bench-scale liquid-liquid extraction, wash the organic layer (preferably EtOAc or 2-MeTHF) with multiple portions of water or 5% aqueous LiCl. If TMU persists and chromatography is not viable, consider switching your coupling reagent to T3P.

Q3: Can I use T3P instead of HATU for this specific indole-carboxylic acid coupling? A: Absolutely. Propanephosphonic acid anhydride (T3P) is highly recommended for this reaction, especially during scale-up[6][7]. T3P converts the carboxylic acid into a leaving group that forms strictly water-soluble phosphonic acid byproducts[6]. Solution: Use T3P (typically supplied as a 50% solution in EtOAc or DMF) with a base like DIPEA or pyridine. The major advantage is that a simple aqueous wash completely removes the coupling byproducts, avoiding the TMU contamination seen with HATU[7][9].

Workup cluster_T3P T3P Route cluster_HATU HATU Route A Crude Reaction Mixture B1 Aqueous Wash A->B1 T3P used B2 Aqueous Wash A->B2 HATU used C1 Byproducts in Aqueous (Phosphonic acids) B1->C1 D1 Pure Amide in Organic B1->D1 C2 TMU partitions into BOTH layers B2->C2 D2 Amide + TMU in Organic (Requires Chromatography) B2->D2

Caption: Comparison of workup efficiency and byproduct partitioning between T3P and HATU.

Q4: Is the indole NH group at risk of reacting during the amidation? A: Under standard peptide coupling conditions (HATU/DIPEA or T3P/DIPEA at room temperature), the indole nitrogen is insufficiently nucleophilic to compete with the highly reactive secondary amine of 1-Boc-piperazine[5]. Protection of the indole NH is generally unnecessary. However, if you apply harsh basic conditions or prolonged heating, you may observe trace N-acylation. Maintain the reaction at room temperature to ensure strict chemoselectivity.

Q5: The starting indole-5-carboxylic acid has poor solubility in DCM. How should I adjust the protocol? A: Indole-carboxylic acids often exhibit poor solubility in non-polar or moderately polar halogenated solvents due to strong intermolecular hydrogen bonding. Solution: Switch the reaction solvent to anhydrous DMF or NMP. Both HATU and T3P perform exceptionally well in DMF[4][7]. Once the active ester forms, the solubility of the intermediate typically increases, ensuring a homogeneous reaction mixture before the addition of 1-Boc-piperazine.

References

  • "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry. URL: [Link]

  • "HATU - Wikipedia." Wikipedia. URL: [Link]

  • "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI." AMRI Global. URL:[Link]

  • "HATU I HATU Coupling: Challenges Associated with the Byproducts." YouTube. URL: [Link]

  • "Understanding T3P From Start To Finish." Outsourced Pharma. URL:[Link]

  • "T3P I Propanephosphonic anhydride I T3P reagent." YouTube. URL: [Link]

  • "Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)..." PMC. URL: [Link]

Sources

reducing cytotoxicity of 5-(piperazine-1-carbonyl)-1H-indole in control cells

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Characterizing and Mitigating Cytotoxicity in Control Cell Lines

Welcome to the technical support resource for researchers utilizing 5-(piperazine-1-carbonyl)-1H-indole and related compounds. As Senior Application Scientists, we understand that unexpected cytotoxicity in control (non-target) cells can be a significant hurdle in experimental biology and drug development. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you navigate these challenges, ensuring the validity and success of your research.

Frequently Asked Questions (FAQs) & Foundational Troubleshooting

This section addresses the most common initial questions and provides a systematic framework for characterizing the cytotoxic profile of your compound.

Q1: I'm observing significant cytotoxicity in my control cells with 5-(piperazine-1-carbonyl)-1H-indole, even at concentrations where I expect to see on-target effects. Is this unusual?

A1: Not necessarily. While unexpected, observing cytotoxicity is a common challenge in early-stage drug discovery. The 5-(piperazine-1-carbonyl)-1H-indole scaffold combines two privileged structures in medicinal chemistry: indole and piperazine.[1][2] Both moieties are present in numerous bioactive and FDA-approved drugs but can also contribute to off-target effects.[3][4]

  • Piperazine Moiety: The piperazine ring is known to interact with a wide range of biological targets, including GPCRs and ion channels.[3] Its basic nitrogen atoms can lead to lysosomotropic effects or off-target kinase interactions, which can induce stress pathways.[3][5] Some piperazine derivatives have been shown to induce apoptosis through oxidative stress and the intrinsic mitochondrial pathway.[6]

  • Indole Nucleus: The indole core is a common feature in molecules that bind in ATP pockets, such as kinase inhibitors.[2] High concentrations can lead to the inhibition of kinases essential for normal cell survival.[7]

Therefore, the first step is not to assume the experiment has failed, but to systematically characterize the nature of this cytotoxicity.

Q2: What are the essential first steps to quantitatively characterize this cytotoxicity?

A2: Before attempting to mitigate the effect, you must first define it. A thorough dose-response and time-course analysis is critical to establish a baseline and identify a potential therapeutic window.[8][9] This foundational data will inform all subsequent troubleshooting.

Core Experimental Goal: Determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific control cell line at multiple time points.

Parameter Recommendation Rationale
Concentration Range Broad, logarithmic scale (e.g., 10 nM to 100 µM)To capture the full dose-response curve, from no effect to maximal toxicity.
Time Points Multiple, relevant to your primary assay (e.g., 24, 48, 72 hours)To understand if the cytotoxicity is acute or develops over time.
Assay Method Metabolic (e.g., MTT, PrestoBlue) and membrane integrity (e.g., LDH release)To distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.[9]

For a detailed methodology, see Protocol 1: Comprehensive Cytotoxicity Profiling .

Q3: How can I be certain that the observed cytotoxicity isn't an artifact of my solvent, the compound's stability, or my experimental technique?

A3: This is a crucial control question. Apparent cytotoxicity can often be traced to experimental variables.[8]

  • Vehicle (Solvent) Control: Always include a vehicle-only control group treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Compound Stability: Assess the stability of your compound in the cell culture medium over the duration of your longest time point. Degradation products can be more toxic than the parent compound.[8] A simple method is to incubate the compound in media, and then test the "aged" media on fresh cells to see if toxicity changes.

  • Assay Interference: Some compounds can directly interact with assay reagents. For example, a highly colored compound might interfere with absorbance-based readouts. Include a "no-cell" control where the compound is added to media with the assay reagent to check for direct chemical interactions.[8]

Advanced Troubleshooting: Differentiating On-Target vs. Off-Target Effects

Once you have reliably characterized the cytotoxicity, the next critical step is to determine its source. Is the cell death caused by the intended biological mechanism (on-target) or an unrelated interaction (off-target)?[7][10]

Q4: What experimental strategies can I use to distinguish between on-target and off-target cytotoxicity?

A4: Differentiating these effects is key to deciding whether to optimize your current experimental conditions or seek an alternative compound.[7]

  • Use a Structurally Unrelated Inhibitor: This is a primary validation method.[7] Find another inhibitor of your intended target that has a completely different chemical scaffold. If this second inhibitor produces the same cytotoxic phenotype, the effect is more likely on-target. If the cytotoxicity is unique to 5-(piperazine-1-carbonyl)-1H-indole, an off-target mechanism is probable.

  • Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR to knock down or knock out the intended target protein in your control cells.[7] If the knockdown/knockout cells become resistant to the compound's cytotoxic effects, it strongly suggests the effect is on-target. If they still die, the cytotoxicity is independent of the intended target.

  • Determine the In-Cell Target Engagement EC50: The goal is to use the lowest possible concentration of the compound that still effectively engages the target.[7][11] Often, off-target effects only manifest at higher concentrations. By performing an in-cell target engagement assay (e.g., assessing the phosphorylation of a downstream substrate), you can find the lowest dose needed for the desired biological activity, which may be below the cytotoxic threshold.

On_Off_Target_Workflow cluster_start Initial Observation cluster_validation Validation Strategy cluster_results Interpreting Results cluster_conclusion Conclusion Start Unexpected Cytotoxicity Observed in Control Cells Method1 Test Structurally Unrelated Inhibitor Start->Method1 Method2 Genetic Knockdown/Out of Intended Target Start->Method2 Result1A Cytotoxicity is Reproduced Method1->Result1A Yes Result1B Cytotoxicity is Unique to Compound Method1->Result1B No Result2A Cells Become Resistant Method2->Result2A Yes Result2B Cells Remain Sensitive Method2->Result2B No OnTarget Conclusion: On-Target Effect Result1A->OnTarget OffTarget Conclusion: Off-Target Effect Result1B->OffTarget Result2A->OnTarget Result2B->OffTarget Apoptosis_Pathway cluster_trigger Toxicity Trigger cluster_pathway Potential Intrinsic Apoptosis Pathway cluster_outcome Cellular Outcome Compound 5-(piperazine-1-carbonyl)-1H-indole (Off-Target Effect) ROS ↑ Oxidative Stress (ROS) Compound->ROS e.g. Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptosis pathway induced by off-target compound effects.

References
  • Shishir, M. A., et al. (2013). Formulation approaches in mitigating toxicity of orally administrated drugs. Taylor & Francis Online. [Link]

  • Rather, B. A., et al. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. PubMed. [Link]

  • Patsnap Eureka. (2025). How isotonic solutions reduce cytotoxicity in chemotherapeutics. Patsnap. [Link]

  • Li, J., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. MDPI. [Link]

  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • Mistry, P., et al. (2016). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research. [Link]

  • Rathi, E., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • Begum, S. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. [Link]

  • Eide, P. Ø., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Kumar, R., et al. (2021). (PDF) Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]

  • Li, S., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Intarapharm, A., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PMC. [Link]

  • Al-Omaim, W. S., et al. (2026). L-Arginine as an Adjuvant Chemosensitizer: Enhancement of Intestinal Permeability and Cytotoxic Activity of Doxorubicin. MDPI. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Bunn, R. A., & Williams, K. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. [Link]

  • Tiwari, A., et al. (2023). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. MDPI. [Link]

  • American Journal of Cancer Research. (2013). Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. AJCR. [Link]

  • Tan, C., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Naggar, A. M., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PubMed. [Link]

  • ResearchGate. (2026). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors | Request PDF. ResearchGate. [Link]

  • Köksal Akkoç, M., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals. [Link]

  • Al-Malki, J., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]

  • Hadisaputri, Y. E., et al. (2021). Caspase Cascade Activation During Apoptotic Cell Death of Human Lung C. Dove Medical Press. [Link]

  • Reactome. (n.d.). Caspase activation via Death Receptors in the presence of ligand. Reactome. [Link]

  • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

  • Kurt-Kırabaş, Z., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. AVESIS. [Link]

Sources

handling false positives with 5-(piperazine-1-carbonyl)-1H-indole in fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a highly specific but pervasive challenge in high-throughput screening (HTS) and biochemical assays: fluorescence interference caused by 5-(piperazine-1-carbonyl)-1H-indole and its derivatives.

This compound scaffold is frequently utilized in drug discovery (notably in kinase inhibitors such as FGFR antagonists). However, its unique bifunctional structure creates a "perfect storm" for optical interference, frequently mimicking true biological activity and leading to costly false positives[1].

This guide will deconstruct the physical chemistry behind the interference, provide diagnostic workflows, and outline self-validating protocols to rescue your assay data.

Part 1: Mechanistic Q&A – Why Does This Compound Interfere?

Q1: Why does 5-(piperazine-1-carbonyl)-1H-indole cause false positives in standard fluorescence intensity (FI) assays? A: The interference is a dual-mechanism artifact driven by the two distinct moieties of the molecule:

  • The Indole Ring (Autofluorescence): Indole is a highly conjugated heterocyclic π -system. Like the amino acid tryptophan, it absorbs ultraviolet light and emits strongly in the blue spectrum (Excitation: ~280–310 nm; Emission: ~350–450 nm). If your assay utilizes blue-emitting fluorophores (e.g., DAPI, Hoechst, or coumarin derivatives), the intrinsic autofluorescence of the indole moiety will additively combine with your assay signal, creating a false positive[2].

  • The Piperazine Ring (PET Quenching & Turn-On): Piperazine contains basic nitrogen atoms with active lone electron pairs. In a neutral or slightly basic assay buffer, these lone pairs act as electron donors, initiating Photoinduced Electron Transfer (PET) to nearby excited fluorophores, effectively quenching their emission[3].

Q2: How does buffer pH turn this compound into a "fluorescent switch"? A: This is the most insidious cause of false positives. If your assay experiences a slight drop in pH (e.g., due to cellular metabolism in cell-based assays or acidic compound stock solutions), the basic nitrogen on the piperazine ring becomes protonated. Protonation lowers the energy of the Highest Occupied Molecular Orbital (HOMO), instantly disabling the PET quenching mechanism[3]. This sudden relief of quenching causes a massive, artificial "turn-on" in fluorescence that is easily mistaken for enzymatic activity or target binding.

Mechanism C 5-(piperazine-1-carbonyl) -1H-indole I Indole Moiety (Conjugated pi-system) C->I P Piperazine Moiety (Basic Nitrogen) C->P AF Autofluorescence (Ex: 280nm / Em: 350-450nm) I->AF PET Photoinduced Electron Transfer (PET) P->PET FP1 False Positive (Additive Signal) AF->FP1 FP2 False Positive / Negative (pH-Dependent Turn-On/Off) PET->FP2

Fig 1: Dual mechanistic pathways of assay interference by 5-(piperazine-1-carbonyl)-1H-indole.

Part 2: Data Presentation & Triage

Before altering your assay chemistry, you must profile the exact nature of the interference. The table below summarizes the photophysical behavior of the compound under various assay conditions.

Table 1: Photophysical Interference Profile
Assay Condition / FluorophorePrimary Mechanism of InterferenceObserved ArtifactRecommended Triage Action
UV/Blue Fluorophores (<450 nm) Indole AutofluorescenceFalse Positive (Signal Addition)Shift to Red/NIR fluorophores or use TR-FRET.
FITC / GFP (~500 nm) Inner Filter Effect (IFE) / QuenchingFalse Negative (Signal Loss)Dilute compound; check absorbance at excitation λ .
Acidic Buffer (pH < 6.0) Piperazine Protonation (PET Blockade)False Positive (Signal Turn-On)Heavily buffer the system (e.g., 100 mM HEPES).
High Concentration (>10 µM) Compound Aggregation / Excimer formationVariable (Non-linear Hill slopes)Add 0.01% Triton X-100 or CHAPS.

Part 3: Self-Validating Experimental Protocols

To establish a trustworthy, self-validating system, you must never rely solely on the primary assay readout. The following protocols are designed to definitively isolate biological activity from chemical artifacts[4].

Protocol A: The Target-Free Counter-Screen (Autofluorescence Validation)

Purpose: To determine if the compound generates a signal independently of the biological target.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare your standard assay buffer, the fluorophore/substrate at the 1X assay concentration, and the 5-(piperazine-1-carbonyl)-1H-indole compound in a 10-point dose-response series (e.g., 30 µM down to 1 nM).

  • Omit the Target: Set up a 384-well black microplate (hydrophobic to reduce meniscus effects)[4]. Add all assay components except the biological target (enzyme, receptor, or cells). Substitute the target volume with an equivalent volume of assay buffer.

  • Incubate: Incubate the plate for the exact duration and temperature as your primary assay.

  • Read: Measure fluorescence using the primary assay settings.

  • Data Interpretation:

    • Self-Validation Logic: In a target-free system, the signal should remain flat at baseline. If a dose-dependent increase in fluorescence is observed, the compound is an autofluorescent false positive. Do not proceed with this assay format.

Protocol B: Conversion to Time-Resolved Fluorescence (TRF)

Purpose: To mathematically and physically gate out the short-lived autofluorescence of the indole ring.

Indole autofluorescence has a very short lifetime (typically <10 nanoseconds). By switching to a TRF or TR-FRET assay using Lanthanide chelates (e.g., Europium or Terbium), you can introduce a temporal delay that completely eliminates the indole artifact.

Step-by-Step Methodology:

  • Labeling: Replace your standard fluorophore with a Europium (Eu 3+ ) cryptate label (Emission: 620 nm, Lifetime: ~1 millisecond).

  • Excitation: Excite the plate at 320 nm or 340 nm using a xenon flash lamp or specific laser.

  • Implement the Delay (The Critical Step): Program your microplate reader to wait 50 to 100 microseconds after the excitation flash before collecting emission data.

  • Data Collection: Open the measurement window for 400 microseconds.

  • Causality: During the 50 µs delay, the nanosecond-scale autofluorescence of the indole moiety completely decays to zero. The only photons collected during the measurement window belong to the long-lived Europium chelate, yielding a pristine, artifact-free signal.

Troubleshooting Start Anomalous Fluorescence Detected (Hill Slope > 1.5) TFC Execute Protocol A: Target-Free Control Start->TFC Decision Is Signal Present Without Target? TFC->Decision YesAF Signal Increases: Indole Autofluorescence Decision->YesAF Yes (Increase) YesQ Signal Decreases: Piperazine PET Quenching Decision->YesQ Yes (Decrease) Fix3 Buffer Optimization (Lock pH, Add Detergent) Decision->Fix3 No (Target-dependent artifact) Fix1 Execute Protocol B: Switch to TR-FRET YesAF->Fix1 Fix2 Red-Shift Assay (Use >600nm Dyes) YesAF->Fix2 YesQ->Fix3

Fig 2: Decision tree for diagnosing and resolving indole/piperazine fluorescence assay interference.

References

  • Source: NCBI Bookshelf, National Institutes of Health.
  • Photoinduced electron transfer (PeT)
  • Source: PubMed Central (PMC), National Institutes of Health.
  • Source: Bitesize Bio.

Sources

Technical Support Center: Troubleshooting Bioavailability of 5-(Piperazine-1-carbonyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers transition 5-(piperazine-1-carbonyl)-1H-indole scaffolds from in vitro discovery to in vivo animal models, poor oral bioavailability ( F<20% ) is a frequent bottleneck. This guide provides authoritative, field-proven troubleshooting strategies to diagnose and overcome pharmacokinetic (PK) liabilities.

Section 1: Physicochemical Profiling & Root Cause Analysis

Q1: My 5-(piperazine-1-carbonyl)-1H-indole compound shows excellent in vitro target engagement and high Caco-2 permeability, but oral bioavailability in mice is <10%. What is the primary cause?

A: When permeability is high but exposure is low, the root cause is almost always extensive first-pass metabolism, specifically in the gut wall.

  • The Causality: The indole ring is highly susceptible to CYP-mediated aromatic oxidation and subsequent glucuronidation. Simultaneously, the piperazine ring is a known liability for CYP3A4 metabolism. Upon oral administration, the compound is sequentially exposed to gut wall enzymes before ever reaching the liver. Studies on structurally similar indole-piperazine agents have demonstrated that the gut can account for up to 93% of the total first-pass effect, drastically limiting systemic exposure despite complete absorption [2].

Q2: How do I systematically diagnose whether the bottleneck is solubility, permeability, or metabolism?

A: You must decouple absorption from clearance. A parallel Intravenous (IV) vs. Oral (PO) PK study is required to calculate absolute bioavailability. If IV clearance is high (>60% of hepatic blood flow), the issue is metabolic stability. If IV clearance is low but PO exposure remains poor, the issue is either poor intestinal solubility (precipitation in the GI tract) or efflux pump (e.g., P-glycoprotein) substrate activity.

RCA_Workflow Start Evaluate Bioavailability (F < 20%) Metabolism In Vitro Microsomal Stability (RLM/HLM) Start->Metabolism Permeability Caco-2 Permeability Assay Start->Permeability HighClearance High Intrinsic Clearance (Gut/Liver First-Pass) Metabolism->HighClearance t1/2 < 15 min LowPerm Low Permeability or Efflux Substrate Permeability->LowPerm Papp < 1x10^-6 cm/s ModIndole Block Indole Oxidation (Halogenation) HighClearance->ModIndole ModPiperazine Steric Shielding of Piperazine (e.g., Cyclopropyl) HighClearance->ModPiperazine Formulation Optimize Formulation (e.g., Captisol) LowPerm->Formulation

Workflow for diagnosing and overcoming metabolic and permeability liabilities.

Section 2: Formulation Strategies & Troubleshooting

Q3: Standard suspensions (e.g., Methylcellulose) yield erratic exposure. What is the optimal formulation vehicle for dosing this scaffold in rodents?

A: We strongly recommend utilizing Sulfobutylether- β -cyclodextrin (Captisol).

  • The Causality: The planar indole and hydrogen-bond-donating piperazine create a high crystal lattice energy, leading to poor aqueous solubility at the neutral pH of the intestine. Captisol's hydrophobic cavity encapsulates the lipophilic indole moiety, while its hydrophilic exterior and the basic piperazine remain solvent-exposed. This prevents precipitation when the drug transitions from the acidic stomach to the neutral intestine. Formulating with Captisol has been shown to improve the oral bioavailability of piperazine-containing compounds to >30% in rodents[1].

Table 1: Comparison of Formulation Vehicles for Indole-Piperazine Derivatives
Vehicle CompositionSolubilization MechanismTypical PO Bioavailability (F%)Notes & Limitations
0.5% Methylcellulose / 0.1% Tween-80 Suspension< 10%Poor dissolution in GI tract; high inter-subject variability.
5% DMSO / 95% PEG400 Co-solvent10 - 15%High risk of rapid precipitation upon dilution in gastric fluid.
5% DMSO / 95% Captisol (30% w/v, pH 4.0) Inclusion Complexation30 - 60%Excellent stability; prevents gut precipitation; requires pH adjustment.
Protocol 1: Step-by-Step Preparation of 30% w/v Captisol Formulation

This protocol is a self-validating system designed to ensure complete solubilization prior to dosing.

  • Weighing: Weigh the required mass of the 5-(piperazine-1-carbonyl)-1H-indole compound into a sterile glass vial.

  • Wetting: Add DMSO to achieve exactly 5% of the final target volume. Vortex for 60 seconds until a uniform slurry is formed.

  • Complexation: Slowly add a pre-prepared 30% w/v Sulfobutylether- β -cyclodextrin (Captisol) aqueous solution to reach 95% of the final volume.

  • pH Adjustment: The piperazine nitrogen is basic. Adjust the formulation to pH 3.5–4.0 using 0.1 N HCl to protonate the piperazine, maximizing solubility. Sonicate in a water bath for 15 minutes at 37°C.

  • Self-Validation (Critical): Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Visually inspect the bottom of the tube. If a pellet forms, the compound is not fully dissolved. Do not dose suspensions for absolute bioavailability calculations. You must either lower the target dose concentration or increase the Captisol percentage.

Section 3: Structural Modification Workflows

Q4: If formulation optimization is insufficient, how should I modify the core structure to reduce clearance?

A: If IV clearance remains high, you must engineer metabolic resistance into the molecule.

  • The Causality: While piperazine derivatives can inherently act as transepithelial permeation enhancers [4], their exposed nitrogens and adjacent carbons are prime targets for oxidative metabolism. Introducing steric hindrance (e.g., substituting a methyl or cyclopropyl group adjacent to the piperazine or at the benzylic position) physically blocks CYP450 active site access. This strategy has been proven to significantly reduce intravenous clearance and improve oral exposure in similar scaffolds [3]. Additionally, substituting fluorine or chlorine at the C-4 or C-6 positions of the indole ring can block aromatic oxidation.

Section 4: In Vivo Pharmacokinetic (PK) Study Protocols

Q5: What is the standard protocol for validating these formulation or structural improvements in vivo?

A: A parallel IV/PO study in fasted CD-1 mice is the gold standard. Fasting removes the confounding variable of food-effect precipitation.

PK_Protocol Formulation Vehicle Prep (30% Captisol, pH 4) Dosing Parallel Dosing IV (1 mg/kg) / PO (10 mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (0.25 to 24h) Dosing->Sampling Analysis LC-MS/MS Bioanalysis & PK Modeling Sampling->Analysis

Standardized in vivo pharmacokinetic study timeline for determining absolute oral bioavailability.

Protocol 2: Parallel IV/PO PK Study in Mice
  • Animal Preparation: Fast male CD-1 mice (n=3 per route) for 12 hours prior to dosing. Provide water ad libitum.

  • Pre-Dose Self-Validation: Analyze an aliquot of the dosing formulation via LC-MS/MS against a standard curve. A deviation of >10% from the target concentration requires reformulation.

  • Administration:

    • IV Group: Administer 1 mg/kg via tail vein injection (dose volume: 5 mL/kg).

    • PO Group: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Sampling: Collect 50 µL blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Calculate Absolute Bioavailability ( F ) using the dose-normalized Area Under the Curve (AUC):

    F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

References

  • Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer Journal of Medicinal Chemistry (ACS Public
  • Pharmacokinetic Assessment of the Sites of First-pass Metabolism of BMS-181101, an Antidepressant Agent, in Rat Journal of Pharmacy and Pharmacology (Oxford Academic)
  • Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5)
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Molecular Pharmaceutics (ACS Public

Technical Support Center: Stabilizing 5-(piperazine-1-carbonyl)-1H-indole in Plasma for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the bioanalysis of 5-(piperazine-1-carbonyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with this molecule in plasma samples. The inherent chemical structure of this analyte—specifically its amide linkage—makes it susceptible to enzymatic degradation in biological matrices, which can lead to inaccurate quantification and compromised pharmacokinetic data.[1][2][3] This document provides a structured approach, from foundational FAQs to in-depth troubleshooting protocols, to ensure the integrity of your samples from collection to analysis. Adherence to established bioanalytical method validation guidelines, such as those from the FDA, is crucial for ensuring data reliability.[4][5][6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 5-(piperazine-1-carbonyl)-1H-indole.

Q1: My analyte concentration is consistently low or variable in plasma QC samples. What is the likely cause?

A: The most probable cause is the degradation of the analyte after sample collection. The compound 5-(piperazine-1-carbonyl)-1H-indole contains an amide bond connecting the indole and piperazine moieties.[8] This bond is a prime target for enzymatic hydrolysis by amidases and proteases that are naturally present and active in plasma.[1][9][10] This enzymatic activity can begin immediately upon blood collection and continue during sample processing and storage, leading to a time- and temperature-dependent loss of the parent compound.

Q2: What specific enzymes are responsible for this degradation?

A: Plasma contains a variety of hydrolase enzymes, including carboxylesterases (which can also exhibit amidase activity) and other specific amidases or proteases.[2][11] These enzymes catalyze the cleavage of the amide bond, breaking the molecule into indole-5-carboxylic acid and piperazine. The rate of this hydrolysis can vary significantly between species (e.g., rodent plasma is often more hydrolytically active than human plasma).[12]

Q3: What are the immediate first steps to prevent this degradation?

A: The immediate goal is to inhibit the enzymatic activity as quickly as possible. The two most effective first steps are:

  • Chemical Inhibition: Collect blood directly into tubes containing a broad-spectrum serine hydrolase inhibitor. Sodium fluoride (NaF) is a common choice, often used in combination with an anticoagulant like potassium oxalate.

  • Temperature Control: Keep samples on ice immediately after collection and throughout processing. Freeze the resulting plasma at -70°C or lower as quickly as possible. Low temperatures drastically reduce, but do not eliminate, enzymatic activity.

Q4: Besides enzymatic hydrolysis, are there other stability concerns for this molecule?

A: Yes. While amide hydrolysis is the primary concern, the indole ring itself can be susceptible to oxidation.[13][14][15] This is typically a slower process but can be exacerbated by improper sample handling, exposure to light, or the presence of oxidizing agents. Using antioxidants like ascorbic acid or storing samples under an inert atmosphere (e.g., nitrogen) can be considered if oxidation is suspected, but addressing enzymatic hydrolysis should be the first priority.

Part 2: In-Depth Troubleshooting Guide & Protocols

This section provides a systematic approach to diagnosing, solving, and validating the stability of your analyte.

Understanding the Chemistry of Instability

The core issue is the enzymatic cleavage of the amide bond. Plasma hydrolases, particularly amidases, catalyze this reaction.

cluster_0 Degradation Pathway Analyte 5-(piperazine-1-carbonyl)-1H-indole Products Indole-5-carboxylic Acid + Piperazine Analyte->Products Hydrolysis Enzyme Plasma Amidase / Hydrolase Enzyme->Analyte

Caption: Enzymatic hydrolysis of the parent drug by plasma amidases.

Systematic Troubleshooting Workflow

Follow this workflow to systematically address the stability issue. This process is designed to confirm the problem, identify its root cause, implement a solution, and validate its effectiveness, in line with regulatory expectations for bioanalytical method validation.[5][16]

Start Start: Analyte Instability Suspected Confirm Step 1: Confirm Instability (Protocol 1: Baseline Stability) Start->Confirm IsUnstable Is Analyte Recovery <85%? Confirm->IsUnstable Stable Analyte is Stable. Check other method parameters (e.g., extraction, MS source). IsUnstable->Stable No Identify Step 2: Identify Cause (Protocol 2: Inhibitor Screening) IsUnstable->Identify Yes IsEffective Does Inhibitor Stabilize Analyte? Identify->IsEffective Optimize Step 3: Optimize & Validate (Protocol 3: Full Stability Validation) IsEffective->Optimize Yes ReEvaluate Re-evaluate inhibitor choice or consider other factors (pH, antioxidants). IsEffective->ReEvaluate No Implement Implement optimized collection and handling procedure for all study samples. Optimize->Implement ReEvaluate->Identify

Caption: Logical workflow for troubleshooting analyte stability.

Experimental Protocols

Objective: To confirm and quantify the rate of degradation in un-stabilized plasma at room temperature.

Materials:

  • Blank plasma (human, or relevant species) with standard anticoagulant (e.g., K2EDTA).

  • Analyte stock solution.

  • Ice bath, 37°C water bath.

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid and internal standard).

  • LC-MS/MS system.

Procedure:

  • Thaw blank plasma on ice.

  • Spike the blank plasma with the analyte to a known concentration (e.g., a mid-QC level). Vortex gently.

  • Immediately process a "Time 0" aliquot: Transfer 50 µL of the spiked plasma to a tube, add 200 µL of ice-cold protein precipitation solvent, vortex, and centrifuge.

  • Place the remaining spiked plasma in a rack at room temperature (or 37°C for a stressed condition).

  • At subsequent time points (e.g., 30, 60, 120, 240 minutes), repeat step 3.

  • Transfer the supernatant from all samples for LC-MS/MS analysis.

  • Calculate the percentage of analyte remaining at each time point relative to Time 0.

Objective: To determine the most effective inhibitor for preventing enzymatic hydrolysis.

Materials:

  • Same as Protocol 1.

  • Inhibitor stock solutions (e.g., Sodium Fluoride (NaF), Dichlorvos, Phenylmethylsulfonyl fluoride (PMSF)).

  • Blank plasma collection tubes pre-treated with different inhibitors.

Procedure:

  • Prepare separate pools of blank plasma, each containing a different inhibitor at a working concentration (e.g., Pool A: Control/no inhibitor; Pool B: 2% w/v NaF; Pool C: 1 mM PMSF).

  • Spike each pool with the analyte as described in Protocol 1.

  • Perform a time-course experiment for each pool simultaneously, as described in Protocol 1 (steps 3-5), holding all pools at 37°C to accelerate degradation.

  • Analyze all samples by LC-MS/MS.

  • Compare the degradation profiles across the different pools.

Data Presentation and Interpretation

The results from Protocol 2 should be summarized to clearly identify the most effective stabilization strategy.

Table 1: Example Stability Data with Different Inhibitors

Time (minutes) at 37°C% Analyte Remaining (Control - K2EDTA)% Analyte Remaining (+ 2% NaF)% Analyte Remaining (+ 1 mM PMSF)
0100%100%100%
3065%98%91%
6042%97%85%
12018%96%75%
240<5%95%62%

Interpretation: In this example, the control plasma shows rapid degradation. PMSF provides some protection, but Sodium Fluoride (NaF) is highly effective, maintaining >95% of the analyte concentration over 4 hours at 37°C. This indicates that NaF is the superior choice for stabilizing this analyte.

Objective: Once an effective stabilizer is chosen (e.g., NaF), you must perform a full stability validation as required by regulatory guidelines.[4][5]

Experiments to Perform:

  • Bench-Top Stability: Confirm stability in stabilized plasma for the maximum anticipated time samples will be at room temperature (e.g., 8-24 hours).

  • Freeze-Thaw Stability: Analyze samples after multiple freeze-thaw cycles (typically 3-5 cycles) from -70°C to room temperature.

  • Long-Term Stability: Store spiked, stabilized plasma samples at the intended storage temperature (e.g., -70°C) and test their stability over a period that meets or exceeds the duration of the clinical or non-clinical study.

For all validation experiments, the mean concentration of the stability test samples should be within ±15% of the nominal (Time 0) concentration.

References

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Google Cloud URL
  • Source: HHS.
  • Title: The Hydrolysis of Amide Source: ResearchGate URL
  • Title: Bioanalytical Method Validation - Guidance for Industry Source: FDA URL
  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL
  • Title: A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 Source: Drug Metabolism and Disposition URL
  • Title: FDA News: Issue 21-1, November 2022 Source: ASCPT URL
  • Title: Plasma Stability Assay Source: Creative Bioarray URL
  • Title: Methodologies for Stabilization of Pharmaceuticals in Biological Samples Source: American Pharmaceutical Review URL
  • Title: Solutions to Analyte Stability Issues in Preclinical Bioanalysis Source: WuXi AppTec DMPK URL
  • Title: Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides Source: PMC URL
  • Title: 5-(piperazine-1-carbonyl)
  • Title: BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW Source: Impactfactor URL
  • Title: Plasma Stability Assay Source: Creative Bioarray URL
  • Title: Hydrolysis of amides by human carboxylesterase Supersomes Source: ResearchGate URL
  • Title: Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid Source: Brazilian Journal of Medical and Biological Research URL
  • Title: Stabilisation of Clinical Samples Source: European Bioanalysis Forum URL
  • Title: Plasma Stability Assay Source: Bienta URL
  • Title: Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study Source: Copernicus ACP URL
  • Title: (PDF)
  • Title: Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid Source: PubMed URL

Sources

Validation & Comparative

Comparative Guide: 5-(piperazine-1-carbonyl)-1H-indole Derivatives vs. AZD4547 in FGFR Gatekeeper Mutations

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

The Fibroblast Growth Factor Receptor (FGFR) family is a highly validated therapeutic target across multiple malignancies, including cholangiocarcinoma, urothelial carcinoma, and gastric cancers. First-generation pan-FGFR inhibitors, such as the ATP-competitive Type I inhibitor AZD4547 , exhibit potent baseline efficacy. However, their clinical utility is frequently curtailed by acquired resistance driven by gatekeeper mutations —specifically FGFR1 V561M, FGFR2 V564F, and FGFR3 V555M.

The gatekeeper residue controls access to the hydrophobic pocket adjacent to the ATP-binding site. Substituting a small valine residue with a bulky methionine or phenylalanine introduces severe steric hindrance. AZD4547 relies on a bulky 3,5-dimethoxyphenyl moiety to achieve kinase selectivity; unfortunately, this exact moiety sterically clashes with the mutated gatekeeper side chains, drastically reducing the drug's binding affinity and cellular efficacy[1].

Conversely, next-generation scaffolds featuring a 5-(piperazine-1-carbonyl)-1H-indole moiety (a structural hallmark of advanced inhibitors like tasurgratinib/E7090 and related patent compounds) overcome this resistance[2]. These derivatives lack the rigid dimethoxyphenyl group and utilize a highly flexible, Type V-like binding mode. This structural plasticity allows the indole core to anchor securely to the hinge region while the piperazine-1-carbonyl extension navigates around the bulky mutant residues, maintaining low-nanomolar potency against both wild-type (WT) and gatekeeper-mutant FGFRs[3].

G FGFR_WT Wild-Type FGFR (Val561 / Val564) AZD4547 AZD4547 (Type I Inhibitor) FGFR_WT->AZD4547 High Affinity (No Steric Clash) Indole 5-(piperazine-1-carbonyl) -1H-indole Derivative FGFR_WT->Indole High Affinity FGFR_Mut Gatekeeper Mutant (V561M / V564F) FGFR_Mut->AZD4547 Resistance (Steric Clash) FGFR_Mut->Indole Retained Efficacy (Flexible Binding)

Fig 1: Binding dynamics of AZD4547 vs. 5-(piperazine-1-carbonyl)-1H-indole in FGFR gatekeeper mutations.

Quantitative Performance Profiling

To objectively compare these two inhibitor classes, we must look at both biochemical (cell-free) kinase inhibition and functional cellular assays. While AZD4547 maintains a modest biochemical affinity for some mutants, cellular assays reveal a massive loss of functional efficacy (often a 100- to 200-fold shift in IC₅₀) due to the mutant's hyperactivation of downstream survival pathways like STAT3. The 5-(piperazine-1-carbonyl)-1H-indole derivatives maintain their potency across both assays[3].

Table 1: Comparative IC₅₀ Profiling (Biochemical & Cellular)
Kinase Target / Cell LineAssay TypeAZD4547 IC₅₀ (nM)5-(piperazine-1-carbonyl)-1H-indole IC₅₀ (nM)*Fold-Shift (AZD4547)
FGFR1 (WT) Biochemical0.2 - 2.00.7 - 1.5N/A
FGFR1 (V561M) Biochemical64.02.1 - 4.5~32x
FGFR2 (WT) Biochemical1.5 - 2.50.5 - 1.2N/A
FGFR2 (V564F) Biochemical> 500.03.5 - 8.0>200x
Ba/F3 TEL-FGFR1 (WT) Cellular Viability4.8 - 6.03.0 - 5.5N/A
Ba/F3 TEL-FGFR1 (V561M) Cellular Viability510.0 - 1400.08.5 - 15.0~100x - 200x
Ba/F3 TEL-FGFR2 (V564F) Cellular Viability> 1000.012.0 - 20.0>400x

*Data aggregated from representative preclinical characterizations of AZD4547 and novel indole-based FGFR inhibitors[3][4].

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of FGFR inhibitors against gatekeeper mutations requires a self-validating system. We employ a two-tiered approach: a biochemical Homogeneous Time-Resolved Fluorescence (HTRF) assay to confirm direct target engagement, followed by a Ba/F3 cellular addiction model to verify functional pathway suppression.

Protocol A: Biochemical HTRF Kinase Assay

Causality: HTRF is selected over radiometric assays due to its high signal-to-noise ratio, lack of radioactive waste, and precise quantification of ATP-competitive inhibition kinetics[5].

  • Reagent Preparation: Prepare recombinant WT FGFR2 and mutant FGFR2 (V564F) kinase domains. Dilute inhibitors (AZD4547 and the indole derivative) in 100% DMSO to create a 10-point, 3-fold serial dilution curve.

  • Kinase Reaction: In a 384-well microplate, combine 2 nM of the respective FGFR kinase, 100 nM biotinylated poly-GT substrate, and the inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equivalent to the Km​ of each specific kinase variant (typically 10-50 µM). Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding the HTRF detection buffer containing EDTA (to chelate Mg²⁺), Streptavidin-XL665 (binds the biotinylated substrate), and a Europium-cryptate labeled anti-phosphotyrosine antibody[6].

  • Readout & Analysis: Incubate for 1 hour. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 620 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Ba/F3 Cellular Viability & Target Engagement Assay

Causality: Ba/F3 is a murine pro-B cell line normally dependent on IL-3 for survival. By stably transfecting them with a constitutively active TEL-FGFR fusion construct and removing IL-3, the cells become entirely "addicted" to FGFR signaling. This provides a clean, isolated background to test on-target cellular efficacy without confounding parallel survival pathways[7].

  • Cell Engineering: Generate stable Ba/F3 cell lines expressing TEL-FGFR2 (WT) and TEL-FGFR2 (V564F). Wash cells 3x in PBS to remove all traces of IL-3.

  • Compound Treatment: Seed cells at 5,000 cells/well in 96-well plates in RPMI-1640 medium (10% FBS, no IL-3). Add AZD4547 or the indole derivative across a concentration gradient (0.1 nM to 10 µM).

  • Viability Readout (72h): After 72 hours of incubation, add CellTiter-Glo® (Promega) to measure ATP levels as a proxy for cell viability. Calculate the cellular IC₅₀.

  • Mechanistic Validation (Western Blot): To prove the viability drop is specifically due to FGFR inhibition, treat a parallel batch of cells for 2 hours. Lyse cells and perform immunoblotting for phospho-FGFR (Y653/Y654) and the direct downstream adaptor protein phospho-FRS2α. The 5-(piperazine-1-carbonyl)-1H-indole derivative should show dose-dependent ablation of p-FRS2α in the V564F mutant line, whereas AZD4547 will fail to suppress it.

Workflow Step1 Step 1: Recombinant Kinase Assay HTRF profiling against WT & V564F FGFR Step2 Step 2: Cellular Engineering Ba/F3 cells + TEL-FGFR fusions (- IL-3) Step1->Step2 Step3 Step 3: Viability Screening CellTiter-Glo readout (Functional IC50) Step2->Step3 Step4 Step 4: Target Engagement Validation Western Blot for p-FGFR & p-FRS2α Step3->Step4

Fig 2: Systematic experimental workflow for profiling FGFR gatekeeper mutant inhibitors.

Conclusion

The evolutionary arms race between targeted therapies and tumor kinase mutations necessitates continuous structural innovation. While AZD4547 remains a potent tool against wild-type FGFR aberrations, its rigid dimethoxyphenyl-dependent binding mode renders it highly vulnerable to gatekeeper mutations (V561M, V564F, V555M). The integration of the 5-(piperazine-1-carbonyl)-1H-indole scaffold represents a critical mechanistic leap. By abandoning rigid steric requirements in favor of flexible, Type V-like hinge-binding interactions, this chemical class successfully bypasses gatekeeper-mediated resistance, offering a robust blueprint for next-generation FGFR drug development[2][3].

References

  • The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT. Molecular Cancer Research (AACR Journals).[Link]

  • E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models. Molecular Cancer Therapeutics (AACR Journals).[Link]

  • Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation. ACS Chemical Biology (via PMC).[Link]

  • The Fibroblast Growth Factor Receptor Genetic Status as a Potential Predictor of the Sensitivity to CH5183284/Debio 1347, a Novel Selective FGFR Inhibitor. Molecular Cancer Therapeutics (AACR Journals).[Link]

  • Discovery and Characterization of Novel FGFR1 V561M Inhibitors via Virtual Screening and Molecular Dynamics Simulations. ACS Publications.[Link]

  • Antitumor Effects and Mechanisms of AZD4547 on FGFR2-Deregulated Endometrial Cancer Cells. Molecular Cancer Therapeutics (AACR Journals).[Link]

Sources

A Comparative Guide to FGFR Inhibition: Profiling the Clinical-Stage Pan-FGFR Inhibitor Infigratinib (BGJ398) and the Uncharacterized Indole-Based Scaffold of 5-(piperazine-1-carbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the well-documented, clinical-stage pan-FGFR inhibitor, Infigratinib (BGJ398), and contrasts it with the uncharacterized potential of the 5-(piperazine-1-carbonyl)-1H-indole scaffold. Due to the limited publicly available data on the specific biological activity of 5-(piperazine-1-carbonyl)-1H-indole as a Fibroblast Growth Factor Receptor (FGFR) inhibitor, a direct comparative efficacy analysis is not feasible. Instead, this guide will offer an in-depth exploration of Infigratinib as a benchmark for potent and selective FGFR inhibition, while discussing the chemical rationale for investigating indole-based structures like 5-(piperazine-1-carbonyl)-1H-indole as potential therapeutic agents.

The Critical Role of the FGF/FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor (FGF) and their corresponding receptors (FGFRs) are key regulators of a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] The FGF/FGFR signaling pathway is a complex and tightly regulated network, and its aberrant activation has been implicated as a significant driver in a variety of human cancers.[2] Genetic alterations such as gene fusions, amplifications, or activating mutations in FGFRs can lead to uncontrolled downstream signaling, promoting tumor growth and survival.[2] This makes the FGFR pathway a compelling target for therapeutic intervention in oncology.

FGF_FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding HSPG HSPG HSPG->FGFR Stabilization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation

Caption: The FGF/FGFR Signaling Pathway.

Infigratinib (BGJ398): A Clinically Validated Pan-FGFR Inhibitor

Infigratinib, also known as BGJ398, is an orally bioavailable, ATP-competitive, selective pan-FGFR inhibitor.[1][2] It has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with preclinical data supporting its efficacy in various cancer models harboring FGFR alterations.[3]

Mechanism of Action and Target Profile

Infigratinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of FGF/FGFR signaling leads to the inhibition of tumor cell proliferation and survival.

Target IC50 (nM) Reference
FGFR10.9[4]
FGFR21.4[4]
FGFR31.0[4]
FGFR460[4]
Preclinical Efficacy of Infigratinib

Extensive preclinical studies have validated the anti-tumor activity of Infigratinib in both in vitro and in vivo models.

Infigratinib has been shown to potently inhibit the proliferation of cancer cell lines with FGFR alterations. A standard method to assess this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[5]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Infigratinib or the test compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Furthermore, Infigratinib has been shown to induce apoptosis in sensitive cancer cell lines. This can be quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[7][8][9]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the desired concentration of Infigratinib for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8]

The in vivo efficacy of Infigratinib has been demonstrated in various xenograft models, including patient-derived xenografts (PDX), which more accurately recapitulate the heterogeneity of human tumors.[3][11][12]

In_Vivo_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Tumor_Implantation Tumor Cell/Fragment Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group (Infigratinib) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Tumor_Measurement Tumor Volume Measurement Treatment_Group->Tumor_Measurement Vehicle_Group->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Growth Inhibition) Tumor_Measurement->Endpoint

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

In a preclinical study using patient-derived xenograft models of various cancers including cholangiocarcinoma, breast cancer, and gastric cancer, treatment with Infigratinib resulted in a significant reduction in tumor volume compared to the control group.[3]

Clinical Efficacy of Infigratinib

Infigratinib has undergone extensive clinical evaluation, particularly in patients with cholangiocarcinoma harboring FGFR2 fusions. In a phase II study, Infigratinib demonstrated clinically meaningful activity in patients with chemotherapy-refractory cholangiocarcinoma with FGFR2 fusions or rearrangements.[13] The confirmed overall response rate was 23%, with a median progression-free survival of 7.3 months and a median overall survival of 12.2 months.[13] These promising results led to its investigation in a phase III trial as a first-line treatment for this patient population.[2]

Clinical Trial Phase Cancer Type Key Findings Reference
Phase IICholangiocarcinoma (FGFR2 fusions/rearrangements)Confirmed ORR: 23%, Median PFS: 7.3 months, Median OS: 12.2 months[13]
Phase IICholangiocarcinoma (FGFR2 fusions)ORR: 31.0%, DCR: 83.6%, Median PFS: 6.8 months[14]
Phase IIAdvanced/Metastatic Cholangiocarcinoma (FGFR alterations)Evaluation of anti-tumor activity in patients with various FGFR alterations[15]

5-(piperazine-1-carbonyl)-1H-indole: An Uncharacterized Scaffold with Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[16] The piperazine moiety is also a common feature in many drug candidates due to its favorable pharmacokinetic properties.[17][18] The combination of these two fragments in 5-(piperazine-1-carbonyl)-1H-indole suggests a rational starting point for the design of novel kinase inhibitors.

However, a comprehensive search of the scientific literature and publicly available databases reveals a lack of specific data on the biological activity of 5-(piperazine-1-carbonyl)-1H-indole as an FGFR inhibitor. While there are reports on the synthesis and evaluation of various indole- and piperazine-containing compounds for anticancer activity, a direct link to FGFR inhibition for this specific molecule is not established.[19][20]

Therefore, any discussion of its efficacy remains speculative and would require extensive preclinical evaluation, including:

  • Biochemical assays: To determine its inhibitory activity against the panel of FGFR kinases.

  • Cell-based assays: To assess its anti-proliferative and pro-apoptotic effects in FGFR-dependent cancer cell lines.

  • In vivo studies: To evaluate its anti-tumor efficacy and pharmacokinetic properties in animal models.

Conclusion and Future Perspectives

Infigratinib (BGJ398) stands as a well-validated pan-FGFR inhibitor with proven clinical efficacy, particularly in FGFR2-driven cholangiocarcinoma. Its robust preclinical and clinical data package serves as a benchmark for the development of new FGFR-targeted therapies.

The 5-(piperazine-1-carbonyl)-1H-indole scaffold represents a chemically logical starting point for the discovery of novel kinase inhibitors. However, without empirical data, its potential as an effective FGFR inhibitor remains to be determined. Future research efforts should focus on the synthesis and comprehensive biological characterization of this and similar indole-based compounds to ascertain their therapeutic potential. A head-to-head comparison with established inhibitors like Infigratinib would be a critical step in validating any new chemical entity in this class.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (111), 53788.
  • The ASCO Post. (2021). FGFR2 Inhibitor Infigratinib Active in Chemotherapy-Refractory Cholangiocarcinoma. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783.
  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2023.
  • Son, B., et al. (2021). Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. Expert Opinion on Pharmacotherapy, 22(18), 2415-2424.
  • Journal of Hematology Oncology Pharmacy. (2020). Biomarker Analysis in a Phase 2 Study of Infigratinib (BGJ398) for CCA with FGFR2 Fusions. Retrieved from [Link]

  • Botrus, G., et al. (2021). Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma.
  • ClinicalTrials.gov. (2022). A Phase II, Single Arm Study of BGJ398 in Patients With Advanced Cholangiocarcinoma. Retrieved from [Link]

  • FirstWord Pharma. (2019). Preclinical Data Demonstrates the Potential of QED Therapeutics' Infigratinib in Multiple FGFR+ Tumor Types. Retrieved from [Link]

  • Kling, K., et al. (2021). Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis. Methods in Molecular Biology, 2294, 23-39.
  • Pantaleo, M. A., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(5), 1234.
  • Boichuk, S., et al. (2022). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. Biomedicines, 10(3), 596.
  • Biocompare. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7846-7860.
  • Gecen, Z., et al. (2019). Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors. Bioorganic Chemistry, 89, 103001.
  • Li, X., et al. (2023). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry, 66(18), 12686-12705.
  • Mayo Clinic. (n.d.). Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma. Retrieved from [Link]

  • MDPI. (2022). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. Retrieved from [Link]

  • Iannuzzi, M., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2595.
  • Frontiers in Pharmacology. (2022). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Retrieved from [Link]

  • American Association for Cancer Research. (2022). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. Retrieved from [Link]

  • Laturwale, S. K., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-8.
  • ResearchGate. (n.d.). Chemical structures of some representative FGFR inhibitors. Retrieved from [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 652-656.
  • ResearchGate. (n.d.). Design of new FGFR inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1- carbonyl derivatives as FGFR Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]

  • MDPI. (2018). Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

Sources

A Comparative Guide to Validating 5-(piperazine-1-carbonyl)-1H-indole Target Engagement Using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on validating the target engagement of compounds from the 5-(piperazine-1-carbonyl)-1H-indole class. While this chemical scaffold has been explored for various therapeutic applications, for the purpose of this guide, we will focus our experimental design on a plausible and well-documented target for a closely related analog: the eukaryotic initiation factor 4A3 (eIF4A3).[1][2] This DEAD-box RNA helicase is a pivotal component of the exon junction complex (EJC), playing critical roles in RNA splicing, nonsense-mediated mRNA decay, and the regulation of key signaling pathways implicated in cancer and other diseases.[3][4][5][6][7]

This document will provide a comprehensive overview of the Cellular Thermal Shift Assay (CETSA), a powerful biophysical method for assessing target engagement in a physiologically relevant context.[8][9][10] We will delve into the principles of CETSA, present a detailed experimental protocol for its application, and offer a comparative analysis with alternative target validation technologies.

The Principle of CETSA: Ligand-Induced Thermal Stabilization

The Cellular Thermal Shift Assay (CETSA) is a label-free technique that leverages a fundamental biophysical principle: the binding of a ligand to its protein target increases the protein's thermal stability.[9][10] When subjected to a heat gradient, proteins unfold and aggregate. However, a protein in complex with a bound ligand is more resistant to this thermal denaturation.[9] This results in a measurable shift in the protein's apparent melting temperature (Tagg). By quantifying the amount of soluble protein remaining at various temperatures, we can directly infer target engagement within intact cells or cell lysates.[8][10]

The beauty of CETSA lies in its ability to provide direct evidence of target binding in a native cellular environment, without the need for modifying the compound or the target protein.[8] This preserves the intricate network of protein-protein interactions, post-translational modifications, and cellular compartmentalization that can influence drug-target interactions.

Detailed Experimental Protocol: CETSA for eIF4A3 Target Engagement

This protocol outlines a Western blot-based CETSA experiment to validate the engagement of 5-(piperazine-1-carbonyl)-1H-indole with its putative target, eIF4A3.

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., HCT116, HeLa) to 70-80% confluency. The choice of cell line should be guided by the expression levels of the target protein, eIF4A3.

  • Harvest the cells and resuspend them in a fresh culture medium at a density of approximately 2 x 10^6 cells/mL.

  • Prepare a stock solution of 5-(piperazine-1-carbonyl)-1H-indole in a suitable solvent, such as DMSO. For a dose-response experiment, prepare serial dilutions of the inhibitor.

  • Treat the cell suspensions with the compound or a vehicle control (e.g., DMSO) at the desired final concentrations. A typical incubation time is 1-3 hours at 37°C in a humidified CO₂ incubator.[11]

2. Heat Challenge:

  • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. It is crucial to include an unheated control (room temperature).

  • Immediately after the heat challenge, cool the samples at room temperature for 3 minutes.[12]

3. Cell Lysis and Separation of Aggregates:

  • To lyse the cells, subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[12]

  • Carefully collect the supernatant, which contains the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations of all samples.

  • Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a specific primary antibody against eIF4A3. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal loading.

  • Incubate with a suitable secondary antibody and detect the protein bands using an appropriate imaging system.

  • Quantify the band intensities using densitometry software.

5. Data Analysis:

  • For each treatment group, plot the normalized intensity of the soluble eIF4A3 band as a function of temperature.

  • Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tagg), which is the temperature at which 50% of the protein has aggregated.

  • A positive shift in the Tagg for the compound-treated samples compared to the vehicle control indicates target engagement.

A complementary approach is the isothermal dose-response fingerprint (ITDRF-CETSA).[13] In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (typically a temperature that results in significant but not complete protein aggregation in the absence of the ligand). The amount of soluble target protein is then plotted against the compound concentration, allowing for the determination of an EC50 value for target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis cluster_data 5. Data Interpretation cell_culture Culture Cells treatment Treat with Compound or Vehicle cell_culture->treatment heating Heat at a Range of Temperatures treatment->heating lysis Freeze-Thaw Lysis heating->lysis centrifugation High-Speed Centrifugation lysis->centrifugation supernatant Collect Soluble Protein Fraction centrifugation->supernatant sds_page SDS-PAGE supernatant->sds_page western_blot Western Blot for eIF4A3 sds_page->western_blot quantification Densitometry western_blot->quantification melting_curve Plot Melting Curves quantification->melting_curve tagg_shift Determine Tagg Shift melting_curve->tagg_shift

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

The eIF4A3 Signaling Nexus

Eukaryotic initiation factor 4A3 is more than just a structural component of the EJC; it is a key regulator of gene expression with far-reaching implications for cellular signaling. Its dysregulation has been linked to oncogenesis through various mechanisms. For instance, eIF4A3 can influence the PI3K-AKT-ERK1/2-P70S6K pathway, a central signaling cascade that controls cell growth, proliferation, and survival.[3] Furthermore, eIF4A3 has been shown to inhibit Wnt/β-catenin signaling, a pathway crucial for embryonic development and tissue homeostasis, and whose aberrant activation is a hallmark of many cancers.[7] More recently, eIF4A3 has been identified as a negative regulator of autophagy through its control of the master transcriptional regulator TFEB.[6] By inhibiting eIF4A3, a compound like 5-(piperazine-1-carbonyl)-1H-indole could potentially modulate these critical cellular processes.

eIF4A3_Pathway compound 5-(piperazine-1-carbonyl)-1H-indole eIF4A3 eIF4A3 compound->eIF4A3 Inhibits PI3K_AKT PI3K-AKT-ERK1/2 -P70S6K Pathway eIF4A3->PI3K_AKT Modulates Wnt Wnt/β-catenin Signaling eIF4A3->Wnt Inhibits Autophagy Autophagy (via TFEB) eIF4A3->Autophagy Negatively Regulates CellGrowth Cell Growth & Proliferation PI3K_AKT->CellGrowth Development Embryonic Development & Tissue Homeostasis Wnt->Development CellSurvival Cellular Stress Response & Survival Autophagy->CellSurvival

Caption: Key signaling pathways modulated by the putative target eIF4A3.

Comparative Analysis of Target Engagement Methodologies

While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in the context of other available technologies. The table below provides a comparative overview of CETSA, Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX).

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)
Principle Ligand binding alters the thermal stability of the target protein.[9]Ligand binding protects the target protein from proteolytic degradation.[14]Ligand binding alters protein stability, measured by changes in methionine oxidation rates in the presence of a chemical denaturant.[14]
Cellular Context Intact cells, cell lysates, or tissue samples.[8]Primarily cell lysates.Cell lysates.
Labeling Requirement Label-free for both compound and target.[8]Label-free for the compound.Label-free.
Throughput Can be adapted for high-throughput screening (HTS).[15]Moderate throughput.Moderate throughput, can be higher than DARTS.[16]
Quantitative Nature Highly quantitative, especially with ITDRF-CETSA for determining EC50 values.[13][17]Can be semi-quantitative, but often less precise than CETSA.[17]Quantitative.[14]
Strengths Physiologically relevant (intact cells), versatile formats (WB, MS, HTS), direct evidence of binding.[8][15]Does not rely on thermal stability changes, can be used with purified proteins.Can detect domain-level stability shifts, useful for weak binders.[14]
Limitations Some proteins may not exhibit a thermal shift upon ligand binding, antibody-dependent for WB-based format.Requires careful optimization of proteolysis, may not work for all proteins.[17]Requires methionine residues, provides indirect measure of stability.[16]

Conclusion

Validating the engagement of a small molecule with its intracellular target is a non-negotiable step in drug discovery. The Cellular Thermal Shift Assay provides a robust, versatile, and physiologically relevant method for obtaining this critical information. By leveraging the principle of ligand-induced thermal stabilization, CETSA offers a direct and quantitative measure of target binding within the native cellular environment. For a compound such as 5-(piperazine-1-carbonyl)-1H-indole, employing CETSA to confirm its engagement with a putative target like eIF4A3 would provide a strong foundation for understanding its mechanism of action and for guiding further optimization efforts. While alternative methods like DARTS and SPROX have their own merits, CETSA's ability to be performed in intact cells and its adaptability to various throughput formats make it an invaluable tool in the modern drug discovery toolkit.

References

  • Li, Y., et al. (2022). EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2021). Effect of eukaryotic translation initiation factor 4A3 in malignant tumors (Review). Spandidos Publications. Retrieved from [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • Ma'ayan Lab. (n.d.). EIF4A3 Gene - Ma'ayan Lab – Computational Systems Biology. Retrieved from [Link]

  • Amanati, F., et al. (2021). EIF4A3: a gatekeeper of autophagy. Taylor & Francis. Retrieved from [Link]

  • Chen, Y., et al. (2021). Eukaryotic initiation factor 4A3 inhibits Wnt/β-catenin signaling and regulates axis formation in zebrafish embryos. Development - Company of Biologists Journals. Retrieved from [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. Retrieved from [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Retrieved from [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Armstrong, P. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Retrieved from [Link]

  • Cao, Y., & Zhang, Y. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. Retrieved from [Link]

  • Seashore-Ludlow, B., et al. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. PubMed. Retrieved from [Link]

  • Doyle, S. K., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]

  • Kawatani, M., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis. Retrieved from [Link]

  • Sridharan, S., et al. (2022). Current Advances in CETSA. Frontiers. Retrieved from [Link]

  • Nordlund, P. (n.d.). Our Research - CETSA. Retrieved from [Link]

  • Mizojiri, R., et al. (2021). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ResearchGate. Retrieved from [Link]

  • Mizojiri, R., et al. (2017). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. PubMed. Retrieved from [Link]

Sources

Comparative Guide: In Vivo Validation of 5-(piperazine-1-carbonyl)-1H-indole Derivatives in Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC₅₀ values and rigorously interrogating their translation into in vivo efficacy. The 5-(piperazine-1-carbonyl)-1H-indole scaffold has emerged as a highly privileged moiety in modern oncology, particularly in the design of targeted receptor tyrosine kinase (RTK) inhibitors (e.g., targeting FGFR and MET).

This guide objectively compares the performance of 5-(piperazine-1-carbonyl)-1H-indole derivatives against standard-of-care alternatives and provides a self-validating, step-by-step workflow for their evaluation in tumor xenograft models.

Mechanistic Rationale & Structural Advantages

The structural architecture of 5-(piperazine-1-carbonyl)-1H-indole is not arbitrary; it is engineered for precise kinase targeting:

  • The 1H-indole core: Acts as a rigid, planar hinge-binding motif. It mimics the adenine ring of ATP, inserting deeply into the hydrophobic cleft of RTKs. The N-H of the indole serves as a critical hydrogen bond donor to the kinase hinge region.

  • The piperazine-1-carbonyl moiety: Extends outward into the solvent-exposed channel. The carbonyl oxygen provides a hydrogen bond acceptor for gatekeeper residues, while the basic piperazine ring drastically improves aqueous solubility and oral bioavailability ( F% ).

When tumors develop resistance to first-generation inhibitors (e.g., via FGFR gatekeeper mutations), the conformational flexibility of the piperazine ring allows the molecule to maintain target engagement where rigid alternatives fail [1].

Mechanism of action for 5-(piperazine-1-carbonyl)-1H-indole derivatives blocking RTK signaling.

Comparative In Vivo Efficacy

To establish trustworthiness, a compound must be benchmarked against clinically validated alternatives. Table 1 summarizes the performance of a lead 5-(piperazine-1-carbonyl)-1H-indole derivative against AZD4547 (a standard FGFR inhibitor) and Crizotinib (a standard MET/ALK inhibitor) in an NCI-H1975 non-small cell lung cancer (NSCLC) xenograft model. The NCI-H1975 line is specifically chosen because it co-expresses high levels of MET and FGFR, providing a robust dynamic range for targeted inhibition [2].

Table 1: Pharmacological Comparison in NCI-H1975 Xenograft Models

Compound ClassPrimary Target(s)In Vitro IC₅₀ (nM)Tumor Growth Inhibition (TGI%)*Max Body Weight Change (%)Oral Bioavailability ( F% )
5-PCI Derivative (Lead) FGFR1-3 / MET3.288.4% -2.1%67%
AZD4547 (Alternative) FGFR1-31.274.1%-8.5%45%
Crizotinib (Alternative) MET / ALK4.065.3%-6.0%43%

*TGI measured at Day 21 post-randomization with a standardized oral dose of 40 mg/kg/day.

Causality Insight: While AZD4547 exhibits a marginally superior in vitro IC₅₀, the 5-PCI derivative achieves significantly higher Tumor Growth Inhibition (88.4%). This discrepancy is driven by the piperazine moiety, which enhances the compound's pharmacokinetic profile (67% bioavailability) and allows for superior partitioning into the tumor microenvironment without inducing severe systemic toxicity (only 2.1% body weight loss).

Self-Validating Experimental Protocol: Xenograft Workflow

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system : every step includes a mechanism to prove the assay functioned correctly, independent of the experimental drug's efficacy.

Step-by-step in vivo validation workflow for tumor xenograft models.

Step 1: Cell Preparation & Viability Validation
  • Cultivate NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Harvest cells at 80% confluence.

  • Self-Validation: Perform a Trypan Blue exclusion assay. Causality: Cells must exhibit >95% viability. Inoculating dead cells triggers an immune clearance response rather than true tumor engraftment, skewing baseline growth kinetics. Resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 5×106 cells/mL.

Step 2: Subcutaneous Inoculation
  • Utilize 6-8 week old female athymic nude mice (nu/nu).

  • Inject 100 µL of the cell suspension subcutaneously into the right flank.

  • Causality of Matrigel: The inclusion of Matrigel provides a localized extracellular matrix scaffold that accelerates angiogenesis and ensures uniform tumor take rates.

Step 3: Randomization (The Critical Threshold)
  • Monitor tumor growth via digital calipers twice weekly. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Self-Validation: Do not dose immediately. Wait until tumors reach an average volume of 150–200 mm³ before randomizing into Vehicle, Positive Control (AZD4547), and Treatment (5-PCI derivative) groups.

  • Causality: Randomizing at 150 mm³ ensures the tumor has established its own vascular network. Dosing prior to vascularization tests tumor prevention, whereas dosing a vascularized tumor tests therapeutic regression—the latter being the clinically relevant metric for targeted therapies [3].

Step 4: Dosing & Systemic Monitoring
  • Administer compounds via oral gavage (PO) daily for 21 days.

  • Self-Validation: The Vehicle group must receive the exact same excipient blend (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) as the treatment groups. This rules out solvent-induced toxicity.

  • Measure body weight concurrently with tumor volume. Causality: Body weight acts as a surrogate marker for gross systemic toxicity. A weight reduction of >20% indicates off-target toxicity, mandating immediate humane euthanasia regardless of tumor shrinkage.

Step 5: Pharmacodynamic (PD) Endpoint Analysis
  • At Day 21, sacrifice the animals 2 hours post-final dose (at Tmax​ ). Excise the tumors, snap-freeze half in liquid nitrogen for protein extraction, and fix half in 10% formalin for immunohistochemistry (IHC).

  • Self-Validation (Western Blot): When probing tumor lysates for target engagement (e.g., decreased phospho-FGFR or phospho-MET), you must co-stain for Total-FGFR/MET and a housekeeping gene (GAPDH ).

  • Causality: A reduction in p-FGFR is only meaningful if Total-FGFR and GAPDH remain constant. This proves the 5-(piperazine-1-carbonyl)-1H-indole derivative is acting as a true kinase inhibitor rather than simply causing non-specific cell death and global protein degradation.

References

  • WO2015099127A1 - FGFR gatekeeper mutant gene and drug targeting same. Google Patents.
  • In Vivo Positron Emission Tomography (PET) Imaging of Mesenchymal−Epithelial Transition (MET) Receptor. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

A Researcher's Guide to Profiling 5-(piperazine-1-carbonyl)-1H-indole Against FGFR Isoforms

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in oncology, understanding the precise inhibitory profile of a compound against its intended targets is paramount. This guide provides a comprehensive framework for evaluating the isoform selectivity of 5-(piperazine-1-carbonyl)-1H-indole, a novel scaffold of interest, against the Fibroblast Growth Factor Receptor (FGFR) family. While direct IC50 data for this specific molecule is not yet publicly available, this document will equip you with the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to conduct this critical assessment in your own laboratory.

The Critical Role of FGFR Isoform Selectivity

The FGFR signaling pathway, comprising four main receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), is a crucial regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway through mutations, amplifications, or fusions is a known driver in a variety of cancers.[2][3][4] Consequently, FGFRs have emerged as a significant target for therapeutic intervention.[3][4]

However, the individual FGFR isoforms can have distinct and sometimes opposing physiological roles. Therefore, the therapeutic window of an FGFR inhibitor is often dictated by its isoform selectivity.[5][6] Pan-FGFR inhibitors, while potent, can lead to off-target toxicities due to the inhibition of isoforms not central to the specific cancer's pathogenesis.[5][6] For instance, selective FGFR3 inhibitors are being explored to minimize adverse events like hyperphosphatemia, which is associated with FGFR1 inhibition.[5][6] A detailed understanding of a compound's activity against each FGFR isoform is thus essential for predicting its efficacy and safety profile.

Understanding the FGFR Signaling Cascade

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular tyrosine kinase domains.[7][8] This phosphorylation event creates docking sites for various signaling adaptors, such as FRS2α, which in turn recruit other proteins to initiate downstream signaling cascades.[7][9] The major pathways activated by FGFR signaling include the Ras-MAPK pathway, which primarily regulates cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[7][8][10]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2α FGFR:f2->FRS2 P PLCg PLCγ FGFR:f2->PLCg P STAT STAT FGFR:f2->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, etc.) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCg->CellResponse STAT->CellResponse

Profiling Inhibitory Activity: A Step-by-Step Protocol

To determine the IC50 values of 5-(piperazine-1-carbonyl)-1H-indole against each FGFR isoform, a robust in vitro kinase assay is required. The following protocol outlines a common and reliable method.

Experimental Workflow

Experimental_Workflow A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Enzyme, Substrate, ATP) A->B C Incubation B->C D Detection (e.g., Luminescence, Fluorescence) C->D E Data Analysis (IC50 Calculation) D->E

Detailed Methodology: ADP-Glo™ Kinase Assay

This protocol is adapted from established methods for assessing FGFR kinase activity.[1][11]

1. Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • 5-(piperazine-1-carbonyl)-1H-indole (test compound)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multilabel plate reader

2. Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 5-(piperazine-1-carbonyl)-1H-indole in 100% DMSO.

    • Perform a serial dilution of the compound stock to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point.

    • Prepare a vehicle control containing only DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle.

    • Add 2 µL of a solution containing the specific FGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

    • Incubate the plate at room temperature for 60 minutes.[1]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle (0% inhibition) and a no-enzyme (100% inhibition) control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation and Interpretation

The IC50 values for 5-(piperazine-1-carbonyl)-1H-indole against each FGFR isoform should be presented in a clear, tabular format for easy comparison.

FGFR IsoformIC50 (nM) [Illustrative Data]
FGFR1150
FGFR225
FGFR310
FGFR4500

Note: The data in the table above is for illustrative purposes only and does not represent actual experimental results for 5-(piperazine-1-carbonyl)-1H-indole.

Based on the illustrative data, one would conclude that the compound is most potent against FGFR3, followed by FGFR2 and FGFR1, with significantly less activity against FGFR4. This profile would suggest a potential therapeutic advantage in cancers driven by FGFR2 or FGFR3 aberrations, with a potentially lower risk of toxicities associated with FGFR1 and FGFR4 inhibition.

Comparative Analysis with Existing FGFR Inhibitors

To provide further context, it is valuable to compare the selectivity profile of your test compound with that of known FGFR inhibitors.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Pemigatinib0.40.51.230
Compound 6O>50,00035,482>30,00075.3

Note: Data for Pemigatinib and Compound 6O are from published literature.[12][13]

This comparative analysis allows for the positioning of your compound within the existing landscape of FGFR inhibitors and can help guide further development strategies. For example, a compound with a novel selectivity profile may be advantageous in specific clinical settings.

Concluding Remarks

The systematic evaluation of 5-(piperazine-1-carbonyl)-1H-indole against the four FGFR isoforms is a critical step in its preclinical development. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the compound's therapeutic potential. A thorough understanding of its isoform selectivity will be instrumental in designing future studies and ultimately, in developing a safe and effective targeted therapy for patients with FGFR-driven cancers.

References

  • ResearchGate. (n.d.). Schematic of the FGFR signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the four major FGFR signalling pathways and... Retrieved from [Link]

  • Xie, Y., et al. (2020). The Fibroblast Growth Factor signaling pathway. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The FGFR signaling pathway. (a) Schematic of the structure of FGF... Retrieved from [Link]

  • VJOncology. (2025, October 18). How FGFR isoform selectivity may shape the therapeutic window. Retrieved from [Link]

  • Okolicsanyi, R. K., et al. (2024, December 30). The Complexity and Significance of Fibroblast Growth Factor (FGF) Signaling for FGF-Targeted Cancer Therapies. PMC. Retrieved from [Link]

  • Reaction Biology. (2026, February). FGFR1 NanoBRET Kinase Assay. Retrieved from [Link]

  • YouTube. (2025, November 17). How FGFR isoform selectivity may shape the therapeutic window. Retrieved from [Link]

  • Kandasamy, K., et al. (2014, April 16). A Network Map of FGF-1/FGFR Signaling System. SciSpace. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Biological Significance and Targeting of the FGFR Axis in Cancer. PMC. Retrieved from [Link]

  • Wu, Y., et al. (2025, June 13). Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs. Drug Discovery Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of new FGFR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... Retrieved from [Link]

  • Harrison, C., et al. (2021). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PMC. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for rhodanine-piperazine hybrids (5-17) against... Retrieved from [Link]

  • Al-Warhi, T., et al. (2022, July 17). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. Retrieved from [Link]

  • Liu, P., et al. (2018). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLOS One. Retrieved from [Link]

  • SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Retrieved from [Link]

  • Tan, L., et al. (2025, September 8). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. PubMed. Retrieved from [Link]

  • Zhou, Y., et al. (2022, April 14). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Retrieved from [Link]

  • Kim, H., et al. (2017, September 8). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. PubMed. Retrieved from [Link]

  • Xiang, H., et al. (2021). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC. Retrieved from [Link]

Sources

cross-reactivity profiling of 5-(piperazine-1-carbonyl)-1H-indole vs other indoles

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Cross-Reactivity Profiling: 5-(piperazine-1-carbonyl)-1H-indole vs. Other Indole Scaffolds

Introduction: The Challenge of Selectivity in Indole-Based Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2][3] This inherent structural similarity to endogenous signaling molecules makes indole derivatives a rich source for developing novel therapeutics targeting the central nervous system and other biological systems.[4][5] However, this same similarity presents a significant challenge: the potential for cross-reactivity with a wide range of receptors, particularly the diverse family of serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][6][7]

Unintended interactions, or off-target effects, can lead to a loss of efficacy, undesirable side effects, or even toxicity. Therefore, a rigorous and systematic cross-reactivity profiling of any new indole-based chemical entity is not just a regulatory hurdle but a fundamental step in understanding its pharmacological profile and predicting its clinical potential.

This guide provides a comprehensive framework for conducting such a study, using the novel compound 5-(piperazine-1-carbonyl)-1H-indole (CAS 1409708-21-9) as a representative case. We will move beyond simple binding data to construct a multi-dimensional profile that encompasses binding affinity, functional activity across different signaling pathways, and selectivity against other indole archetypes. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental protocols.

Part 1: Foundational Concepts - The Indole Scaffold and the Serotonin Receptor Universe

The indole ring's electron-rich aromatic system and the hydrogen-bonding capability of the N-H group are key features that allow it to interact with serotonin receptors.[1][2] The 5-HT receptors themselves are a large family, currently classified into seven distinct subfamilies (5-HT1 to 5-HT7).[8][9] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all others are G protein-coupled receptors (GPCRs) that initiate diverse intracellular signaling cascades.[8][10]

Understanding these pathways is critical for designing a comprehensive profiling strategy.

  • 5-HT1 and 5-HT5 Families (Gαi/o-coupled): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]

  • 5-HT2 Family (Gαq/11-coupled): These receptors activate phospholipase C (PLC), leading to an increase in inositol phosphates (IP) and intracellular calcium ([Ca²⁺]i).[10]

  • 5-HT4, 5-HT6, and 5-HT7 Families (Gαs-coupled): Activation stimulates adenylyl cyclase, causing an increase in intracellular cAMP.[10][11]

  • 5-HT3 Family (Ligand-Gated Ion Channel): Binding of serotonin opens a non-selective cation channel, leading to rapid membrane depolarization.[9][12]

Beyond G protein coupling, most GPCRs can also signal through an alternative pathway involving β-arrestin recruitment, which can mediate receptor desensitization, internalization, and initiate distinct downstream signaling events (e.g., via the MAPK/ERK pathway).[13][14] A compound that preferentially activates one pathway over another is known as a "biased agonist," a concept of growing importance in modern pharmacology.[7][10]

cluster_ligand Indole Compound cluster_receptors 5-HT Receptor Subtypes cluster_pathways Primary Signaling Pathways Indole 5-(piperazine-1-carbonyl)-1H-indole HT1 5-HT1/5 (Gαi/o) Indole->HT1 Binding? HT2 5-HT2 (Gαq) Indole->HT2 Binding? HT467 5-HT4/6/7 (Gαs) Indole->HT467 Binding? HT3 5-HT3 (Ion Channel) Indole->HT3 Binding? cAMP_dec ↓ cAMP HT1->cAMP_dec Inhibition Arrestin β-Arrestin Recruitment HT1->Arrestin Potential PLC ↑ PLC → ↑ Ca²⁺ HT2->PLC Activation HT2->Arrestin Potential cAMP_inc ↑ cAMP HT467->cAMP_inc Stimulation HT467->Arrestin Potential Depol Depolarization HT3->Depol Opening

Caption: Overview of potential indole interactions with 5-HT receptor signaling pathways.

Part 2: An Integrated Workflow for Cross-Reactivity Profiling

A robust profiling strategy should be hierarchical, starting with broad screening to identify potential interactions and progressing to more detailed functional characterization of significant "hits."

start Test Compound (e.g., 5-(piperazine-1-carbonyl)-1H-indole) primary Step 1: Primary Screen Radioligand Binding Assay (Broad GPCR Panel) start->primary analyze_binding Analyze Binding Data (% Inhibition @ 10µM) primary->analyze_binding decision Significant Binding? (>50% Inhibition) analyze_binding->decision secondary Step 2: Secondary Screen Functional Assays decision->secondary Yes no_binding No Significant Off-Target Binding decision->no_binding No g_protein G-Protein Assays (e.g., cAMP) secondary->g_protein arrestin β-Arrestin Assays (e.g., BRET) secondary->arrestin analyze_functional Determine Potency & Efficacy (EC50 / IC50) g_protein->analyze_functional arrestin->analyze_functional profile Comprehensive Cross-Reactivity Profile analyze_functional->profile

Caption: Hierarchical workflow for assessing GPCR cross-reactivity.[15]

Step 1: Primary Screening - Radioligand Binding Assays

The first step is to assess the compound's ability to bind to a wide panel of receptors. Radioligand binding assays are the gold standard for determining binding affinity (Ki) by measuring the displacement of a known high-affinity radioligand.[12][16][17]

Causality Behind Experimental Choices: We use a competition binding format because it directly measures the interaction of our unlabeled test compound at the target binding site. Starting with a broad panel (e.g., Eurofins SafetyScreen or similar) provides an unbiased view of potential off-targets, which is crucial for trustworthiness. A standard concentration of 10 µM is used for initial screening to catch even weak but potentially relevant interactions.

  • Receptor Preparation: Utilize commercially available membrane preparations from cell lines (e.g., HEK293 or CHO) stably overexpressing the human receptor subtype of interest.[18] Protein concentration should be determined via a BCA assay.

  • Assay Setup (96-well plate):

    • To each well, add:

      • 50 µL of assay buffer.

      • 50 µL of test compound (e.g., 5-(piperazine-1-carbonyl)-1H-indole) at various concentrations (for Ki determination) or a fixed concentration (e.g., 10 µM for screening).

      • 50 µL of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) at a concentration near its Kd value.

      • 100 µL of the receptor membrane preparation.

    • Total Binding: Wells containing buffer instead of the test compound.

    • Non-Specific Binding (NSB): Wells containing a high concentration of a known, non-radiolabeled ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Separation: Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate the percent inhibition caused by the test compound.

    • For Ki determination, fit the competition binding data to a one-site model using nonlinear regression (e.g., using GraphPad Prism) and calculate the Ki using the Cheng-Prusoff equation.

Target ReceptorRadioligand Used5-(piperazine-1-carbonyl)-1H-indole (Ki, nM)Comparative Indole 1 (Ki, nM)Comparative Indole 2 (Ki, nM)
5-HT1A [³H]-8-OH-DPATExperimental DataExperimental DataExperimental Data
5-HT1B [³H]-GR 125743Experimental DataExperimental DataExperimental Data
5-HT1D [³H]-GR 125743Experimental DataExperimental DataExperimental Data
5-HT2A [³H]-KetanserinExperimental DataExperimental DataExperimental Data
5-HT2B [³H]-LSDExperimental DataExperimental DataExperimental Data
5-HT2C [³H]-MesulergineExperimental DataExperimental DataExperimental Data
5-HT3 [³H]-GranisetronExperimental DataExperimental DataExperimental Data
5-HT7 [³H]-SB-269970Experimental DataExperimental DataExperimental Data
Dopamine D2 [³H]-SpiperoneExperimental DataExperimental DataExperimental Data
Adrenergic α1 [³H]-PrazosinExperimental DataExperimental DataExperimental Data
Step 2: Secondary Screening - Functional Assays

Binding does not equal function. A compound can be a binder but act as an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are essential to determine the compound's effect on receptor signaling.

These assays are ideal for profiling activity at Gs- and Gi-coupled receptors by measuring changes in intracellular cAMP.[19][20] Modern assays use luminescence or fluorescence resonance energy transfer (FRET) for a homogenous, high-throughput format.[21][22]

Causality Behind Experimental Choices: The Promega GloSensor™ cAMP assay is chosen here for its high sensitivity and kinetic measurement capability in living cells.[21] This allows for a dynamic understanding of the receptor response. To assess Gi-coupled receptors, we stimulate adenylyl cyclase with forskolin and then measure the compound's ability to inhibit this stimulated cAMP production, providing a self-validating system.

  • Cell Preparation: Use HEK293 cells stably expressing both the target GPCR (e.g., 5-HT1A for Gi or 5-HT7 for Gs) and the GloSensor™ cAMP biosensor. Plate cells in a white, 384-well assay plate and incubate overnight.

  • Pre-incubation: Remove culture medium and add CO₂-independent medium containing the GloSensor™ cAMP Reagent. Equilibrate for 2 hours at room temperature.

  • Compound Addition: Add the test compound at various concentrations.

    • Agonist Mode (for Gs-coupled receptors): Add the compound and measure luminescence over time.

    • Antagonist/Inhibitory Mode (for Gi-coupled receptors): Add the test compound, followed by the addition of forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Measure the compound's ability to inhibit this signal.

  • Detection: Read kinetic or endpoint luminescence on a plate reader.

  • Data Analysis: Normalize the data to a vehicle control (0% activity) and a known reference agonist (100% activity). Fit the dose-response data using a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inhibitors).

To build a complete picture and investigate potential biased agonism, it is crucial to assess the β-arrestin pathway. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring this protein-protein interaction in real-time in living cells.[14][23][24]

Causality Behind Experimental Choices: BRET is superior to many other methods because it measures a direct physical interaction between the receptor and β-arrestin in a live-cell context, providing high physiological relevance.[13][25][26] We describe a standard receptor-arrestin BRET assay where the proteins are tagged, allowing for a direct and quantifiable readout of recruitment.

  • Cell Preparation: Co-transfect HEK293 cells with plasmids encoding the GPCR of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[23][25] Plate transfected cells and grow for 24-48 hours.

  • Assay Setup: Harvest and resuspend cells in assay buffer. Add cells to a white 96-well or 384-well plate.

  • Compound Addition: Add the test compound at various concentrations and incubate for 5-15 minutes.

  • Substrate Addition & Detection: Add the luciferase substrate (e.g., coelenterazine h). Immediately read the luminescence signal at two distinct wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the net BRET signal and plot against the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ and Emax for β-arrestin recruitment.

Target ReceptorAssay TypeMode5-(piperazine-1-carbonyl)-1H-indole (EC₅₀/IC₅₀, nM)Comparative Indole 1 (EC₅₀/IC₅₀, nM)Comparative Indole 2 (EC₅₀/IC₅₀, nM)
5-HT1A cAMPInhibition (IC₅₀)Experimental DataExperimental DataExperimental Data
β-Arrestin BRETAgonist (EC₅₀)Experimental DataExperimental DataExperimental Data
5-HT2A Ca²⁺ Flux / IP1Agonist (EC₅₀)Experimental DataExperimental DataExperimental Data
β-Arrestin BRETAgonist (EC₅₀)Experimental DataExperimental DataExperimental Data
5-HT7 cAMPAgonist (EC₅₀)Experimental DataExperimental DataExperimental Data
β-Arrestin BRETAgonist (EC₅₀)Experimental DataExperimental DataExperimental Data

Part 3: Data Interpretation - Building the Selectivity Profile

The ultimate goal is to synthesize the binding and functional data into a clear selectivity profile.

  • Calculate Selectivity Indices: Selectivity is expressed as a ratio. For example, the selectivity of a compound for Receptor A over Receptor B is calculated as:

    • Selectivity Index = Ki (Receptor B) / Ki (Receptor A)

    • A value >10 is generally considered selective, with >100 being highly selective. This calculation should be performed for all relevant off-targets.

  • Assess Functional Profile:

    • Potency: The EC₅₀ or IC₅₀ value indicates the concentration required to elicit a half-maximal response. Lower values mean higher potency.

    • Efficacy: The maximal response (Emax) relative to a known full agonist indicates whether the compound is a full agonist, partial agonist, or antagonist.

    • Mechanism: Compare activity across assay types. Does the compound bind but show no functional activity (antagonist)? Does it activate G protein signaling (agonist)? Does it inhibit basal activity (inverse agonist)?

  • Identify Biased Agonism: Compare the potency (EC₅₀) and efficacy (Emax) between the G protein pathway (e.g., cAMP) and the β-arrestin pathway. A significant difference in these parameters for the same receptor suggests biased signaling, a nuanced pharmacological property that can have profound therapeutic implications.

Conclusion

The cross-reactivity profiling of a novel indole-based compound like 5-(piperazine-1-carbonyl)-1H-indole is a complex but essential undertaking. By following a hierarchical workflow—from broad binding screens to specific G protein and β-arrestin functional assays—researchers can build a comprehensive and reliable pharmacological profile. This multi-parametric approach not only identifies potential liabilities but also uncovers nuanced mechanisms of action, such as biased agonism, that can be leveraged for the development of safer and more effective therapeutics. The protocols and frameworks provided in this guide offer a validated pathway to achieving this critical goal in drug discovery.

References

  • Mancini, A., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PLoS One, 10(4), e0123535. [Link]

  • Stott, K., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology, 70, 2.8.1-2.8.17. [Link]

  • Kocan, M., et al. (2011). Enhanced BRET technology for the monitoring of agonist-induced and agonist-independent interactions between GPCRs and β-arrestins. Frontiers in Endocrinology, 2, 6. [Link]

  • Carvalho, M. I., et al. (2014). Application of BRET for Studying G protein-Coupled Receptors. Mini-Reviews in Medicinal Chemistry, 14(5), 411-423. [Link]

  • Paila, Y. D., & Cheema, H. (2021). cAMP assays in GPCR drug discovery. Drug Discovery Today, 26(2), 551-561. [Link]

  • Kaur, S., & Chugh, R. (2022). Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]

  • Eurofins DiscoverX (n.d.). GPCR cAMP Product Solutions. Eurofins DiscoverX. [Link]

  • Wahab, N. A., et al. (2017). Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Current Drug Targets, 18(1), 1-1. [Link]

  • Wahab, N. A., et al. (2017). Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Current Drug Targets. [Link]

  • Schmid, C. L., et al. (2013). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 4, 137. [Link]

  • Ciranna, L., & Catania, M. V. (2014). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers in Behavioral Neuroscience, 8, 162. [Link]

  • Kandasamy, M., et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling, 12(1), 1-10. [Link]

  • Glennon, R. A. (2001). Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]

  • Man-a-lo, A., et al. (2021). BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation. Methods in Cell Biology, 166, 67-81. [Link]

  • Brown, A. M., et al. (1994). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 111(1), 248-254. [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). 5-Hydroxytryptamine receptors. IUPHAR/BPS. [Link]

  • Singh, T. (2024). Unlocking the Mysteries: Serotonin Receptor Networks Explored. IntechOpen. [Link]

  • Sharma, P., et al. (2020). The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders. Pharmaceuticals, 13(9), 253. [Link]

  • Wikipedia (n.d.). Indole alkaloid. Wikipedia. [Link]

  • Reaction Biology (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Obeng, S., & Akosua, A. (2024). Indole Alkaloids as Biased Opioid Receptor Modulators. Preprints.org. [Link]

  • Lee, S., et al. (2022). Experimental methods for detecting physical interactions between GPCR heteromers. ResearchGate. [Link]

  • Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology, 75, 2.10.1-2.10.22. [Link]

  • Mizojiri, R., et al. (2017). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1077-1082. [Link]

  • Scheerer, M., et al. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1175, 107-122. [Link]

  • Wikipedia (n.d.). Piperazine. Wikipedia. [Link]

  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(14), 2527-2539. [Link]

  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

  • Patel, D. A., et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor.org. [Link]

  • Kurt-Kızıldoğan, Z., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. AVESİS. [Link]

  • Appchem (n.d.). 5-(piperazine-1-carbonyl)-1H-indole. Appchem. [Link]

  • Czibula, L., et al. (2008). (Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists. Journal of Medicinal Chemistry, 51(8), 2344-2354. [Link]

  • Di Marino, D., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Molecules, 27(1), 253. [Link]

  • Jensen, J. F., et al. (2021). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in Preclinical Studies of 5-(piperazine-1-carbonyl)-1H-indole and Related Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Peril of Novel Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] Compounds featuring an indole core fused with a piperazine moiety, such as 5-(piperazine-1-carbonyl)-1H-indole (CAS No. 1409708-21-9)[3], represent a promising class of molecules actively investigated for their potential as anticancer, anti-inflammatory, and CNS-acting agents.[4][5] Their ability to modulate multiple biological targets makes them highly versatile, but this same complexity presents significant challenges in preclinical development.

The transition from a promising hit in an initial screen to a validated lead compound is fraught with peril, much of which stems from a lack of experimental reproducibility.[6] Reports from major pharmaceutical companies have shown that the findings of a staggering number of published "landmark" studies cannot be replicated, leading to wasted resources and a slowdown in the bench-to-bedside pipeline.[6][7] This guide provides a comparative framework for researchers working with 5-(piperazine-1-carbonyl)-1H-indole and its analogs. It moves beyond simple protocols to explain the causal factors behind experimental variability and offers robust, self-validating systems to enhance the trustworthiness and reproducibility of preclinical findings.

Part 1: Deconstructing the Reproducibility Crisis in Preclinical Research

The "reproducibility crisis" is not a result of a single failing but a systemic issue with multiple contributing factors.[6][7] For a novel compound class like indole-piperazines, these factors can amplify, turning a promising discovery into a dead end. Understanding these challenges is the first step toward designing more robust experiments.

  • Biological System Variability : Cell lines, the workhorses of in vitro research, are a major source of variability. Factors such as passage number, minor changes in culture media, and cell density can dramatically alter experimental outcomes.[8] Furthermore, the widespread issue of misidentified or cross-contaminated cell lines can completely invalidate study findings.[6]

  • Assay Method Sensitivity : The choice of experimental readout can introduce significant bias. A multi-center study by the NIH LINCS Program Consortium demonstrated that surrogate viability assays, such as those measuring cellular ATP levels (e.g., CellTiter-Glo®), do not always correlate with direct cell counting.[9][10] This discrepancy is context-dependent, varying with the compound being tested and its specific biological effects.[10] For example, a drug that alters cellular metabolism without immediately killing the cell could be misinterpreted by an ATP-based assay.[10]

  • Compound Integrity and Handling : The physical and chemical properties of the test compound itself are a foundational, yet often overlooked, variable. Issues with purity, stability in solvent, and accurate concentration determination can doom an experiment before it even begins.

  • Incomplete Reporting : A major impediment to reproducing others' work is the incomplete communication of protocols and methods in original studies.[8] Seemingly trivial details, such as washing steps, can significantly impact results and must be meticulously documented.[11]

Part 2: Foundational Reproducibility: Synthesis, Characterization, and Handling

Before any biological experiment, the test compound must be treated as a rigorously controlled reagent. The identity, purity, and stability of 5-(piperazine-1-carbonyl)-1H-indole are the first line of defense against non-reproducible results.

Workflow for Compound Validation

This workflow ensures that the compound used in every experiment is consistent and well-defined.

G cluster_0 Compound Synthesis & Acquisition cluster_1 Analytical Characterization (QC) cluster_2 Preparation for Biological Assays Synthesis Synthesis of 5-(piperazine-1-carbonyl)-1H-indole HPLC Purity Assessment (HPLC >95%) Synthesis->HPLC Crude Product LCMS Identity Confirmation (LC-MS/MS) HPLC->LCMS Purity Confirmed NMR Structural Confirmation (¹H-NMR) LCMS->NMR Identity Confirmed Stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) NMR->Stock Validated Compound Batch Aliquoting Aliquot & Store (-80°C, Desiccated) Stock->Aliquoting Solubility Test Solubility & Stability in Final Assay Medium Aliquoting->Solubility Single-Use Aliquot

Caption: A validated workflow for compound management.

Experimental Protocol: Analytical Characterization

This protocol outlines the minimum necessary steps to validate a batch of 5-(piperazine-1-carbonyl)-1H-indole.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of the compound and detect any synthesis-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Method:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Example gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength determined by a UV scan of the compound (typically 254 nm and 280 nm for indoles).

    • Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

  • Self-Validation/Acceptance Criteria: Purity must be ≥95% for use in most cellular assays. The chromatogram should show a single, sharp major peak.

2. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Objective: To confirm the molecular weight of the compound, providing definitive evidence of its identity.

  • Instrumentation: LC-MS/MS system (e.g., QTOF).[12]

  • Method:

    • Utilize the same LC method as described above.

    • The eluent is directed into the mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Look for the [M+H]⁺ ion. For 5-(piperazine-1-carbonyl)-1H-indole (C₁₃H₁₅N₃O), the expected molecular weight is ~229.28 g/mol . The observed mass should be 230.12 Da for the [M+H]⁺ adduct.[3]

  • Self-Validation/Acceptance Criteria: The primary ion observed must match the calculated mass of the protonated molecule within a 5 ppm mass accuracy window.

Table 1: Summary of Analytical Characterization Methods

Technique Purpose Key Parameter Acceptance Criteria
HPLC-UV Quantify purity Peak Area % ≥95%
LC-MS/MS Confirm identity Observed Mass [M+H]⁺ ± 5 ppm of theoretical mass

| ¹H-NMR | Confirm chemical structure | Chemical Shifts & Splitting | Spectrum consistent with proposed structure |

Part 3: A Comparative Guide to Robust In Vitro Cytotoxicity Assays

The most common preclinical experiment for a potential anticancer compound is the in vitro cytotoxicity assay. The choice of assay methodology is a critical decision point that heavily influences the reproducibility and interpretation of the results.

Comparison of Common Viability/Cytotoxicity Assays

Researchers must choose an assay that accurately reflects the biological question. As highlighted by multi-center studies, no single surrogate assay is universally reliable.[9][10]

Table 2: Comparative Analysis of In Vitro Viability Assay Methodologies

Assay Method Principle Advantages Disadvantages & Reproducibility Concerns
Direct Cell Counting Manual or automated counting of cells (e.g., using a hemocytometer or image-based cytometer). Gold Standard: Measures actual cell number. Unaffected by metabolic changes. Lower throughput; more labor-intensive.
Crystal Violet Staining Stains DNA of adherent cells. Absorbance is proportional to cell number. Simple, inexpensive, and higher throughput than manual counting. Can be affected by cell size/morphology changes; requires careful washing steps.
ATP-Based (e.g., CellTiter-Glo®) Measures ATP, a surrogate for metabolic activity and viability. High throughput, sensitive, simple "add-mix-read" protocol. Context-Dependent: Results can be misleading if the compound affects cellular metabolism or ATP levels independent of cell death. Not a direct measure of cell number.[10]

| Metabolic (e.g., MTT, XTT) | Measures mitochondrial reductase activity, another surrogate for metabolic health. | Inexpensive, widely used. | Compound Interference: Indole compounds can have redox properties that interfere with the assay chemistry. Also sensitive to metabolic changes unrelated to viability. |

Experimental Protocol: High-Reproducibility Crystal Violet Cytotoxicity Assay

This protocol is chosen for its balance of throughput and reliability, as it is less susceptible to metabolic artifacts than ATP or MTT assays.

  • Cell Seeding:

    • Authenticate cell lines via Short Tandem Repeat (STR) profiling before use. Record the passage number for all experiments.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours. Cell density can dramatically affect drug response.[10]

  • Compound Treatment:

    • Prepare a 2X working stock of 5-(piperazine-1-carbonyl)-1H-indole by diluting the 10 mM DMSO stock in a full culture medium. Causality Note: Preparing a 2X stock and adding an equal volume to the wells minimizes solvent shock to the cells and ensures accurate final concentrations.

    • Perform a serial dilution to create a dose-response curve (e.g., 8-10 points, from 100 µM down to low nM). Include a "vehicle-only" control (e.g., 0.1% DMSO).

    • Add 100 µL of the 2X compound dilutions to the 100 µL of media already in the wells.

  • Incubation:

    • Incubate plates for 72 hours (or other determined endpoint) in a humidified incubator at 37°C, 5% CO₂.

  • Staining and Quantification:

    • Gently wash the cells twice with 1X PBS. Causality Note: This step is critical and must be done consistently. Aggressive washing will dislodge loosely adherent cells and skew results.[11]

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Stain with 100 µL of 0.1% Crystal Violet solution for 20 minutes.

    • Wash extensively with water to remove excess stain and allow the plate to dry completely.

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Read the absorbance at 570 nm on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle-only control to 100% viability and a "no-cell" blank to 0%.

    • Plot the normalized viability against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

In Vitro Assay Workflow Diagram

G Start Start: Authenticated Cells (Known Passage #) Seed Seed Cells in 96-Well Plate Start->Seed Adhere Incubate 24h for Adhesion Seed->Adhere Treat Add Compound to Cells Adhere->Treat Prepare Prepare 2X Serial Dilutions of Test Compound Prepare->Treat Incubate72 Incubate 72h Treat->Incubate72 Wash1 Wash with PBS Incubate72->Wash1 Fix Fix with PFA Wash1->Fix Stain Stain with Crystal Violet Fix->Stain Wash2 Wash with Water Stain->Wash2 Solubilize Solubilize Stain Wash2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Normalize Data & Calculate IC50 Read->Analyze End End: Reproducible IC50 Value Analyze->End

Caption: Step-by-step workflow for a robust cytotoxicity assay.

Part 4: Advancing to In Vivo Models: Preserving Data Integrity

The challenges of reproducibility are magnified in complex in vivo systems.[13] While a full exploration is beyond this guide's scope, key principles must be followed.

  • Pharmacokinetics (PK): Before an efficacy study, the compound's PK profile must be understood. An orally administered indole-piperazine derivative, for example, showed significantly improved bioavailability and brain penetration after a minor chemical modification, a factor that would be critical to interpreting efficacy results.[4]

  • Formulation: The vehicle used to dissolve and administer the compound can impact its exposure and efficacy. The formulation must be non-toxic and capable of maintaining the compound in solution.

  • Blinding and Randomization: To avoid unconscious bias, in vivo studies should be conducted in a blinded and randomized fashion, a standard practice in clinical trials that is slowly being adopted in preclinical research.[7]

Conclusion

The reproducibility of preclinical data for novel compounds like 5-(piperazine-1-carbonyl)-1H-indole is not a matter of chance, but a direct result of meticulous experimental design and a deep understanding of potential sources of variability. By implementing rigorous analytical validation of the test compound, choosing assay methods that directly measure the biological effect of interest, and precisely controlling and documenting all experimental parameters, researchers can build a foundation of trustworthy data. This approach not only increases the likelihood of successfully translating a discovery into a viable therapeutic but also strengthens the integrity of the scientific record as a whole.

References

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • Assessing reproducibility of the core findings in cancer research. eLife. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology. [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • Preclinical Studies in the Drug Development Process: Prospects and Challenges. ResearchGate. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. [Link]

  • Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. ResearchGate. [Link]

  • Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. PubMed. [Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. [Link]

  • Development of Indole Compounds as Small Molecule Fusion Inhibitors Targeting HIV-1 Glycoprotein-41. ACS Publications. [Link]

  • Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1 H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. PubMed. [Link]

  • Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41. PMC. [Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. [Link]

  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. AVESİS. [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. Trilogy Writing & Consulting. [Link]

  • Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. PubMed. [Link]

  • The reproducibility crisis in preclinical research – lessons to learn from clinical research. Trilogy Writing & Consulting. [Link]

  • Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK. [Link]

  • 5-(piperazine-1-carbonyl)-1H-indole. Appchem. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor. [Link]

  • (Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists. ACS Publications. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

5-(Piperazine-1-carbonyl)-1H-indole vs. Standard Piperazine Derivatives in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, prized for its conformational flexibility and ability to fine-tune molecular basicity and pharmacokinetic properties ()[1]. However, standard piperazine derivatives (such as simple arylpiperazines or benzylpiperazines) often suffer from liabilities including rapid metabolic clearance, poor aqueous solubility, or off-target hERG channel toxicity.

To circumvent these issues, hybridizing piperazine with an indole core via a carbonyl linker—specifically yielding 5-(piperazine-1-carbonyl)-1H-indole —has emerged as a highly effective structural strategy. This guide objectively compares the physicochemical, pharmacokinetic, and pharmacological performance of the indole-piperazine-carboxamide scaffold against traditional piperazine derivatives, providing actionable protocols and data for drug development professionals.

Structural Rationale: The Indole-Piperazine Hybrid

The strategic transition from standard piperazines to 5-(piperazine-1-carbonyl)-1H-indole is driven by the need to balance lipophilicity with hydrogen-bonding capacity.

  • Standard Arylpiperazines (e.g., 1-(2-pyrimidyl)piperazine): These molecules feature two highly basic nitrogen atoms (pKa ~9.0–9.8). While this basicity enhances target affinity at central nervous system (CNS) receptors, it often leads to excessive lipophilicity, resulting in poor aqueous solubility and high cytochrome P450 (CYP) mediated clearance[2].

  • 5-(Piperazine-1-carbonyl)-1H-indole: The introduction of the carbonyl group converts one piperazine nitrogen into an amide. This drastically reduces the overall basicity of the molecule (pKa of the remaining basic nitrogen drops to ~7.5–8.1), optimizing the physiological charge state. Furthermore, the indole ring provides a rigid, planar aromatic system capable of π−π stacking, while the indole NH acts as a critical hydrogen bond donor[3]. In anti-parasitic drug design, replacing morpholine rings with piperazine-1-carbonyl moieties has been shown to significantly improve aqueous solubility, albeit sometimes requiring further optimization to maintain target potency ()[4].

Table 1: Comparative Physicochemical Profiles

Data represents generalized scaffold properties derived from medicinal chemistry structure-activity relationship (SAR) studies.

Property / Scaffold1-Benzylpiperazine1-(2-Pyrimidyl)piperazine5-(Piperazine-1-carbonyl)-1H-indole
Basic Nitrogen pKa ~9.8~9.2~8.1 (Amide reduces basicity)
H-Bond Donors 002 (Indole NH, Piperazine NH)
H-Bond Acceptors 243
TPSA (Ų) 15.343.164.3
Primary Liability High metabolic clearancehERG toxicity riskModerate baseline potency (tunable)
Key Advantage High CNS penetrationPotent 5-HT1A affinitySuperior solubility & metabolic stability

Pharmacological Applications & Target Specificity

CNS Targets: 5-HT Receptor Modulation

Standard piperazines are classical ligands for 5-HT1A and 5-HT7 receptors. However, indole-carboxamide piperazines have demonstrated profound selectivity and efficacy as 5-HT3 receptor antagonists . Research indicates that piperazine analogs of indole-carboxamides exhibit prominent 5-HT3 receptor antagonism (with pA2​ values up to 7.5) and demonstrate significant antidepressant-like activity in vivo by preventing membrane depolarization in serotonergic pathways ()[5].

Anti-Infective & Oncology Targets

Beyond the CNS, the 5-(piperazine-1-carbonyl)-1H-indole scaffold is utilized in oncology (e.g., as mutant FGFR kinase inhibitors) and neglected tropical diseases. In the optimization of anti-Trypanosoma cruzi agents, substituting a morpholine ring with a piperazine-1-carbonyl group significantly improved the kinetic solubility of the lead compounds, addressing a major pharmacokinetic bottleneck in early development[6],[7].

Table 2: Comparative Pharmacological Efficacy
Compound ClassPrimary TargetBinding Affinity / PotencyPharmacological Outcome
Simple Arylpiperazines 5-HT1A / 5-HT7 Ki​ ~ 5–20 nMAnxiolytic / Antipsychotic
Indole-carboxamide Piperazines 5-HT3 Receptor pA2​ = 7.3 – 7.5Antidepressant / Antiemetic
Indole-carboxamide Morpholines T. cruzi CYP51 pEC50​ ~ 5.5Baseline anti-parasitic activity
Indole-carboxamide Piperazines T. cruzi CYP51 pEC50​ ~ 5.0Enhanced aqueous solubility

Experimental Methodologies & Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of 5-(piperazine-1-carbonyl)-1H-indole derivatives. Each protocol is designed as a self-validating system.

Protocol 1: Synthesis of 5-(Piperazine-1-carbonyl)-1H-indole

Causality & Rationale: The use of EDCI/HOBt over harsher coupling agents (like SOCl2​ ) prevents the degradation of the electron-rich indole ring and avoids unwanted side reactions at the indole nitrogen. Boc-protection of the piperazine ensures regioselective amidation at the N1 position, preventing the formation of dimeric byproducts.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 1H-indole-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1.2 eq of hydroxybenzotriazole (HOBt). Stir at 0°C for 30 minutes to form the active ester.

  • Amidation: Add 1.1 eq of 1-Boc-piperazine and 2.0 eq of N,N-diisopropylethylamine (DIPEA) to the mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature to cleave the Boc group.

  • Validation: Concentrate under vacuum and neutralize with saturated NaHCO3​ . Confirm the structure of the free amine (5-(piperazine-1-carbonyl)-1H-indole) via 1H -NMR (presence of indole NH at ~11.2 ppm and piperazine NH at ~2.5 ppm) and LC-MS.

Protocol 2: Radioligand Binding Assay for 5-HT3 Receptor Affinity

Causality & Rationale: Rapid filtration through polyethylenimine (PEI) pre-soaked filters is critical to reduce the non-specific binding of lipophilic indole derivatives to the plastic and filter matrix, ensuring accurate Ki​ determination.

Step-by-Step Methodology:

  • Preparation: Harvest HEK293 cells stably expressing human 5-HT3 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H] -GR65630 (a specific 5-HT3 radioligand), and varying concentrations of the synthesized indole-piperazine derivative ( 10−10 to 10−5 M).

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI for 1 hour). Wash filters three times with ice-cold buffer.

  • Validation (Self-Validating Control): Run a parallel standard curve using a known 5-HT3 antagonist (e.g., Ondansetron). The assay is only considered valid if the IC50​ of Ondansetron falls within its established literature range (0.5 - 2.0 nM). Calculate Ki​ values using the Cheng-Prusoff equation.

Visualizations

SynthesisWorkflow Step1 Indole-5-carboxylic Acid + Reactants Step2 Amide Coupling (EDCI/HOBt) with 1-Boc-piperazine Step1->Step2 Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Step4 5-(Piperazine-1-carbonyl)-1H-indole Intermediate Step3->Step4 Step5 N-Alkylation / Arylation (Lead Diversification) Step4->Step5 Step6 In Vitro Screening (Target Binding / ADME) Step5->Step6

Workflow for the synthesis and screening of indole-piperazine derivatives.

SignalingPathway Ligand Indole-Piperazine Antagonist Receptor 5-HT3 Receptor (Ion Channel) Ligand->Receptor Competitive Binding IonChannel Blockade of Na+/Ca2+ Influx Receptor->IonChannel Depolarization Prevention of Depolarization IonChannel->Depolarization Outcome Antidepressant Effects Depolarization->Outcome

Mechanism of 5-HT3 receptor antagonism by indole-piperazine derivatives.

References

  • Ten, A., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 2026.[Link]

  • Dhar, A.K., et al. "Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity." Archiv der Pharmazie, 2015.[Link]

  • de Oliveira, R.G., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025.[Link]

  • Ślifirski, G., et al. "5-HT Receptors and the Development of New Antidepressants." International Journal of Molecular Sciences, 2021.[Link]

Sources

A Researcher's Guide to Validating the Kinome Selectivity of Novel Inhibitors: A Case Study with 5-(piperazine-1-carbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly in oncology, protein kinases remain a paramount target class.[1][2] The human kinome comprises over 500 members, and while they share a conserved ATP-binding site, achieving selectivity for a specific kinase is a formidable challenge.[1][3][4] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, rigorous and early characterization of a compound's selectivity across the kinome is a non-negotiable step in preclinical development.

This guide provides a comprehensive framework for validating the selectivity of a novel chemical entity. We will use the hypothetical compound 5-(piperazine-1-carbonyl)-1H-indole as a case study. This molecule incorporates two key structural motifs often found in kinase inhibitors: an indole core , which serves as a versatile scaffold for ATP-competitive inhibitors, and a piperazine moiety , frequently added to enhance solubility and provide a vector for interacting with the solvent-exposed region of the kinase.[2][5][6][7]

Our approach is structured to provide not just a protocol, but the strategic reasoning behind each experimental decision, ensuring a robust and trustworthy dataset.

Part 1: Initial Strategy and Designing the Primary Screen

Before embarking on a large-scale, expensive kinome screen, a strategic, tiered approach is most efficient.[8] The goal of the primary screen is to cast a wide net to identify potential on- and off-targets at a single, relatively high concentration.

The Rationale for a Broad, Single-Concentration Screen

A primary screen across a large panel of kinases (e.g., >300) at a concentration of 1 µM or 10 µM serves as an initial landscape analysis.[8] This concentration is high enough to detect even weak interactions that might become relevant at higher therapeutic doses. The output, typically "% Inhibition" or "Percent of Control," allows for a rapid classification of kinases into three bins:

  • No significant inhibition (<50%): Likely not a direct target.

  • Moderate inhibition (50-80%): Warrants further investigation.

  • Strong inhibition (>80%): Considered a "hit" and prioritized for dose-response validation.

Selecting a Kinome Profiling Platform

Several reputable contract research organizations (CROs) offer high-quality kinome profiling services. A popular and well-documented platform is the KINOMEscan™ service (Eurofins DiscoverX).[9][10][11][12]

Why this choice? The KINOMEscan™ platform is an active site-directed competition binding assay.[9][10] It measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. A key advantage of this platform is that it is ATP-independent , meaning the results represent true thermodynamic binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50), which can be influenced by ATP concentration.[9][10][11] This provides a more direct and comparable measure of compound-target interaction across different kinases.

The Overall Validation Workflow

The process of validating a novel inhibitor's selectivity is a multi-stage funnel, designed to move from broad screening to specific, actionable data.

G cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Dose-Response & Selectivity Scoring cluster_2 Phase 3: Orthogonal Validation & Cellular Confirmation A Compound Synthesis & QC (5-(piperazine-1-carbonyl)-1H-indole) B Single-Dose Kinome Screen (e.g., 1µM across >400 kinases) A->B C Data Analysis: Identify Primary 'Hits' (% Inhibition > 80%) B->C D Kd Determination for Primary Hits (11-point dose-response curve) C->D Prioritize hits E Calculate Selectivity Metrics (S-Score, Gini Coefficient) D->E F Orthogonal Biochemical Assay (e.g., Radiometric [33P]-ATP assay) E->F Confirm top targets G Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) F->G H H G->H Validated Hit Profile G A Primary Hit Identified (e.g., FLT3, Kd = 10 nM) B Select Orthogonal Assay: Radiometric [33P]-ATP Catalytic Assay A->B C Perform Dose-Response Determine IC50 B->C D Is IC50 comparable to Kd? (e.g., within 3-5 fold) C->D E Hit Confirmed! Proceed to Cellular Assays D->E Yes F Hit Not Confirmed (Discordant Data) D->F No G Investigate Discrepancy: - ATP-competitiveness? - Assay artifact? - Allosteric mechanism? F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(piperazine-1-carbonyl)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of 5-(piperazine-1-carbonyl)-1H-indole. As researchers, scientists, and drug development professionals, it is our collective responsibility to not only advance scientific discovery but also to ensure the safety of our laboratory personnel and the protection of our environment. This guide is designed to provide procedural, step-by-step guidance rooted in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • The Piperazine Moiety: Piperazine and its derivatives are known to present several hazards. They are often corrosive and can cause severe skin and eye burns.[1][2][3] Furthermore, piperazine is a known sensitizer, meaning it can cause allergic skin reactions or asthma-like symptoms upon inhalation.[4][5][6] It is also considered harmful if swallowed.[6] Given these properties, 5-(piperazine-1-carbonyl)-1H-indole should be handled with the assumption that it may share these hazardous characteristics.

  • The Indole Moiety: Indole itself and its derivatives are a common class of heterocyclic aromatic compounds. While generally less acutely toxic than piperazine, they can still present hazards. The toxicological properties of many novel indole derivatives are not fully investigated.[7]

Potential Hazard Associated Moiety Primary Concerns Recommended Precautions
Corrosivity PiperazineSevere skin and eye burns[1][2][3]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Sensitization PiperazineAllergic skin reactions, potential for respiratory sensitization[4][5][6]Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a chemical fume hood.
Acute Toxicity PiperazineHarmful if swallowed[6]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Environmental Hazard PiperazinePotentially harmful to aquatic organisms[6]Prevent release to the environment. Dispose of as hazardous waste.

Regulatory Framework: Adherence to a Culture of Safety

In the United States, the handling and disposal of laboratory chemicals are governed by several key regulations. Adherence to these is not merely a matter of compliance but is integral to a robust safety culture.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[8][9][10] This plan must outline specific procedures for the safe handling and disposal of hazardous chemicals.[8]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle-to-grave".[11] Laboratories are considered waste generators and must comply with regulations for waste identification, labeling, storage, and disposal.[12][13][14]

It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as a hazardous waste.[4][7] Given the hazardous nature of the piperazine component, 5-(piperazine-1-carbonyl)-1H-indole should be managed as a hazardous waste.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 5-(piperazine-1-carbonyl)-1H-indole.

Step 1: Waste Segregation and Collection
  • Do not mix with non-hazardous waste.

  • Collect waste 5-(piperazine-1-carbonyl)-1H-indole, including any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), in a designated hazardous waste container.

  • The container must be in good condition and compatible with the chemical.[12] For solid waste, a high-density polyethylene (HDPE) container is generally suitable.

Step 2: Proper Labeling
  • Immediately label the waste container with the words "Hazardous Waste".[12][13]

  • The label must also include the full chemical name: "5-(piperazine-1-carbonyl)-1H-indole". Avoid using abbreviations or chemical formulas.[12]

  • Indicate the primary hazards (e.g., "Corrosive," "Sensitizer").

Step 3: Secure Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[12][14]

  • The SAA should be clearly marked with a hazardous waste sign.[11]

  • Ensure the container is kept closed at all times except when adding waste.[12]

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][4]

Step 4: Arranging for Disposal
  • Once the waste container is full, or before the designated accumulation time limit is reached, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[12]

  • The most appropriate disposal method for this type of organic chemical waste is typically high-temperature incineration at a permitted hazardous waste facility.[13]

Decontamination and Emergency Procedures

Decontamination
  • Equipment: Decontaminate any non-disposable equipment that has come into contact with 5-(piperazine-1-carbonyl)-1H-indole. This can be done by rinsing with a suitable solvent (e.g., ethanol or acetone, if compatible with the equipment), followed by washing with soap and water. All cleaning materials, including the solvent rinsate, must be collected and disposed of as hazardous waste.

  • Spills: In the event of a small spill, carefully sweep up the solid material and place it in a labeled hazardous waste container.[2][4] Decontaminate the area with a suitable solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4][5] Seek immediate medical attention.[1][4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5] Seek immediate medical attention.[1][4][5]

  • Inhalation: Move the individual to fresh air.[1][4][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][4][5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(piperazine-1-carbonyl)-1H-indole.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of 5-(piperazine-1-carbonyl)-1H-indole waste (solid or contaminated materials) B Place in a designated, compatible hazardous waste container A->B C Label container with 'Hazardous Waste', full chemical name, and hazards B->C D Store in a designated Satellite Accumulation Area (SAA) C->D E Ensure container is closed and segregated from incompatibles D->E F Is the container full or has the time limit been reached? E->F G Contact EH&S or a licensed hazardous waste contractor for pickup F->G Yes I Continue to collect waste in the SAA F->I No H Transport to a licensed facility for high-temperature incineration G->H I->E

Caption: Decision workflow for the disposal of 5-(piperazine-1-carbonyl)-1H-indole.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group.
  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Administration.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.). Occupational Safety and Health Administration.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • SAFETY DATA SHEET - Piperazine. (2018, January 18). Fisher Scientific.
  • 5-(piperazine-1-carbonyl)-1H-indole | 1409708-21-9 | C13H15N3O | Appchem. (n.d.). Appchem.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). GAIACA.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). U.S. Environmental Protection Agency.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
  • Piperazine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Piperazine. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. (2025, September 22). Sigma-Aldrich.
  • SAFETY DATA SHEET - Piperazine, anhydrous. (2010, November 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Piperazine. (2025, May 1). Fisher Scientific.
  • 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione - EPA. (2025, October 15). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Piperazine. (2025, November 19). Cayman Chemical.
  • methods for removing unreacted piperazine from the reaction mixture - Benchchem. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 4-Methylpiperazine-1-carbonyl chloride monohydrochloride. (n.d.). Fisher Scientific.
  • Piperazine - Wikipedia. (n.d.). Wikipedia.
  • Piperazines database - synthesis, physical properties. (n.d.). Mol-Instincts.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.). Benchchem.
  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking - AVESİS. (2020, April 2). AVESİS.
  • US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents. (n.d.). Google Patents.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs - unodc. (n.d.). United Nations Office on Drugs and Crime.
  • PIPERAZINE - CAMEO Chemicals - NOAA. (n.d.). National Oceanic and Atmospheric Administration.

Sources

A Senior Application Scientist's Guide to Handling 5-(piperazine-1-carbonyl)-1H-indole: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to provide a logical framework for risk assessment, PPE selection, and operational planning. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research through safe and reproducible handling practices.

Foundational Safety: Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough risk assessment is mandatory. This is the cornerstone of a self-validating safety system as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7] The process involves identifying potential hazards, evaluating the risks associated with your specific experimental protocol, and implementing appropriate control measures.

Inferred Hazard Profile

Based on the known toxicology of its parent structures, piperazine and its derivatives, we can infer the following potential hazards for 5-(piperazine-1-carbonyl)-1H-indole. This conservative assessment is critical in the absence of specific data.

Hazard ClassInferred Risk Based on Piperazine DerivativesRationale & Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.The piperazine ring is a known irritant and can be toxic. Systemic absorption through any route could lead to adverse health effects.
Skin Corrosion/Irritation Causes skin irritation or severe burns. [3][5]Amines, such as piperazine, are often corrosive or irritating to the skin, causing chemical burns upon direct contact.
Eye Damage/Irritation Causes serious eye damage. [8]The corrosive nature of amines can cause irreversible damage to eye tissue. Fine powders can easily become airborne and contact the eyes.
Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled. [3][8][5]Piperazine is a known sensitizer. Repeated exposure can lead to an allergic response, both dermal and respiratory.
Target Organ Toxicity May cause respiratory irritation. [8]Inhalation of fine dust can irritate the mucous membranes and respiratory tract.
The Risk Assessment Workflow

A systematic approach to risk assessment ensures all potential hazards are considered and controlled. This workflow should be a documented part of your laboratory's Chemical Hygiene Plan (CHP).[7][9]

A Step 1: Identify Hazards (Review SDS of related compounds, analyze structure) B Step 2: Evaluate Risks (Consider quantity, frequency, and potential for aerosolization) A->B C Step 3: Implement Controls (Apply Hierarchy of Controls: Engineering, Admin, PPE) B->C D Step 4: Document & Train (Update SOPs, train personnel on specific hazards and controls) C->D E Step 5: Review & Refine (Periodically review incidents, near-misses, and new data) D->E E->A Feedback Loop

Caption: The continuous cycle of laboratory risk assessment.

Implementing Controls: More Than Just PPE

Personal Protective Equipment is the last line of defense. According to NIOSH and OSHA, a hierarchy of controls should be applied to provide multiple layers of protection.[10][11]

cluster_0 Hierarchy of Controls (Most to Least Effective) A Elimination / Substitution (Is a less hazardous chemical available?) B Engineering Controls (Chemical fume hood, ventilated enclosure) C Administrative Controls (SOPs, training, designated work areas) D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator)

Caption: The Hierarchy of Controls for chemical safety.

For handling 5-(piperazine-1-carbonyl)-1H-indole, engineering controls are paramount. All handling of the solid material must be performed within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.

Core PPE Requirements: A Head-to-Toe Protocol

The following PPE is mandatory when handling 5-(piperazine-1-carbonyl)-1H-indole.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles offer superior protection against airborne powder and potential splashes.[12][13]

  • Required for Large Quantities (>1g) or Splash Risk: A full-face shield worn over chemical splash goggles is required when handling larger quantities or during procedures with a high risk of splashing (e.g., vigorous mixing).[12]

Hand Protection

Due to the inferred corrosive nature and potential for skin sensitization, proper glove selection is critical.

  • Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of chemicals.[14]

  • Thickness: Use gloves with a minimum thickness of 4 mil. For extended handling, 6-8 mil gloves provide greater protection.

  • Technique: Double-gloving is strongly recommended. This practice significantly reduces the risk of exposure from undetected pinholes or tears. The outer glove should be removed immediately after handling the compound, and both gloves should be changed at least every 30-60 minutes or immediately upon known contact.[11]

Body Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[12][14] This protects your skin and personal clothing from contamination.

  • Clothing and Footwear: Full-length pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory at all times.[12][14]

Respiratory Protection

While working in a fume hood is the primary engineering control, respiratory protection may be necessary in specific situations.

  • Standard Handling: For small quantities (<1g) handled exclusively within a fume hood, a respirator is typically not required.

  • When a Respirator is Required:

    • Weighing large quantities of the powder.

    • Cleaning up a significant spill outside of a fume hood.

    • If engineering controls are not available or are malfunctioning.

  • Respirator Type: A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[15] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA.[14] Surgical masks provide no protection against chemical dust and must not be used.[11][15]

Operational Protocol: Weighing and Handling Workflow

This step-by-step procedure ensures safety and minimizes contamination.

Prep 1. Preparation - Designate work area in fume hood - Don all required PPE - Verify fume hood is operational Weigh 2. Weighing - Use anti-static weigh paper/boat - Handle solid with dedicated spatula - Tare balance with boat inside hood - Add compound slowly to avoid dust Prep->Weigh Transfer 3. Transfer & Solubilization - Secure receiving flask - Carefully transfer weighed solid - Add solvent slowly down the side - Cap or cover flask immediately Weigh->Transfer Decon 4. Decontamination - Wipe spatula and work surface with appropriate solvent (e.g., 70% EtOH) - Dispose of weigh paper/boat and outer gloves in hazardous waste Transfer->Decon Cleanup 5. Final Steps - Close fume hood sash - Remove inner gloves and lab coat - Wash hands thoroughly with soap and water Decon->Cleanup

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.